molecular formula C11H10N2 B1583994 2-Methyl-4-phenylpyrimidine CAS No. 21203-79-2

2-Methyl-4-phenylpyrimidine

Numéro de catalogue: B1583994
Numéro CAS: 21203-79-2
Poids moléculaire: 170.21 g/mol
Clé InChI: DNXHGGGLGZKHIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-4-phenylpyrimidine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHGGGLGZKHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344618
Record name 2-Methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-79-2
Record name 2-Methyl-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Methyl-4-phenylpyrimidine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylpyrimidine and Its Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Among its myriad derivatives, the this compound moiety stands out as a privileged structure, featuring in compounds targeting a range of diseases from cancer to fungal infections.[3][4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core and its analogues. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the versatility of chalcone-based methodologies, and touch upon modern synthetic approaches. Each section is designed to offer not just a protocol, but a field-proven perspective on why certain choices are made, ensuring that researchers, scientists, and drug development professionals can apply these insights to their own work.

Introduction: The Significance of the this compound Scaffold

The fusion of a phenyl ring at the C4 position and a methyl group at the C2 position of the pyrimidine core creates a molecule with a unique combination of steric and electronic properties. This specific arrangement is frequently associated with potent biological activity. The pyrimidine ring itself, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA, making it readily accepted by biological systems.[2] The strategic placement of substituents allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and as CYP51 inhibitors for antifungal applications.[3][4] The synthetic accessibility and versatility of this core make it an attractive starting point for the development of novel chemical entities in drug discovery.

Foundational Synthesis: The [3+3] Cyclocondensation Approach

The most direct and widely employed method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment.[6] For the synthesis of this compound, this translates to the reaction between a phenyl-substituted 1,3-dicarbonyl compound and acetamidine.

Mechanism and Rationale

This reaction proceeds via a cyclocondensation pathway. Acetamidine hydrochloride is typically used as the N-C-N source, providing the 2-methyl group. The C-C-C fragment is a β-dicarbonyl compound where one of the carbonyls is adjacent to a phenyl group, such as benzoylacetone or a derivative.

The choice of base is critical. A base like sodium ethoxide or sodium hydroxide is used to deprotonate the acetamidine hydrochloride, generating the free amidine nucleophile. The reaction then proceeds through a series of nucleophilic additions and condensation-elimination (dehydration) steps to form the stable aromatic pyrimidine ring. The driving force for the reaction is the formation of this highly conjugated, aromatic system.

Below is a diagram illustrating the generalized mechanism.

Cyclocondensation_Mechanism start Phenyl β-Diketone + Acetamidine nuc_add Nucleophilic Attack (Amidine on Carbonyl) start->nuc_add Base intermediate1 Hemiaminal Intermediate nuc_add->intermediate1 dehydration1 Dehydration (Loss of H2O) intermediate1->dehydration1 imine Imine Intermediate dehydration1->imine cyclization Intramolecular Nucleophilic Attack imine->cyclization intermediate2 Cyclized Intermediate (Dihydropyrimidine) cyclization->intermediate2 dehydration2 Dehydration & Tautomerization (Aromatization) intermediate2->dehydration2 product This compound dehydration2->product Chalcone_Route start_materials Acetophenone + Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start_materials->claisen_schmidt Base (e.g., NaOH) chalcone Phenyl-substituted Chalcone claisen_schmidt->chalcone cyclization_step Cyclocondensation with Acetamidine chalcone->cyclization_step dihydropyrimidine Dihydropyrimidine Intermediate cyclization_step->dihydropyrimidine oxidation Oxidation/ Aromatization dihydropyrimidine->oxidation final_product This compound Derivatives oxidation->final_product

References

spectroscopic characterization of 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenylpyrimidine

Abstract

This compound is a heterocyclic aromatic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed framework for the using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predicted data, established methodologies, and field-proven insights, this document serves as a practical reference for researchers engaged in the synthesis and analysis of pyrimidine derivatives.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₁₁H₁₀N₂) consists of a pyrimidine ring substituted with a methyl group at the C2 position and a phenyl group at the C4 position.[3] Each component of this molecule—the pyrimidine ring, the phenyl ring, and the methyl group—exhibits unique spectroscopic signatures that, when analyzed collectively, provide an unambiguous confirmation of its identity and purity.

  • Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms significantly influence the electronic environment, deshielding adjacent protons and carbons.

  • Phenyl Group: An aromatic substituent whose protons and carbons will appear in the characteristic aromatic regions of NMR spectra. Its attachment to the pyrimidine ring creates a conjugated π-system.

  • Methyl Group: A simple alkyl substituent that will provide a distinct, upfield signal in the ¹H NMR spectrum, serving as a key identifier.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation start Synthesized Product ms Mass Spec (MS) • m/z 170 (M+) • Fragments: 155, 143, 77 start->ms ir FT-IR • Aromatic C-H (>3000 cm⁻¹) • Aliphatic C-H (<3000 cm⁻¹) • C=N, C=C (1450-1650 cm⁻¹) start->ir nmr NMR (¹H & ¹³C) • ¹H: Me, Ph, Pyr signals • ¹³C: 11 unique carbons start->nmr uv UV-Vis • λ_max ~250-280 nm start->uv structure Structure Confirmed: This compound ms->structure ms->structure Confirms MW & Fragments ir->structure ir->structure Confirms Functional Groups nmr->structure nmr->structure Confirms Connectivity & Atom Count uv->structure uv->structure Confirms Conjugated System purity Purity Assessment: Absence of impurities structure->purity

References

An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] It is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, making it a promising lead structure for the synthesis of novel therapeutic agents.[1][2] The inherent biological significance and versatile chemical reactivity of the pyrimidine ring have driven extensive research into its derivatives, revealing a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][3][4] This guide delves into the core aspects of developing and evaluating novel pyrimidine derivatives, offering both theoretical insights and practical, field-proven protocols.

Synthesis of Novel Pyrimidine Derivatives: A Generalized Approach

The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous methods available to create diverse derivatives.[5] A common and versatile strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[5] This approach allows for the introduction of a wide variety of substituents onto the pyrimidine core, enabling the exploration of structure-activity relationships (SAR).

One of the most widely used methods is the condensation of an amidine, urea, thiourea, or guanidine with a three-carbon fragment that is bifunctional.[5] For instance, the reaction of benzaldehyde, cyclopentanone, and urea in the presence of a Lewis acid like YbCl3 can yield a pyrimidine derivative.[5]

Generalized Synthetic Workflow

Below is a generalized workflow for the synthesis of pyrimidine derivatives, illustrating the key steps from starting materials to the final, purified compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Starting_Materials 1,3-Dicarbonyl Compound + Amidine/Urea/Guanidine Reaction Condensation Reaction (e.g., with acid/base catalyst) Starting_Materials->Reaction Step 1 Crude_Product Crude Pyrimidine Derivative Reaction->Crude_Product Step 2 Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Step 3 Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Step 4 Final_Product Pure Pyrimidine Derivative Characterization->Final_Product Step 5

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Biological Activities and In Vitro Evaluation Protocols

The diverse biological activities of pyrimidine derivatives are a direct result of the wide range of possible substitutions on the pyrimidine ring, which in turn influences their interaction with various biological targets.[1][3]

Anticancer Activity

Pyrimidine derivatives have shown significant potential as anticancer agents.[6][7][8] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as thymidylate synthase and various kinases.[9] The anticancer potential is highly dependent on the nature and position of substituents on the pyrimidine ring.[9]

Quantitative Data: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [9]

CompoundR1R2HCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)PC-3 IC50 (µM)hTS IC50 (nM)
1n 4-OCH3-PhH1.98 ± 0.692.18 ± 0.934.04 ± 1.064.18 ± 1.8720.47 ± 1.12

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

  • Cell Seeding: Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G Cell_Culture Seed Cells in 96-well Plate Treatment Add Pyrimidine Derivatives Cell_Culture->Treatment Incubation_1 Incubate for 48-72h Treatment->Incubation_1 MTT_Addition Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubate for 4h MTT_Addition->Incubation_2 Solubilization Add Solubilizing Agent Incubation_2->Solubilization Absorbance Read Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis G Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Pyrimidine Derivative to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

References

An In-depth Technical Guide to 2-Methyl-4-phenylpyrimidine: Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its molecular structure, physicochemical properties, and established synthesis methodologies. While specific experimental data for this compound is limited, we present predicted spectroscopic characteristics based on analogous structures and fundamental principles. A significant focus is placed on the well-documented biological activities of the broader phenylpyrimidine class of molecules, which have shown considerable promise as potent inhibitors of various kinases and fungal enzymes. This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives in drug discovery and development.

Introduction: The Phenylpyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine.[1] The synthetic versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2] When substituted with a phenyl group, the resulting phenylpyrimidine core gives rise to a class of compounds with a diverse and potent range of biological activities. These derivatives have been extensively investigated and have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5]

This compound, the subject of this guide, represents a fundamental structure within this important class of compounds. Understanding its molecular characteristics and potential biological activities is crucial for leveraging its therapeutic potential and for the rational design of novel drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[6]
Molar Mass 170.21 g/mol [6]
Melting Point 54-55 °C[6]
Boiling Point (Predicted) 291.8 ± 9.0 °C[6]
Density (Predicted) 1.081 ± 0.06 g/cm³[6]

Synthesis of this compound

A common and effective method for the synthesis of pyrimidine derivatives is the condensation of a β-dicarbonyl compound with an amidine. For this compound, a plausible and established synthetic route involves the reaction of benzamidine with acetylacetone.[7]

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzamidine Benzamidine Hydrochloride Condensation Condensation Reaction Benzamidine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Reflux Reflux Reflux->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Outcome Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Ergosterol Depletion & Disrupted Membrane Integrity CYP51->Disruption Phenylpyrimidine Phenylpyrimidine Derivative Inhibition Inhibition Phenylpyrimidine->Inhibition Inhibition->CYP51 Death Fungal Cell Death Disruption->Death

References

The Architectural Versatility of the Pyrimidine Scaffold: A Deep Dive into Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its role in biological systems is profound and ubiquitous.[1][2][3][4] This inherent biocompatibility and versatile chemical nature have made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. By strategically modifying this core with various substituents, chemists can craft molecules with high affinity and selectivity for a wide array of biological targets, leading to potent therapeutic agents.[1][2][3] This guide explores the core mechanisms through which these substituted pyrimidine compounds exert their pharmacological effects, focusing on their roles as kinase inhibitors in oncology, and as targeted agents against viral and bacterial pathogens.

Pillar 1: Kinase Inhibition - Taming Uncontrolled Cellular Signaling

A significant number of pyrimidine derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation. This event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.[7][8] Substituted pyrimidines are adept at targeting the ATP-binding pocket of these enzymes.

Mechanism: Competitive ATP Inhibition

The pyrimidine scaffold, particularly fused systems like pyrazolo[3,4-d]pyrimidines, can act as an isostere of the adenine ring of ATP.[9][10] This structural mimicry allows them to fit into the ATP-binding site of a target kinase, preventing the natural substrate, ATP, from binding. This competitive inhibition blocks the phosphorylation cascade, effectively shutting down the aberrant signaling pathway and inducing apoptosis (programmed cell death) in cancer cells.[7][8][11]

Case Study 1: Imatinib and the BCR-ABL Fusion Protein

Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[7][8] CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[8] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of white blood cells.[7][8][12][13]

Imatinib, a phenyl-amino-pyrimidine derivative, specifically binds to the ATP-binding pocket of the BCR-ABL kinase domain.[7][8] This action blocks substrate phosphorylation, inhibiting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[12][13][14][15][16] The result is the induction of apoptosis in the BCR-ABL-positive cancer cells.[7][8] Imatinib is highly selective for BCR-ABL, c-Kit, and PDGF-R kinases, which minimizes off-target effects.

Signaling Pathway: BCR-ABL

The diagram below illustrates the central role of BCR-ABL in driving CML and how Imatinib intervenes.

BCR_ABL_Pathway cluster_membrane Cellular Signaling Cascade cluster_nucleus Nuclear Response BCR-ABL Constitutively Active BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS Activates PI3K_AKT PI3K/AKT Pathway BCR-ABL->PI3K_AKT Activates RAS RAS GRB2/SOS->RAS Activates RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Activates Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Imatinib Imatinib Imatinib->BCR-ABL Binds to ATP Pocket ATP ATP ATP->BCR-ABL Blocked

Caption: Imatinib competitively inhibits the ATP-binding site of BCR-ABL.

Case Study 2: Ruxolitinib and the JAK/STAT Pathway

Ruxolitinib is a pyrimidine-based inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[17][18] These kinases are central to the JAK/STAT signaling pathway, which is crucial for immune function and hematopoiesis.[19][20][21][22][23] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis.[17][18]

Ruxolitinib works by competitively inhibiting the ATP-binding site on JAK1 and JAK2.[18][24] This blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] Activated STATs normally dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[19][20][21] By inhibiting this cascade, Ruxolitinib reduces pro-inflammatory cytokine levels and suppresses the proliferation of malignant cells.[18][25]

Signaling Pathway: JAK/STAT

The following diagram shows how extracellular cytokines activate the JAK/STAT pathway and the point of inhibition by Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates (p) Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active Dimerizes GeneExpression Gene Transcription (Proliferation, Inflammation) STAT_active->GeneExpression Induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits ATP Binding ATP ATP ATP->JAK Blocked RT_Assay_Workflow Start Start: Prepare Assay Plate Step1 Add Components: - Recombinant HIV-1 RT - RNA/DNA template-primer - dNTPs (with labeled dUTP) - Test Compound (e.g., AZT) Start->Step1 Step2 Incubate at 37°C to allow DNA synthesis Step1->Step2 Step3 Stop Reaction & Capture DNA Step2->Step3 Step4 Wash to remove unincorporated nucleotides Step3->Step4 Step5 Measure Signal (e.g., fluorescence, radioactivity) Step4->Step5 End Calculate IC50: Inhibition vs. Control Step5->End Folate_Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_Precursors Purines & Thymidylate THF->DNA_Precursors DNA_Synthesis DNA Synthesis & Cell Growth DNA_Precursors->DNA_Synthesis DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

References

discovery and synthesis of new 2-phenylpyrimidine analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-Phenylpyrimidine Analogues

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a "privileged scaffold" for designing molecules that interact with biological targets.[2][3][4] This guide focuses on the 2-phenylpyrimidine subclass, a motif present in numerous potent and selective inhibitors of key enzymes implicated in human diseases. We will explore the strategic considerations for designing these analogues, delve into both classical and modern synthetic methodologies with field-proven insights, and examine the crucial role of structure-activity relationship (SAR) studies in optimizing lead compounds. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the discovery and synthesis of next-generation 2-phenylpyrimidine-based therapeutics.

The Strategic Imperative: Why the 2-Phenylpyrimidine Scaffold?

The 2-phenylpyrimidine core is more than just a synthetic building block; it is a versatile and highly adaptable framework for drug design. Its prevalence in clinically relevant molecules stems from several key features:

  • Bioisosteric Replacement: The pyrimidine ring serves as an effective bioisostere for phenyl and other aromatic systems, often improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[5]

  • Defined Substitution Vectors: The scaffold presents multiple, distinct vectors for chemical modification (typically at the 4, 5, and 6 positions of the pyrimidine ring and various positions on the phenyl ring). This allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

  • Proven Therapeutic Relevance: Analogues based on this scaffold have demonstrated efficacy across a wide range of biological targets, including protein kinases (e.g., Bruton's tyrosine kinase), and enzymes crucial for pathogen survival (e.g., fungal CYP51).[6][7] This established track record provides a strong foundation for new discovery programs.

Case Study: Targeting Key Kinases in Oncology

A prominent application of the 2-phenylpyrimidine scaffold is in the development of kinase inhibitors. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, is a critical target in B-cell malignancies.[7] Overexpression of BTK is linked to the progression of various leukemias and lymphomas.[7] The 2-phenylpyrimidine core has been successfully employed to generate potent BTK inhibitors, demonstrating its utility in oncology drug discovery.[7]

BCR B-cell Receptor (BCR) Antigen Binding LYN LYN/SYK Activation BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCG2 PLCγ2 Activation BTK->PLCG2 SIGNAL Downstream Signaling (NF-κB, MAPK) PLCG2->SIGNAL PROLIFERATION B-cell Proliferation & Survival SIGNAL->PROLIFERATION INHIBITOR 2-Phenylpyrimidine BTK Inhibitor INHIBITOR->BTK Inhibition

Caption: Simplified BCR signaling pathway highlighting the critical role of BTK.

Synthetic Blueprint: Constructing the 2-Phenylpyrimidine Core

The synthesis of 2-phenylpyrimidine analogues can be broadly categorized into two strategic approaches: classical condensation reactions and modern catalytic cross-coupling methods. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Approach: Condensation Strategies

The most fundamental route to the pyrimidine ring involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1] To synthesize a 2-phenylpyrimidine, a benzamidine derivative is the required building block.

  • Causality Behind the Choice: This method is robust, often high-yielding, and utilizes readily available starting materials. It is particularly effective for creating symmetrically substituted pyrimidines or when the desired phenyl group is incorporated from the start via the benzamidine. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the aromatic pyrimidine ring.

A typical reaction involves condensing a substituted benzamidine hydrochloride with a 1,3-dicarbonyl compound like diethyl malonate.[7] This forms a 4,6-dihydroxypyrimidine intermediate, which can then be further functionalized.

Modern Approach: Catalytic Cross-Coupling

For greater flexibility and the ability to perform late-stage diversification, transition metal-catalyzed cross-coupling reactions are indispensable.[8] These methods allow for the direct formation of the C-C bond between a pre-formed pyrimidine ring and a phenyl group.

  • Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods.[9] It typically involves the reaction of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with a phenylboronic acid in the presence of a palladium catalyst and a base.

  • Expertise & Rationale: The key advantage of this approach is modularity. A common pyrimidine intermediate can be coupled with a vast library of commercially available or custom-synthesized phenylboronic acids, enabling rapid generation of analogues for SAR studies.[6] The choice of catalyst (e.g., Pd(PPh₃)₄), ligands, and base is critical and must be optimized to ensure high coupling efficiency and prevent side reactions.[6]

Sustainable Innovations: Multicomponent Reactions

Recent advances have focused on more sustainable and atom-economical methods. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[10] While requiring specialized catalysts, such methods represent the future of efficient and environmentally conscious heterocyclic synthesis.[11]

cluster_0 Strategy A: Classical Condensation cluster_1 Strategy B: Modern Cross-Coupling A1 Benzamidine A3 Cyclocondensation A1->A3 A2 1,3-Dicarbonyl Compound A2->A3 A4 2-Phenyl-4,6-disubstituted Pyrimidine A3->A4 B1 2-Halopyrimidine B3 Pd-Catalyzed Suzuki Coupling B1->B3 B2 Phenylboronic Acid B2->B3 B4 2-Phenylpyrimidine Analogue B3->B4

Caption: High-level overview of primary synthetic strategies for 2-phenylpyrimidines.

From Synthesis to Insight: Structure-Activity Relationship (SAR) Studies

Synthesizing a library of compounds is only the first step. The critical phase of drug discovery involves systematically evaluating these compounds to understand how structural changes affect biological activity—the essence of SAR.[12][13]

A Self-Validating System: The Discovery Workflow

A robust discovery program follows a cyclical, self-validating workflow. Each synthesized compound must be rigorously purified and its structure confirmed before biological testing. The resulting activity data then informs the design of the next generation of analogues.

cluster_workflow Drug Discovery & Optimization Workflow cluster_data Data Generation & Analysis DESIGN Rational Design & Target Selection SYNTH Synthesis of Analogues DESIGN->SYNTH PURIFY Purification (e.g., Chromatography) SYNTH->PURIFY CHAR Characterization (NMR, LC-MS, HRMS) PURIFY->CHAR BIO Biological Screening (In vitro assays) CHAR->BIO SAR SAR Analysis BIO->SAR SAR->DESIGN Design Next Generation OPTIM Lead Optimization (ADME/Tox Profiling) SAR->OPTIM

Caption: A typical iterative workflow for the discovery of novel therapeutic agents.

Case Study Data: SAR of 2-Phenylpyrimidine BTK Inhibitors

Based on the work of researchers developing BTK inhibitors, a series of 2-phenylpyrimidine derivatives were synthesized to explore the impact of substituents at the C-4 aniline moiety.[7] The data clearly demonstrates that modifying this position significantly impacts inhibitory activity.

Compound IDR Group (Substituent on C-4 Aniline)BTK Inhibition (%) @ 100 nMAnti-proliferative IC₅₀ (μM) vs. Raji cells
11a Phenylcarbamoyl61.3510.4
11d 3-Chlorophenylcarbamoyl75.8310.1
11g 3-Methylphenylcarbamoyl82.766.98
11h 4-Fluorophenylcarbamoyl83.9012.1
Ibrutinib Positive Control99.4014.5
Data synthesized from Reference[7].

SAR Insights:

  • Size and Electronics: The results confirm that larger substituent groups at this position are more favorable for activity than smaller ones.[7]

  • Potency: Compound 11g , with a 3-methylphenylcarbamoyl group, displayed the most promising anti-proliferative activity against the three tested leukemia cell lines and potent BTK enzyme inhibition.[7] Notably, its activity against Raji cells was superior to that of the positive control, ibrutinib.[7]

  • Disubstitution: Disubstituted arylamine groups were found to be detrimental to inhibitory activity.[7]

These insights are crucial, guiding medicinal chemists to focus their efforts on analogues with specific substitution patterns to maximize potency.

Experimental Protocols: A Practical Guide

Trustworthiness in research is built on reproducible, well-described protocols. Below is a representative, step-by-step methodology for the synthesis of a key 2-phenylpyrimidine intermediate, adapted from published literature.[7]

Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

This protocol details the synthesis of a versatile intermediate that can be further functionalized, for example, through nucleophilic substitution at the chloro positions or modification of the amino group.

Step 1: Synthesis of 2-(4-Nitrophenyl)-pyrimidine-4,6-diol

  • Reagents & Setup: To a solution of sodium ethoxide (prepared from 4.6 g sodium in 100 mL absolute ethanol), add 4-nitrobenzamidine hydrochloride (18.7 g) and diethyl malonate (16.0 g).

  • Reaction: Reflux the mixture for 8 hours with stirring.

  • Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-water and acidify with concentrated HCl to pH 3-4.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.

    • Causality: The basic conditions generated by sodium ethoxide deprotonate the diethyl malonate, initiating the condensation with the amidine. Acidification is required to precipitate the diol product from its salt form.

Step 2: Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

  • Reagents & Setup: In a round-bottom flask, combine 2-(4-nitrophenyl)-pyrimidine-4,6-diol (2.3 g) and phosphorus oxychloride (POCl₃, 20 mL).

  • Reaction: Add two drops of N,N-dimethylformamide (DMF) as a catalyst. Reflux the mixture for 4 hours.

  • Workup: After cooling, pour the reaction mixture cautiously onto crushed ice.

  • Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the dichlorinated product.

    • Expertise: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides via a Vilsmeier-Haack type mechanism, which is catalyzed by DMF. This conversion is critical as it activates the 4 and 6 positions for subsequent nucleophilic substitution reactions.

Step 3: Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

  • Reagents & Setup: To a solution of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (2.7 g) in ethanol (50 mL), add iron powder (Fe, 2.8 g) and a catalytic amount of ammonium chloride (NH₄Cl) in water (5 mL).

  • Reaction: Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final amino-intermediate.

    • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. The Fe/NH₄Cl system in a protic solvent is a classic, inexpensive, and effective method for this purpose (Béchamp reduction). The amine product is a key building block for introducing further diversity.

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold remains a highly productive platform for the discovery of novel therapeutics. This guide has outlined the strategic rationale for its use, detailed robust and flexible synthetic methodologies, and demonstrated the process of translating synthetic output into actionable SAR insights. Future efforts in this field will likely focus on leveraging computational chemistry for more predictive analogue design, exploring novel biological targets, and developing even more efficient and sustainable synthetic routes. The continued application of the principles of expertise, trustworthiness, and authoritative grounding will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

preliminary cytotoxicity screening of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Pyrimidine Derivatives

Authored by a Senior Application Scientist

Preamble: The Strategic Imperative of Cytotoxicity Screening in Pyrimidine-Based Drug Discovery

Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This is largely due to their role as essential building blocks of nucleic acids, DNA and RNA.[2] Consequently, pyrimidine analogues often act as antimetabolites, interfering with DNA or RNA synthesis, a mechanism particularly effective in targeting rapidly proliferating cancer cells.[3][4][5] The literature is replete with examples of pyrimidine derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[2][6][7][8][9]

However, the journey from a novel synthesized pyrimidine derivative to a viable drug candidate is rigorous. The initial and most critical gatekeeping step is the preliminary cytotoxicity screen. This process is not merely about identifying what kills cancer cells; it's about quantifying how effectively it does so and establishing a preliminary therapeutic window. Early in vitro cytotoxicity assessment allows researchers to triage candidates, prioritizing potent compounds for further investigation while shelving those with insufficient activity or excessive toxicity.[10][11][12] This guide provides a comprehensive framework for conducting this essential screening, grounded in robust scientific principles and field-proven methodologies.

Foundational Strategy: Selecting the Appropriate Cytotoxicity Assay

The choice of assay is a critical decision that influences the quality and interpretation of screening data. Cytotoxicity assays can be broadly categorized by their underlying biological principle. For a preliminary screen of novel pyrimidine derivatives, the ideal assay is robust, reproducible, cost-effective, and amenable to a high-throughput format.

  • Assays of Metabolic Activity (Viability): These are the workhorses of preliminary screening. They measure a proxy for cell health, such as mitochondrial function. A reduction in metabolic activity is correlated with a loss of cell viability.

    • MTT Assay: This is a classic colorimetric assay where the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

  • Assays of Cell Mass (Biomass): These methods quantify a stable cellular component, like total protein, to estimate the number of cells remaining after treatment.

    • Sulforhodamine B (SRB) Assay: This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye provides a stoichiometric measure of total cellular protein, which is directly proportional to cell number.[15][17] This method is independent of metabolic activity and is less prone to interference from test compounds.[15]

  • Assays of Membrane Integrity (Cytotoxicity): These assays provide direct evidence of cell death by measuring the leakage of cytoplasmic components from cells with compromised membranes.

    • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that produces a measurable colorimetric signal.[20][21] This is a true cytotoxicity assay, as it directly quantifies cell death.[22]

Expert Recommendation: For a robust preliminary screening campaign for pyrimidine derivatives, a dual-assay approach is recommended. Start with a metabolic assay like MTT for its widespread use and sensitivity. Complement this with a biomass assay like SRB , which is less susceptible to compound interference and provides a different biological endpoint. The LDH assay can be reserved for secondary screens to confirm that the observed effect is indeed cytotoxic (causing cell lysis) rather than cytostatic (inhibiting proliferation).

G cluster_assays Choice of Primary Cytotoxicity Assay cluster_rationale Rationale for Selection cluster_screening_phase Screening Phase MTT MTT Assay (Metabolic Activity) Rationale_MTT High Sensitivity Measures Viability MTT->Rationale_MTT SRB SRB Assay (Cell Mass/Protein) Rationale_SRB Robust & Stable Endpoint Measures Biomass SRB->Rationale_SRB LDH LDH Assay (Membrane Integrity) Rationale_LDH Confirms Cell Lysis Measures Cytotoxicity LDH->Rationale_LDH Primary Primary Screen Rationale_MTT->Primary Rationale_SRB->Primary Secondary Secondary / Mechanistic Rationale_LDH->Secondary

Caption: Rationale for selecting primary and secondary cytotoxicity assays.

Detailed Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on meticulous execution. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable results.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a cornerstone for assessing cell viability. Its principle lies in the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells, which produces a quantifiable colorimetric signal.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well flat-bottom plate.

    • Include wells with medium only (no cells) to serve as a background blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[23]

  • Compound Treatment:

    • Prepare a stock solution of each pyrimidine derivative in sterile DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compounds in complete growth medium to create a range of desired concentrations (e.g., 0.1 to 100 µM).[24]

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include "vehicle control" wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (typically ≤0.5%).

    • Incubate for the desired exposure period (commonly 48 or 72 hours).[24]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) to each well, including controls.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

start Start: 96-Well Plate seed 1. Seed Cells (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Pyrimidine Derivatives (Serial Dilutions) & Controls incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (OD at 570 nm) solubilize->read end End: Raw Data read->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for assessing cytotoxicity by quantifying total cellular protein.[25]

Step-by-Step Methodology:

  • Cell Seeding & Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[16]

  • Washing and Staining:

    • Carefully discard the supernatant. Wash each well five times with slow-running tap water or deionized water to remove TCA, serum proteins, and metabolites.

    • Allow the plates to air-dry completely at room temperature.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain at room temperature for 30 minutes.[16]

  • Dye Removal and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

    • Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance (OD) at 565 nm using a microplate reader.[15]

Data Analysis and Interpretation: From Raw Absorbance to Potency

The goal of data analysis is to convert raw absorbance values into a meaningful measure of compound potency, the IC50 value . The IC50 is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[23][26][27] A lower IC50 value indicates a more potent compound.[26]

Data Analysis Workflow:

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.[23]

  • Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the treated cells is expressed as a percentage of the untreated (vehicle control) cells.

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 [28]

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log-transformed concentration of the pyrimidine derivative (X-axis).[23]

  • Determine IC50 Value: Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data. The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[23][27]

cluster_input Input Data cluster_processing Analysis Steps cluster_output Key Output RawData Raw Absorbance Data (OD570) Normalize 1. Normalize to Controls (% Viability) RawData->Normalize Plot 2. Plot Data (% Viability vs. Log[Compound]) Normalize->Plot Fit 3. Non-Linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 IC50 Value (Compound Potency) Fit->IC50 Derive

Caption: Workflow for calculating the IC50 value from raw assay data.

Data Presentation:

Summarize the results in a clear, structured table. This allows for easy comparison of the cytotoxic potency of different derivatives across multiple cancer cell lines.

Compound IDCancer Cell LineIC50 (µM) ± SD
Pyrimidine-01A549 (Lung)12.5 ± 1.8
Pyrimidine-01MCF-7 (Breast)5.2 ± 0.7
Pyrimidine-01HCT116 (Colon)8.9 ± 1.1
Pyrimidine-02A549 (Lung)35.1 ± 4.2
Pyrimidine-02MCF-7 (Breast)21.3 ± 2.5
Pyrimidine-02HCT116 (Colon)15.8 ± 2.0
Doxorubicin (Control)A549 (Lung)0.8 ± 0.1
Doxorubicin (Control)MCF-7 (Breast)0.5 ± 0.08
Doxorubicin (Control)HCT116 (Colon)0.6 ± 0.09
Data is hypothetical for illustrative purposes. SD = Standard Deviation from three independent experiments.

Conclusion and Forward Outlook

The preliminary cytotoxicity screen is a foundational pillar in the development of pyrimidine-based therapeutics. By employing robust, well-controlled assays like MTT and SRB, researchers can efficiently and accurately quantify the anti-proliferative potency of novel derivatives. The resulting IC50 values provide the critical data needed to perform structure-activity relationship (SAR) studies, select promising lead compounds for further optimization, and ultimately advance the most effective candidates toward preclinical development. This structured approach ensures that resources are focused on compounds with the highest potential to become next-generation cancer therapies.

References

An In-Depth Technical Guide to the Investigation of 2-Methyl-4-phenylpyrimidine as a Novel Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] Its inherent drug-like properties and versatile substitution patterns have led to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This guide delineates a comprehensive, forward-looking preclinical development plan for a novel, under-investigated derivative: 2-Methyl-4-phenylpyrimidine. While direct research on this specific molecule is nascent, this document synthesizes established methodologies and insights from structurally related compounds to propose a rigorous pathway from chemical synthesis to a robust preclinical data package suitable for Investigational New Drug (IND) consideration. We will detail a strategic approach to synthesis, target validation, in vitro screening, in vivo efficacy evaluation, and ADMET profiling, providing researchers with a validated roadmap for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Heterocyclic compounds are foundational to modern pharmacology, and among them, the pyrimidine ring is particularly prominent.[4] As a key component of nucleobases like cytosine, thymine, and uracil, its biocompatibility is well-established.[8] In synthetic medicinal chemistry, the pyrimidine core acts as a versatile scaffold, allowing for precise three-dimensional orientation of functional groups that can interact with a multitude of biological targets.[1][2] The introduction of a phenyl group, as in this compound, often enhances binding affinity to target proteins through hydrophobic and pi-stacking interactions, a common strategy in kinase inhibitor design.[9] Given the prevalence of pyrimidine derivatives in oncology, this investigation will proceed with the hypothesis that this compound possesses anticancer activity.[5][6][8]

This guide provides the essential scientific and logical framework for the systematic evaluation of this compound, from initial synthesis to preclinical candidate selection.

Synthesis and Characterization of this compound

A reliable and scalable synthetic route is the first critical step in the evaluation of a new chemical entity.[10] Based on established methods for the synthesis of 2,4-disubstituted pyrimidines, a convergent synthesis strategy is proposed.[11][12]

Proposed Synthetic Pathway

The most logical approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. Specifically, the reaction of benzoylacetone (1-phenyl-1,3-butanedione) with acetamidine hydrochloride is a well-precedented and efficient method for constructing the this compound core.

Synthesis_Pathway reagent1 Benzoylacetone reaction + reagent1->reaction reagent2 Acetamidine HCl reagent2->reaction product This compound reaction->product Base (e.g., NaOEt) Ethanol, Reflux Screening_Cascade cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: ADMET & In Vivo Profiling A High-Throughput Cell Viability Screening (e.g., NCI-60 Panel) B Dose-Response (IC50) Determination in Sensitive Cell Lines A->B Identify Hit Cell Lines C Mechanism of Action Assays (Apoptosis, Cell Cycle, Kinase Profiling) B->C Confirm Potency D In Silico & In Vitro ADMET Profiling (Solubility, Permeability, Metabolism) C->D Lead Candidate Selection E In Vivo Pharmacokinetics (PK) (Mouse) D->E Assess Drug-like Properties F In Vivo Efficacy Studies (Xenograft Models) E->F Determine Dosing Regimen G IND-Enabling Toxicology Studies F->G Evaluate Anti-tumor Activity Xenograft_Workflow A Implant Human Cancer Cells (e.g., A549) into Mice B Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Drug, Positive Control) B->C D Administer Treatment Based on PK Data (e.g., daily PO dosing) C->D E Monitor Tumor Volume and Body Weight (2-3 times per week) D->E F Endpoint: Euthanize and Collect Tumors for Analysis E->F

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylpyrimidine derivatives. We will delve into the nuanced effects of substituent modifications on both the phenyl and pyrimidine rings, examine common synthetic strategies, and explore the diverse range of biological targets modulated by this versatile core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide the rational design of novel phenylpyrimidine-based therapeutics.

Introduction: The Phenylpyrimidine Core in Drug Discovery

The pyrimidine ring, a simple diazine, is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[2][3] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal scaffold for designing ligands that can effectively bind to biological targets.[1] The addition of a phenyl group creates the phenylpyrimidine core, a structure that has given rise to a vast array of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antifungal, and antiviral agents.[2][4][5]

The remarkable versatility of the phenylpyrimidine scaffold stems from its synthetic tractability and the distinct opportunities for structural modification at multiple positions. By strategically altering substituents on both the pyrimidine and phenyl moieties, chemists can fine-tune the molecule's electronic, steric, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics. This guide will systematically dissect these relationships to provide a clear roadmap for future drug design efforts.

General Synthetic Strategies

The construction of phenylpyrimidine libraries for SAR studies typically involves a convergent synthesis approach. A common and robust method is the Suzuki coupling reaction, which is used to introduce the phenyl group onto a pre-functionalized pyrimidine core. Other key reactions involve nucleophilic aromatic substitution to install various amine or alkoxy groups at the C2, C4, and C6 positions of the pyrimidine ring.

A generalized synthetic workflow often begins with the construction of a di- or tri-chlorinated pyrimidine, which serves as a versatile intermediate for sequential, site-selective substitutions.

G Start Pyrimidine Precursor (e.g., Dichloropyrimidine) Step1 Suzuki Coupling (e.g., Phenylboronic Acid, Pd catalyst) Start->Step1 Intermediate1 Phenyl-Substituted Pyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols) Intermediate1->Step2 Final Diverse Phenylpyrimidine Library Step2->Final

Caption: Generalized synthetic workflow for phenylpyrimidine derivatives.

Core Structure-Activity Relationships (SAR) of Phenylpyrimidines

The biological activity of phenylpyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on both ring systems. The following sections dissect these relationships in detail.

Impact of Substitutions on the Phenyl Ring

The phenyl ring offers a large surface for modification, allowing for the optimization of interactions within the target's binding pocket and the modulation of physicochemical properties.

  • Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) is a common strategy. Fluorine, in particular, can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation, thereby improving pharmacokinetic profiles.[6] For example, in a series of antifungal CYP51 inhibitors, introducing a fluorine atom at the 3-position of the phenyl ring was found to be beneficial for activity.[5] Similarly, a 4-Cl atom on the phenyl ring was preferred for the antiproliferative activity of certain oxazolo[5,4-d]pyrimidines.[7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and amines (-NR2) can significantly influence activity. In a study of anti-mycobacterial pyrazolo[1,5-a]pyrimidines, compounds with strong, amine-based electron donors on the phenyl ring exhibited the best activity.[6] However, the effect is highly context-dependent; in some anticancer series, a 4-methoxy group was found to be detrimental to activity.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) can also modulate activity. Their impact is often related to altering the electronic character of the ring system to optimize binding or reactivity.

  • Bulky/Hydrophobic Groups: The addition of larger, hydrophobic groups can explore deeper pockets within the target protein. To further explore hydrophobic cavities in antifungal agents, the addition of aliphatic hydrocarbons was considered.[5]

Table 1: Representative SAR Data for Phenyl Ring Substitutions in Kinase Inhibitors

Target Kinase Phenyl Position Substituent Activity (IC50) Reference
c-Src 4' -Cl 25.5 µM [8]
c-Src 4' -F Enhanced Activity [8]
BTK 3' (on carbamoyl) -CH3 Potent Activity [9]
VEGFR2 4' -OCH3 0.33 µM [7]

| Wee1 | 6-phenyl | Various | Did not markedly alter preference over c-Src |[10] |

Impact of Substitutions on the Pyrimidine Ring

Modifications to the pyrimidine core are critical for establishing the primary interactions that anchor the molecule to its biological target.

  • C2 Position: This position is frequently substituted with anilino, heteroaryl, or morpholino groups. For kinase inhibitors, a 2-anilino moiety is a classic pharmacophore that often forms key hydrogen bonds in the ATP binding site.[10][11] In a series of anticancer agents, the best activity was achieved when the 2-heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine core, likely to act as a hydrogen bond acceptor.[4]

  • C4 Position: The C4 position is a crucial handle for modulating potency and selectivity. It is often functionalized with various substituted amines.

    • Anilino Groups: Similar to the C2 position, anilino groups at C4 are pivotal for many kinase inhibitors.[9]

    • Fluoroalkylamino Groups: These groups have been successfully incorporated to enhance anticancer activity.[4]

    • N-phenylacrylamide Moiety: This specific pharmacophore is critical for the irreversible binding of certain inhibitors to Bruton's tyrosine kinase (BTK), where it forms a covalent bond with a cysteine residue.[9]

  • C5 Position: While this is the typical attachment point for the "phenyl" in phenylpyrimidines, other small alkyl or functionalized groups can be introduced, particularly in fused ring systems, to probe the local binding environment.[10]

  • C6 Position: Substituents at the C6 position can influence solubility and activity. A chloro group at this position is a common feature in many active series.[4] In other cases, incorporating a morpholino group has been shown to be beneficial for anti-inflammatory activity.[12]

Caption: Key SAR points on the phenylpyrimidine scaffold.

Biological Targets and Therapeutic Applications

The structural diversity of phenylpyrimidines allows them to target a wide range of biological molecules, leading to various therapeutic applications.

Kinase Inhibition and Anticancer Activity

Protein kinases are one of the most important classes of drug targets in oncology.[11] Phenylpyrimidines are exceptionally well-suited to function as ATP-competitive kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK): Phenylpyrimidine derivatives have been developed as potent BTK inhibitors for treating B-cell malignancies.[9] Compound 11g from one study, featuring a 3-methyl phenylcarbamoyl substituent, showed excellent inhibitory activity against BTK and anti-proliferative effects on leukemia cell lines.[9]

  • Src Family Kinases (SFKs): Src kinase is often overexpressed in tumors and plays a role in metastasis.[8] Pyrazolopyrimidine derivatives, which contain the phenylpyrimidine motif, have shown potent inhibitory activity against c-Src.[8][13][14]

  • Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are highly effective at inhibiting EGFR, a key driver in many cancers like non-small cell lung cancer.[15]

  • Other Kinases: Phenylpyrimidines have also been designed to inhibit Wee1, PI3K/mTOR, and various receptor tyrosine kinases, demonstrating their broad utility in cancer therapy.[10][11][16]

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_Cascade Downstream Signaling Cascade (e.g., Src, BTK) Receptor->Kinase_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibitor Phenylpyrimidine Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade A 1. Prepare Reagents: - Kinase Enzyme - Substrate & ATP - Phenylpyrimidine Compound (Serial Dilution) B 2. Kinase Reaction: Incubate enzyme, substrate, ATP, and inhibitor at specified temperature (e.g., 30°C) A->B C 3. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D 4. Convert ADP to ATP: Add Kinase Detection Reagent (contains luciferase/luciferin) C->D E 5. Measure Luminescence: Read plate on a luminometer. Signal is proportional to ADP produced. D->E F 6. Data Analysis: Plot luminescence vs. inhibitor concentration. Calculate IC50 value. E->F

References

Methodological & Application

The Pyrimidine Nucleus: A Cornerstone of Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a privileged scaffold in the landscape of organic chemistry and medicinal science.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine and its derivatives a focal point for extensive research, leading to a vast array of applications in drug discovery, agrochemicals, and materials science.[1][2][3][4]

Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6] This therapeutic potential is a direct consequence of the pyrimidine core's ability to engage in various biological interactions, often acting as a bioisostere for other functionalities or as a key pharmacophore. The amenability of the pyrimidine ring to diverse chemical modifications allows for the fine-tuning of its physicochemical and pharmacological properties, making it an indispensable tool for medicinal chemists in the quest for novel therapeutic agents.[6][7]

This comprehensive guide provides an in-depth exploration of the application of pyrimidine derivatives in organic synthesis. We will delve into key synthetic strategies for the construction and functionalization of the pyrimidine ring, supported by detailed, field-proven protocols. The underlying mechanistic principles and the rationale behind experimental choices will be elucidated to provide a deeper understanding of these powerful synthetic transformations.

Strategic Functionalization of the Pyrimidine Ring: A Chemist's Toolkit

The strategic introduction of diverse substituents onto the pyrimidine core is paramount for modulating its biological activity and physical properties. A number of powerful synthetic methodologies have been developed to achieve this, with transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization emerging as particularly robust and versatile approaches.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine derivatives has been particularly fruitful.[8][9][10] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast chemical space of functionalized pyrimidines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[8][11] In the context of pyrimidine chemistry, this reaction is widely employed to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.[12][13]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[12][13]

Causality and Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its catalytic activity.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane or DMF are commonly used.

  • Catalyst: The choice of palladium catalyst and ligand can influence the reaction efficiency and selectivity, particularly in cases of multiple reactive sites.[10]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines.[11] These derivatives are valuable intermediates for further transformations and are also found in various biologically active compounds.

Protocol 2: Sonogashira Coupling of a Halogenated Pyrimidine with a Terminal Alkyne

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-60 °C) and stir until completion, monitoring by TLC.

  • After cooling, dilute the reaction with an organic solvent and wash with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[11]

Causality and Experimental Choices:

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The base is necessary to deprotonate the terminal alkyne, forming the reactive acetylide species.

  • Solvent: Anhydrous solvents are crucial to prevent the quenching of the reactive intermediates.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aminopyrimidines.[8][11] These compounds are prevalent in pharmaceuticals due to the ability of the amino group to participate in hydrogen bonding and other key interactions with biological targets.[8]

Protocol 3: Buchwald-Hartwig Amination of a Halogenated Pyrimidine

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., anhydrous toluene)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the halogenated pyrimidine, amine, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and heat the reaction mixture at the appropriate temperature (typically 100-120 °C).

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[11]

Causality and Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the starting materials.[14][15] The pyrimidine ring, being electron-deficient, is a suitable substrate for various C-H activation strategies.[14]

This method allows for the direct formation of a C-C bond between a C-H bond on the pyrimidine ring and an aryl halide.[11]

Protocol 4: Palladium-Catalyzed Direct C-H Arylation of a Pyrimidine Derivative

Materials:

  • Pyrimidine derivative (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Pivalic acid (PivOH, 30 mol%)

  • Solvent (e.g., Dimethylacetamide - DMA)

Procedure:

  • To a microwave vial, add the pyrimidine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMA and pivalic acid.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.[11]

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Causality and Experimental Choices:

  • Pivalic Acid: Pivalic acid often acts as a proton shuttle and can facilitate the C-H activation step.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate and improve yields.

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyrimidine, proceeding through a radical mechanism.[11]

Protocol 5: Minisci-Type C-H Alkylation of a Pyrimidine Derivative

Materials:

  • Pyrimidine derivative (1.0 equiv)

  • Carboxylic acid (as the alkyl source)

  • Silver nitrate (AgNO₃, as a catalyst)

  • Ammonium persulfate ((NH₄)₂S₂O₈, as an oxidant)

  • Solvent (e.g., acetonitrile/water)

Procedure:

  • Dissolve the pyrimidine derivative and carboxylic acid in the solvent mixture.

  • Add silver nitrate and ammonium persulfate.

  • Heat the reaction mixture (typically 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Causality and Experimental Choices:

  • Silver Nitrate and Ammonium Persulfate: This combination generates the alkyl radicals from the carboxylic acid via oxidative decarboxylation.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex pyrimidine derivatives.[16][17][18][19]

The Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[20] This reaction has been a mainstay for the synthesis of a wide range of biologically active pyrimidine derivatives.

Biginelli_Workflow cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Reaction One-Pot Reaction (Acid or Lewis Acid Catalyst) Aldehyde->Reaction BetaKetoester β-Ketoester BetaKetoester->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM

Caption: Pyrimidine as a directing group for C-H activation.

Cycloaddition Reactions in Pyrimidine Synthesis

Cycloaddition reactions provide an efficient means to construct the pyrimidine ring. For example, NbCl₅-mediated intermolecular cycloadditions of alkynes with aryl nitriles have been shown to produce substituted pyrimidine derivatives with high yields and selectivity. [21]Additionally, cycloaddition reactions of amidines with chalcones are also employed for the synthesis of substituted pyrimidines. [22]

Photocatalysis in Pyrimidine Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. [23][24][25]In the context of pyrimidine chemistry, photocatalytic methods have been developed for the synthesis of pyrano[2,3-d]pyrimidine scaffolds and 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. [24][26]These reactions often proceed under mild conditions and utilize environmentally benign energy sources.

Quantitative Data Summary

Reaction TypeKey ReagentsCatalyst/ConditionsTypical YieldsReference
Suzuki-Miyaura CouplingHalopyrimidine, Arylboronic acidPd(PPh₃)₄, K₃PO₄Good to excellent[12][13]
Sonogashira CouplingHalopyrimidine, Terminal alkynePd(PPh₃)₄, CuI, Et₃NGood to excellent[11]
Buchwald-Hartwig AminationHalopyrimidine, AminePd₂(dba)₃, Xantphos, Cs₂CO₃Good to excellent[11]
Direct C-H ArylationPyrimidine, Aryl bromidePd(OAc)₂, K₂CO₃, PivOHModerate to good[11]
Multicomponent SynthesisAmidine, AlcoholsIridium-pincer complexUp to 93%[16][17][19]
C-H Borylation2-Pyrimidylaniline, BBr₃Metal-freeGood[27]

Conclusion and Future Outlook

The application of pyrimidine derivatives in organic synthesis is a dynamic and continuously evolving field. The development of novel synthetic methodologies, particularly in the realms of C-H functionalization, multicomponent reactions, and photocatalysis, continues to expand the synthetic chemist's toolbox for accessing diverse and complex pyrimidine-containing molecules. These advancements are not only of academic interest but also have profound implications for the discovery and development of new pharmaceuticals and functional materials. The inherent versatility and biological relevance of the pyrimidine scaffold ensure that it will remain a central focus of research for years to come, promising further innovations in both synthetic chemistry and drug discovery. The ongoing pursuit of more sustainable and efficient synthetic routes will undoubtedly pave the way for the creation of next-generation pyrimidine-based compounds with enhanced properties and functionalities. [28][29][30]

References

Application Notes and Protocols for the Multi-Component Synthesis of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Traditional multi-step syntheses of these heterocycles are often time-consuming and inefficient. Multi-component reactions (MCRs) have emerged as a powerful and sustainable strategy, enabling the construction of complex pyrimidine derivatives in a single, one-pot operation.[1][2] This guide provides an in-depth exploration of established and modern MCR protocols for pyrimidine synthesis, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss critical parameters for optimization and characterization, thereby offering a comprehensive toolkit for accessing this vital class of molecules.

Introduction: The Power of Convergence in Pyrimidine Synthesis

Pyrimidines and their derivatives are renowned for their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The efficient synthesis of diverse libraries of these compounds is therefore a cornerstone of modern drug discovery.[5] Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a paradigm shift from linear synthesis.[6] This approach embodies the principles of green chemistry by maximizing atom economy, reducing solvent waste, and minimizing purification steps, ultimately accelerating the discovery and optimization of lead compounds.[7][8]

This document will focus on the most pivotal MCR for pyrimidine synthesis: the Biginelli reaction, alongside modern, innovative protocols that expand the synthetic chemist's arsenal.

Part 1: The Biginelli Reaction: A Century-Old Workhorse Revisited

First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains one of the most direct methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These DHPMs are not only valuable pharmaceutical agents in their own right, serving as calcium channel blockers and antihypertensive agents, but are also versatile intermediates for further chemical elaboration.[9]

Reaction Mechanism: A Self-Validating Cascade

Understanding the mechanism is key to troubleshooting and optimizing the reaction. While debated for years, the most widely accepted pathway, proposed by Kappe, proceeds through an N-acyliminium ion intermediate.[9]

  • Iminium Formation (Rate-Limiting Step): The reaction commences with the acid-catalyzed condensation of the aldehyde and urea. This forms an N-acyliminium ion, which is the key electrophilic species. The acidic environment is crucial here; it protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by urea.

  • Nucleophilic Addition: The enol form of the β-ketoester (e.g., ethyl acetoacetate) then acts as the nucleophile, adding to the electrophilic iminium ion. This step establishes the core C-C bond of the final heterocyclic structure.

  • Cyclization and Dehydration: The final steps involve an intramolecular nucleophilic attack of the terminal amine group onto the ester's carbonyl carbon, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[11]

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea, H⁺ - H₂O Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium Ketoester EtO₂CCH₂C(O)CH₃ (β-Ketoester) Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (Enol) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Dihydropyrimidinone (DHPM) Cyclized->Product - H₂O (Dehydration)

Caption: The Biginelli reaction mechanism proceeds via a key N-acyliminium ion intermediate.

Detailed Protocol: Classic Acid-Catalyzed Synthesis of a Dihydropyrimidinone

This protocol describes the synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[12]

Materials:

  • Vanillin (or 4-hydroxy-3-methoxybenzaldehyde): 10 mmol

  • Ethyl acetoacetate: 15 mmol

  • Urea: 10 mmol

  • 95% Ethanol: 5 mL

  • Concentrated Hydrochloric Acid (HCl): 0.2 mL

  • 25 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration apparatus.

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add vanillin (10 mmol), urea (10 mmol), ethyl acetoacetate (15 mmol), and 5 mL of 95% ethanol.

    • Causality: Using a slight excess of the β-ketoester can help drive the reaction to completion. Ethanol serves as an effective solvent for all reactants.

  • Catalyst Addition: Carefully add 0.2 mL of concentrated HCl to the mixture while stirring.

    • Causality: Concentrated HCl acts as a Brønsted acid catalyst, essential for promoting the formation of the rate-limiting N-acyliminium ion intermediate.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 1.5 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

  • Precipitation and Isolation: After the reflux period, cool the flask first to room temperature and then in an ice bath (0°C) for 30 minutes. A solid precipitate should form.

    • Causality: The DHPM product is typically less soluble in cold ethanol than the starting materials, allowing for isolation via precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold distilled water to remove any remaining acid and unreacted urea.

    • Causality: Washing with cold solvent minimizes the loss of product, which may have some solubility in the wash solvent.

  • Drying and Characterization: Allow the product to air-dry or dry in a vacuum oven. The purity can be checked by melting point analysis and TLC, and the structure confirmed by spectroscopic methods (NMR, IR, MS).[12]

Optimization: Modern Catalysts and Conditions

While effective, the classic Biginelli protocol can suffer from long reaction times and modest yields. Modern advancements have focused on alternative catalysts and energy sources to create more efficient and environmentally benign processes.[11][13]

Catalyst / ConditionReactantsSolventTimeYield (%)Key Advantages & Rationale
Yb(OTf)₃ Aldehyde, β-Ketoester, UreaSolvent-free30-60 min85-95Lewis acid activates the aldehyde carbonyl. Solvent-free conditions reduce waste and can accelerate the reaction. Catalyst is recoverable.[11]
Microwave Irradiation Aldehyde, Active Methylene, BenzamidineWater20 min60-80Microwaves provide rapid and uniform heating, drastically reducing reaction times compared to conventional reflux. Water is a green solvent.[3]
Polymer-Supported Catalyst Aldehyde, β-Ketoester, UreaVarious2-5 h80-92Simplifies product purification as the catalyst can be removed by simple filtration and is often recyclable, improving process economics.[13]
Ultrasound Irradiation Aldehyde, β-Ketoester, GuanidineDMF1-2 h85-95Sonication creates acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, often at lower temperatures.[4]

Part 2: A Modern Sustainable Approach: Iridium-Catalyzed Pyrimidine Synthesis

Pushing the boundaries of MCRs, recent research has developed highly regioselective and sustainable methods for pyrimidine synthesis. A notable example is the iridium-catalyzed reaction of amidines with up to three different alcohols.[14][15]

Principle and Mechanism

This protocol leverages alcohols as versatile building blocks, which are often derivable from renewable biomass.[16] The reaction proceeds through a catalytic cycle involving a sequence of condensation and dehydrogenation steps, liberating only hydrogen gas and water as byproducts.[14] The PN₅P-Ir-pincer complex catalyst is highly efficient in this transformation.[16]

Iridium_Workflow Amidine Amidine ReactionVessel One-Pot Reaction (Condensation & Dehydrogenation) Amidine->ReactionVessel Alcohol1 Alcohol 1 Alcohol1->ReactionVessel Alcohol2 Alcohol 2 Alcohol2->ReactionVessel Alcohol3 Alcohol 3 Alcohol3->ReactionVessel Catalyst PN₅P-Ir Pincer Catalyst Catalyst->ReactionVessel catalysis Product Unsymmetrically Substituted Pyrimidine ReactionVessel->Product yields up to 93% Byproducts H₂ + H₂O ReactionVessel->Byproducts

Caption: Workflow for the sustainable Ir-catalyzed synthesis of pyrimidines from alcohols.

Representative Protocol: Iridium-Catalyzed Three-Component Synthesis

This is a generalized protocol based on the work by Kempe and co-workers.[16]

Materials:

  • Amidine hydrochloride: 1.0 mmol

  • Primary Alcohol (R¹CH₂OH): 1.0 mmol

  • Secondary Alcohol (R²R³CHOH): 1.0 mmol

  • Potassium tert-butoxide (KOtBu): 2.0 mmol

  • [Ir(PN₅P)] catalyst: (0.5-1.0 mol%)

  • Anhydrous p-xylene: 3 mL

  • Schlenk tube or pressure vessel

Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the amidine hydrochloride (1.0 mmol), KOtBu (2.0 mmol), and the iridium catalyst.

    • Causality: The reaction is sensitive to air and moisture, requiring inert conditions. KOtBu acts as a base to deprotonate the amidine hydrochloride and facilitate the catalytic cycle.

  • Reagent Addition: Add the primary alcohol (1.0 mmol), secondary alcohol (1.0 mmol), and anhydrous p-xylene (3 mL) via syringe.

  • Reaction: Seal the vessel and heat the mixture at a specified temperature (e.g., 150 °C) for 24-48 hours with vigorous stirring.

    • Causality: High temperature is required to drive the dehydrogenation and condensation steps.

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered through a short plug of silica gel to remove the catalyst and inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure substituted pyrimidine.

Part 3: Essential Experimental and Characterization Protocols

Product Isolation and Purification

The workup for MCRs is often straightforward due to high conversion and selectivity.[7]

  • Precipitation/Filtration: As seen in the Biginelli protocol, if the product is a solid and poorly soluble in the reaction solvent upon cooling, this is the most direct method.[12]

  • Recrystallization: This is the primary method for purifying solid products. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is commonly used for DHPMs.[3]

  • Column Chromatography: For non-crystalline products or to separate minor impurities, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common eluent system.

Structural Characterization

Confirming the identity and purity of the synthesized pyrimidine is critical.

TechniquePurposeExpected Observations for a Typical DHPM
¹H NMR Structural elucidation and proton environment- Singlet for C4-H (methine proton). - Broad singlets for N1-H and N3-H. - Signals for the ester and aromatic/alkyl substituents.[17]
¹³C NMR Carbon skeleton confirmation- Signal for the C2 carbonyl (or thiocarbonyl). - Signals for C4, C5, and C6 of the pyrimidine ring. - Signals for substituent carbons.[18]
FT-IR Functional group identification- N-H stretching bands (~3200-3400 cm⁻¹). - C=O stretching bands (ester and urea carbonyls, ~1650-1750 cm⁻¹). - C=C stretching band (~1600 cm⁻¹).[19]
Mass Spec (MS) Molecular weight confirmation- A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Melting Point Purity assessmentA sharp melting point range indicates high purity.[12]

Note on NMR: Some dihydropyrimidine derivatives may exhibit tautomerism in solution, leading to the appearance of minor sets of signals in the NMR spectrum. This can often be resolved or confirmed using variable-temperature NMR spectroscopy.[17]

Conclusion

Multi-component reactions represent a highly efficient, versatile, and increasingly sustainable approach to the synthesis of pyrimidine scaffolds. The classic Biginelli reaction provides a robust and accessible entry point, while modern catalytic methods, such as the iridium-catalyzed alcohol coupling, open new avenues for creating molecular diversity from simple, renewable feedstocks. By understanding the underlying mechanisms and mastering the detailed protocols presented herein, researchers in drug discovery and organic synthesis are well-equipped to generate novel pyrimidine libraries, accelerating the development of next-generation therapeutics.

References

2-Methyl-4-phenylpyrimidine: A Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Promise of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive molecules, including essential components of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents. Within the vast landscape of pyrimidine derivatives, the 2-methyl-4-phenylpyrimidine core has emerged as a particularly promising scaffold for the development of novel anticancer agents.[2][3] The strategic placement of the methyl and phenyl groups provides a foundational structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. These modifications can significantly influence the molecule's ability to interact with specific biological targets, leading to a range of anticancer effects, including the inhibition of key cellular processes like cell proliferation and survival.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, characterization, and biological evaluation of this compound derivatives as potential anticancer agents.

Synthetic Strategy: Building the this compound Core

The synthesis of this compound derivatives can be achieved through a variety of established synthetic routes. A common and effective method involves the condensation of a β-diketone or a related synthon with an amidine. The following protocol details a representative synthesis of a 2-methyl-4-phenyl-substituted pyrimidine, which can be adapted for the generation of a library of analogues.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative, which can be modified by using different starting materials to create a variety of substituted compounds.

Materials:

  • Substituted benzaldehyde

  • Acetone

  • Sodium hydroxide

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of the Chalcone Intermediate:

    • In a flask, dissolve the substituted benzaldehyde (1 equivalent) and acetone (1.2 equivalents) in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) while stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

    • Wash the solid with cold water and recrystallize from ethanol to obtain the pure chalcone.

  • Cyclization to form the Pyrimidine Ring:

    • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add acetamidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature.

    • Add the synthesized chalcone (1 equivalent) to the reaction mixture.

    • Reflux the mixture for 6-8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the desired this compound derivative.[2]

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide in the Claisen-Schmidt condensation promotes the formation of the enolate from acetone, which is essential for the initial carbon-carbon bond formation with the benzaldehyde. The subsequent cyclization with acetamidine is facilitated by a base like sodium ethoxide, which deprotonates the amidine, making it a more potent nucleophile for the Michael addition to the chalcone, followed by intramolecular condensation and aromatization to form the stable pyrimidine ring.

Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the novel this compound derivatives must be subjected to a battery of biological assays to determine their anticancer activity and elucidate their mechanism of action.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Mechanism of Action: Unraveling the Molecular Targets

Identifying the molecular mechanism by which a compound exerts its anticancer effects is crucial for its further development. This compound derivatives have been shown to induce apoptosis and target specific signaling pathways, such as those involving protein kinases.[3]

Protocol 3: Apoptosis Induction Analysis by Flow Cytometry

Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell signaling pathways. For this compound derivatives, this could include proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or kinase signaling pathways (e.g., phosphorylated and total forms of kinases like EGFR or VEGFR).

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-EGFR, anti-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives
CompoundR1R2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Doxorubicin --0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Compound A H4-OCH₃5.2 ± 0.67.8 ± 0.96.1 ± 0.7
Compound B 4-ClH2.1 ± 0.33.5 ± 0.42.8 ± 0.3
Compound C 3-NO₂4-F1.5 ± 0.22.9 ± 0.31.9 ± 0.2

Data are presented as mean ± SD from three independent experiments. This table is illustrative and the data is hypothetical.

The structure-activity relationship (SAR) can be inferred from such data, where different substitutions on the phenyl ring can be correlated with anticancer activity. For instance, the introduction of electron-withdrawing groups like chloro (Compound B) or nitro (Compound C) at specific positions on the phenyl ring can enhance cytotoxic activity.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic and biological evaluation workflows, as well as a representative signaling pathway targeted by these compounds.

G cluster_synthesis Synthetic Workflow A Starting Materials (Benzaldehyde, Acetone) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Cyclization with Acetamidine C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure Compound F->G

Caption: General synthetic workflow for this compound derivatives.

G cluster_bioeval Biological Evaluation Workflow start Synthesized Compound cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis western Western Blotting mechanism->western data Data Analysis & SAR apoptosis->data western->data

Caption: Workflow for the biological evaluation of anticancer compounds.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Compound 2-Methyl-4-phenyl- pyrimidine Derivative Compound->RTK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their pharmacological properties. The protocols outlined in this guide provide a solid framework for the synthesis, in vitro evaluation, and mechanistic investigation of new derivatives. Future research should focus on expanding the chemical diversity of these compounds, exploring their efficacy in in vivo models, and identifying novel molecular targets to further enhance their therapeutic potential in the fight against cancer.

References

methods for preparing 2,4,5-substituted pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2,4,5-Substituted Pyrimidine Compounds

Authored by a Senior Application Scientist

Introduction: The Central Role of the Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound[1][2]. This inherent biocompatibility has made pyrimidine derivatives "privileged scaffolds" in drug discovery, leading to a vast array of therapeutics with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents[3][4][5]. The specific 2,4,5-substitution pattern offers a versatile three-dimensional vector for molecular elaboration, allowing chemists to fine-tune steric and electronic properties to achieve high-affinity interactions with biological targets such as protein kinases and tubulin[6][7][8].

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern synthetic strategies for preparing 2,4,5-substituted pyrimidine compounds. We move beyond simple procedural lists to explain the underlying principles and rationale behind key methodological choices, offering field-proven insights to accelerate discovery programs. The protocols described herein are grounded in authoritative literature to ensure reliability and reproducibility.

Strategy 1: Sequential Functionalization of Halogenated Pyrimidines

One of the most powerful and widely adopted strategies for generating diverse libraries of 2,4,5-substituted pyrimidines is the sequential functionalization of a readily available, multi-halogenated pyrimidine core. Commercially available 2,4-dichloro-5-bromopyrimidine or 2,4,5-trichloropyrimidine are common starting points[5]. The differential reactivity of the halogenated positions (C4 > C2 > C5 for nucleophilic substitution) allows for a controlled, stepwise introduction of substituents.

Causality of Experimental Choices:
  • Selective C4 Substitution: The chlorine atom at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of both adjacent nitrogen atoms. Reactions with primary amines or other nucleophiles can be conducted at low to ambient temperatures to achieve high selectivity for the C4 position[6][9].

  • C2 Substitution: Following C4 functionalization, the chlorine at C2 can be replaced by a second nucleophile. This step typically requires more forcing conditions (higher temperatures or microwave irradiation) because the electron-donating character of the newly introduced C4 substituent slightly deactivates the ring towards further nucleophilic attack[9].

  • C5 Functionalization via Cross-Coupling: The C5-halogen (typically Br or Cl) is unreactive towards SNAr but is perfectly primed for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, alkynyl, vinyl) that are difficult to install by other means. The Suzuki-Miyaura coupling is particularly prevalent for this transformation due to its broad functional group tolerance and reliable performance[9][10].

Experimental Workflow: Sequential Functionalization

The following diagram illustrates the logical flow of this highly modular synthetic approach.

G Start 2,4-Dichloro-5-bromo -pyrimidine Step1 Step 1: C4 S_NAr (Primary Amine, RT) Start->Step1 Intermediate1 4-Amino-2-chloro-5-bromo -pyrimidine Step1->Intermediate1 Step2 Step 2: C2 S_NAr (Second Nucleophile, Heat) Intermediate1->Step2 Intermediate2 2,4-Disubstituted-5-bromo -pyrimidine Step2->Intermediate2 Step3 Step 3: C5 Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate2->Step3 Final Final 2,4,5-Trisubstituted Pyrimidine Step3->Final

Caption: Sequential synthesis of 2,4,5-trisubstituted pyrimidines.

Protocol 1: Three-Step Synthesis of a 2,4,5-Trisubstituted Pyrimidine

This protocol provides a representative example based on common literature procedures for synthesizing a diverse library of compounds[5][9][11].

Step 1a: Selective C4-Amination

  • To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add the desired primary amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as a non-nucleophilic base to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-amino-2-chloro-5-bromopyrimidine intermediate.

Step 1b: C2-Substitution

  • Combine the 4-amino-2-chloro-5-bromopyrimidine intermediate (1.0 eq) and a second nucleophile (e.g., a different aniline or amine, 1.2 eq) in a microwave vial.

  • Add a solvent such as 1,4-dioxane or ethanol containing a few drops of concentrated HCl (to protonate the pyrimidine ring, increasing its electrophilicity)[11].

  • Seal the vial and heat in a microwave reactor at 120-160 °C for 30-90 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography to obtain the 2,4-disubstituted-5-bromopyrimidine.

Step 1c: C5-Suzuki-Miyaura Cross-Coupling

  • In a flask purged with an inert gas (Argon or Nitrogen), dissolve the 2,4-disubstituted-5-bromopyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[9][12].

  • Add a palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2,4,5-trisubstituted pyrimidine.

Arylboronic Acid (R³)CatalystBaseYield (%)Citation
Phenylboronic acidPd(PPh₃)₄K₂CO₃85[9]
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃78[9]
4-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃72[9]
2-Furylboronic acidPd(PPh₃)₄K₂CO₃81[9]
4-Methoxyphenylboronic acidPd(OAc)₂/XantphosCs₂CO₃90[5]

Table 1: Representative yields for the C5-Suzuki coupling step with various boronic acids.

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules[13][14]. These methods align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures[15].

Causality of Experimental Choices:
  • Convergent Synthesis: MCRs build complexity rapidly from simple, readily available starting materials like aldehydes, amidines, and active methylene compounds (e.g., malononitrile)[15].

  • Catalysis: The choice of catalyst is critical. Basic catalysts like magnesium oxide (MgO) can facilitate the initial Knoevenagel condensation and subsequent Michael addition steps[15]. Metal catalysts, such as Iridium pincer complexes, can enable novel reaction pathways, for instance, by assembling pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps[13][14][16].

  • Regioselectivity: Many MCRs offer high regioselectivity, which is a significant advantage for constructing specifically substituted pyrimidines without the need for protecting groups or pre-functionalized substrates[13][14].

Reaction Scheme: Three-Component Synthesis

The following diagram outlines a common three-component pathway for pyrimidine synthesis.

G cluster_reactants Reactants Aldehyde Aldehyde (R¹-CHO) Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->Reaction Amidine Amidine (R²-C(NH)NH₂) Amidine->Reaction ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Reaction Product 2,4,6-Substituted Pyrimidine-5-carbonitrile Reaction->Product

Caption: A generalized three-component reaction for pyrimidine synthesis.

Protocol 2: MgO-Catalyzed Three-Component Synthesis of a 4-Amino-5-pyrimidinecarbonitrile

This protocol is adapted from methodologies utilizing heterogeneous base catalysts for efficient and environmentally friendly synthesis[15].

  • In a flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the amidine hydrochloride (1.0 mmol).

  • Add a suitable solvent such as ethanol or acetonitrile (5 mL).

  • Add high-surface-area magnesium oxide (MgO) (e.g., 50 mg) as the heterogeneous base catalyst.

  • Reflux the mixture with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. Filter to recover the solid MgO catalyst (which can often be washed, dried, and reused).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol or purify by column chromatography to obtain the desired substituted pyrimidine derivative.

Strategy 3: Direct C-H Activation and Functionalization

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates[17][18]. For pyrimidines, this approach allows for the direct formation of C-C or C-N bonds at positions that might be difficult to access otherwise.

Causality of Experimental Choices:
  • Mechanism: These reactions typically proceed via transition-metal-catalyzed activation of a C-H bond[17][18]. Catalysts like Palladium (Pd), Rhodium (Rh), or Copper (Cu) are commonly employed. The mechanism can involve electrophilic palladation, where the electron density at a specific position (e.g., C5 enhanced by an aminopyrimidine at C2) facilitates attack by the metal catalyst[17].

  • Directing Groups: Regioselectivity is often controlled by a directing group on the pyrimidine scaffold, which coordinates to the metal catalyst and positions it in proximity to the target C-H bond for activation.

  • Metal-Free Alternatives: Recent advances have also established metal-free C-H activation pathways, for example, using boron tribromide for a directed ortho-C-H borylation, which can then be used in subsequent coupling reactions[19]. This avoids potential metal contamination in the final products, which is a critical consideration in pharmaceutical development.

Conceptual Diagram: C-H Activation

G Pyrimidine Pyrimidine Substrate (with C-H bond) CatalyticCycle Pd(II)/Pd(IV) or Pd(0)/Pd(II) Catalytic Cycle Pyrimidine->CatalyticCycle C-H Activation CouplingPartner Coupling Partner (e.g., Aryl Halide) CouplingPartner->CatalyticCycle Oxidative Addition Product Functionalized Pyrimidine (New C-C Bond) CatalyticCycle->Product Reductive Elimination Byproduct Byproduct (e.g., H-X) CatalyticCycle->Byproduct

Caption: Conceptual flow of a transition-metal-catalyzed C-H activation.

Conclusion and Future Outlook

The synthesis of 2,4,5-substituted pyrimidines is a dynamic and evolving field. While the sequential functionalization of halogenated pyrimidines remains a robust and versatile workhorse for library synthesis, modern methods offer compelling advantages. Multicomponent reactions provide rapid access to complex scaffolds from simple precursors, while direct C-H activation strategies are pushing the boundaries of synthetic efficiency and sustainability[13][15][17]. The continued development of novel catalytic systems, including those driven by photochemistry or electrochemistry, promises to further expand the synthetic toolkit available to chemists[17]. By understanding the principles behind these diverse methodologies, researchers can strategically select and optimize the best approach to construct the novel pyrimidine-based molecules needed to address pressing challenges in medicine and technology.

References

Application Notes and Protocols for the Analytical Quantification of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of pyrimidine intermediates is critical for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents.[1][2][3] Pyrimidines are fundamental precursors for the synthesis of DNA, RNA, and complex carbohydrates, and their metabolic pathways are frequently targeted in cancer and antiviral therapies.[4][5] However, the inherent polarity, structural similarity, and broad dynamic range of these metabolites in biological matrices present significant analytical challenges.[6][7] This guide provides a comprehensive overview of robust analytical methodologies for the reliable quantification of key pyrimidine intermediates. We delve into the principles and detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design and data validation.

The Biological Significance of Pyrimidine Metabolism

The de novo pyrimidine biosynthesis pathway is a highly regulated, multi-step enzymatic process that constructs the pyrimidine ring from simple precursors like bicarbonate, glutamine, and aspartate.[2][8] The resulting nucleotides, Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP), are essential for RNA synthesis, while the deoxy-forms, dCTP and dTTP, are required for DNA replication.[3] Dysregulation of this pathway is a hallmark of proliferating cancer cells, making its enzymes prime targets for chemotherapeutics.[1][9] Therefore, methods to precisely measure intermediates such as orotate, uridine monophosphate (UMP), and cytidine triphosphate (CTP) are invaluable tools for researchers in oncology, metabolic diseases, and drug development.

Below is a diagram illustrating the core de novo synthesis pathway and the key intermediates that are the focus of these analytical methods.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mito Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTPS dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS Analytical_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract Metabolite Extraction (e.g., Cold Solvent) Quench->Extract Separate Chromatographic Separation (LC or GC) Extract->Separate Detect Detection (MS or UV) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

References

Application of 2-Phenylpyrimidine Derivatives as Potent and Selective BTK Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-phenylpyrimidine derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK). This guide delves into the scientific rationale, key experimental protocols, and data interpretation to facilitate the discovery and development of novel BTK-targeting therapeutics.

Introduction: The Critical Role of BTK in B-Cell Malignancies and Autoimmune Disorders

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of the BCR signaling pathway, often through the overexpression or constitutive activation of BTK, is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][5] Furthermore, aberrant BTK activity has been implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[2] Consequently, targeting BTK with small molecule inhibitors has emerged as a highly effective therapeutic strategy.[1]

The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable clinical efficacy; however, off-target effects and the emergence of resistance, often through mutations at the Cys481 covalent binding site, have necessitated the development of next-generation inhibitors with improved selectivity and alternative binding modes.[1][6]

The 2-Phenylpyrimidine Scaffold: A Promising Chemotype for BTK Inhibition

The 2-phenylpyrimidine core has been identified as a privileged scaffold for the development of potent and selective BTK inhibitors.[3] Structure-activity relationship (SAR) studies have shown that this scaffold can be readily modified to optimize interactions with the BTK active site.[3][5] Many 2-phenylpyrimidine derivatives are designed as covalent irreversible inhibitors, typically incorporating a Michael acceptor moiety that forms a covalent bond with the Cys481 residue in the ATP binding pocket of BTK.[1][3] This covalent interaction leads to sustained target inhibition. However, non-covalent 2-phenylpyrimidine inhibitors are also being explored to overcome resistance mediated by C481 mutations.[7]

Key structural features of 2-phenylpyrimidine BTK inhibitors often include:

  • A pyrimidine core: This central ring system is crucial for orienting the molecule within the kinase active site.[3]

  • A phenyl group at the 2-position: This group can be substituted to enhance potency and selectivity.[3]

  • An acrylamide or similar reactive group: This "warhead" is responsible for the covalent interaction with Cys481 in irreversible inhibitors.[3]

  • Variable side chains: These can be modified to improve physicochemical properties, such as solubility and oral bioavailability.[5]

Core Experimental Protocols for the Evaluation of 2-Phenylpyrimidine BTK Inhibitors

The following section provides detailed, step-by-step protocols for the essential in vitro and in vivo assays required to characterize novel 2-phenylpyrimidine BTK inhibitors.

In Vitro Biochemical Assay: BTK Kinase Inhibition

The initial assessment of a compound's inhibitory potential is typically performed using a biochemical kinase assay with purified recombinant BTK enzyme. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.[8][9][10][11][12]

Protocol: ADP-Glo™ BTK Kinase Assay

Materials:

  • Recombinant human BTK enzyme (e.g., from Promega, SignalChem)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (2-phenylpyrimidine derivatives) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of BTK enzyme solution (concentration to be optimized, typically in the low ng range).

    • Add 2 µL of a mixture of the peptide substrate and ATP. The final concentrations should be at or near the Km for ATP for BTK to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assays: Target Engagement and Downstream Signaling

To confirm that the inhibitor is active in a cellular context, it is essential to assess its ability to inhibit BTK autophosphorylation and the phosphorylation of its downstream substrates in relevant B-cell lymphoma cell lines, such as Ramos and Raji.[13][14]

Protocol: Western Blot for BTK Phosphorylation

Materials:

  • Ramos or Raji B-cell lymphoma cell lines[13]

  • RPMI-1640 medium with 10% FBS

  • Test compounds (2-phenylpyrimidine derivatives)

  • Anti-human IgM antibody (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr759), anti-total PLCγ2, and a loading control (e.g., GAPDH or β-actin)[15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos or Raji cells to a density of approximately 1 x 10⁶ cells/mL.[16]

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes to induce BCR signaling and BTK activation.[15]

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Cellular Assays: Antiproliferative and Pro-Apoptotic Effects

A key desired outcome of BTK inhibition in cancer cells is the reduction of proliferation and induction of apoptosis.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • Ramos or Raji B-cell lymphoma cell lines[13]

  • RPMI-1640 medium with 10% FBS

  • Test compounds (2-phenylpyrimidine derivatives)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • Assay:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability for each compound concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • Ramos or Raji B-cell lymphoma cell lines[13]

  • Test compounds (2-phenylpyrimidine derivatives)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[18][19][20]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are early apoptotic cells.

    • Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of a 2-phenylpyrimidine BTK inhibitor in a living organism, in vivo efficacy studies are conducted, typically using mouse models of B-cell malignancies.[13][21][22][23]

Protocol: Xenograft Mouse Model of B-Cell Lymphoma

Materials:

  • Immunocompromised mice (e.g., NSG or SCID)

  • Raji or Ramos cells[13]

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of Raji or Ramos cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or it can be continued to assess the effect on survival.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • If the study includes a survival endpoint, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Data Visualization and Interpretation

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation (Tyr551) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Tyr759) PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream Proliferation Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor 2-Phenylpyrimidine BTK Inhibitor Inhibitor->BTK Inhibition (Cys481)

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy Biochemical Biochemical Assay (ADP-Glo) Cellular_Target Cellular Target Engagement (Western Blot) Biochemical->Cellular_Target Confirms cellular activity Cellular_Function Cellular Functional Assays (Viability, Apoptosis) Cellular_Target->Cellular_Function Links target inhibition to phenotype Xenograft Xenograft Model (Tumor Growth Inhibition) Cellular_Function->Xenograft Proceed with promising candidates PD_PK Pharmacodynamics & Pharmacokinetics Xenograft->PD_PK Correlates exposure with efficacy

Caption: Experimental Workflow for BTK Inhibitor Evaluation.

Quantitative Data Summary

The inhibitory potency of novel 2-phenylpyrimidine derivatives should be compared to established BTK inhibitors.

CompoundBTK IC₅₀ (nM)Ramos Cell GI₅₀ (µM)Raji Cell GI₅₀ (µM)Reference
Ibrutinib ~1-5~0.87~5.20[13]
Acalabrutinib ~3-8--[24]
Zanubrutinib ~1--[24]
Example 2-Phenylpyrimidine Derivative (11g) 82.76% inhibition @ 100 nM5.396.98[3][25]
Your Compound TBDTBDTBD

Note: IC₅₀ and GI₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold represents a versatile and promising starting point for the development of novel BTK inhibitors. By following the detailed protocols outlined in this guide, researchers can effectively characterize the biochemical and cellular activity, as well as the in vivo efficacy of their compounds. Future efforts in this area may focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing oral bioavailability, and designing non-covalent inhibitors to overcome acquired resistance to current therapies. The ultimate goal is to translate these promising preclinical findings into novel therapeutics that can improve the lives of patients with B-cell malignancies and autoimmune diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Methyl-4-phenylpyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their synthetic experiments. Our goal is to help you improve your reaction yields and obtain high-purity products.

I. Overview of the Synthesis

The synthesis of this compound is a common yet nuanced procedure in medicinal chemistry and drug development. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A prevalent and efficient method for synthesizing this class of compounds is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[4] In the case of this compound, this typically involves the reaction of benzoylacetone (1-phenyl-1,3-butanedione) with acetamidine.

Reaction Scheme:

Reaction_Scheme benzoylacetone Benzoylacetone plus + benzoylacetone->plus acetamidine Acetamidine product This compound acetamidine->product Base, Solvent ΔT plus->acetamidine

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide: Low Yields and Impurities

Low product yield is one of the most common challenges in organic synthesis.[5] This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to low yields, ranging from reactant quality to reaction conditions.[5] A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:
Potential Cause Explanation Recommended Action
Poor Quality of Starting Materials Impurities in benzoylacetone or acetamidine hydrochloride can interfere with the reaction.Ensure the purity of starting materials. Recrystallize or purify them if necessary. Use freshly prepared or properly stored reagents.
Inadequate Base Incomplete neutralization of acetamidine hydrochloride or insufficient catalysis can stall the reaction.Use a strong, non-nucleophilic base like sodium methoxide or potassium carbonate. Ensure the correct stoichiometry is used to fully deprotonate the amidine.[6]
Suboptimal Solvent The solvent plays a crucial role in reactant solubility and reaction rate.Ethanol is a commonly used solvent.[7] However, a higher boiling point solvent like n-butanol or DMF might be beneficial to drive the reaction to completion, especially if starting materials are not fully soluble at lower temperatures.[6]
Incorrect Reaction Temperature The reaction may require a specific temperature range to proceed efficiently.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing conditions are often necessary.[7][8]
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Presence of Water Water can hydrolyze the starting materials or intermediates, leading to side products.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents optimize_base Optimize Base (Type & Stoichiometry) check_reagents->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_moisture Ensure Anhydrous Conditions optimize_time->check_moisture analyze_byproducts Analyze Byproducts (NMR, MS) check_moisture->analyze_byproducts purification Refine Purification Technique analyze_byproducts->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Side reactions are a common cause of reduced yield and can complicate purification.[5] Identifying these byproducts is the first step to mitigating their formation.

Common Side Products and Prevention:
  • Self-condensation of Benzoylacetone: In the presence of a base, benzoylacetone can undergo self-condensation.

    • Prevention: Add the base portion-wise or use a milder base. Ensure the acetamidine is present in a slight excess to favor the desired reaction.

  • Hydrolysis of Intermediates: If water is present in the reaction mixture, it can lead to the hydrolysis of imine intermediates, preventing cyclization.

    • Prevention: As mentioned previously, maintain anhydrous conditions throughout the reaction.[6]

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine products.

    • Prevention: Careful control of reaction temperature and the choice of base can influence the regioselectivity of the reaction.

Q3: My product is difficult to purify. What are the best practices for purification?

Effective purification is crucial for obtaining a high-purity product and can significantly impact the final isolated yield.[9]

Recommended Purification Techniques:
  • Recrystallization: This is often the most effective method for purifying solid products.[10]

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrimidine derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[10] Experiment with different solvents to find the optimal one for your product.

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of closely related compounds, column chromatography is the preferred method.[10]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent system should be optimized by TLC to achieve good separation between your product and any impurities.

III. Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of this compound.

Q1: What is the role of the base in this reaction? The base has two primary functions:

  • Deprotonation: It deprotonates the acetamidine hydrochloride salt to generate the free acetamidine nucleophile.

  • Catalysis: The base can also catalyze the condensation and cyclization steps of the reaction.

Q2: Can I use a different amidine to synthesize other 2-substituted pyrimidines? Yes, the choice of amidine determines the substituent at the 2-position of the pyrimidine ring. For example, using benzamidine would yield 2,4-diphenylpyrimidine.

Q3: Is it possible to perform this reaction under microwave irradiation? Microwave-assisted synthesis can often reduce reaction times and improve yields for many heterocyclic syntheses, including those of pyrimidines.[11] It is worth exploring if you have the necessary equipment.

Q4: How can I confirm the structure of my final product? Standard analytical techniques should be used to confirm the structure and purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: IR can be used to identify the characteristic functional groups present in the molecule.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Benzoylacetone

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Anhydrous ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (1 equivalent) and acetamidine hydrochloride (1.2 equivalents) in anhydrous ethanol.

  • Slowly add sodium methoxide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

V. Mechanistic Insight

Understanding the reaction mechanism can provide valuable insights for optimizing the reaction conditions.

Reaction_Mechanism step1 1. Nucleophilic attack of acetamidine on a carbonyl group of benzoylacetone. step2 2. Intramolecular condensation and cyclization. step1->step2 step3 3. Dehydration to form the aromatic pyrimidine ring. step2->step3

Caption: Simplified reaction mechanism for the formation of this compound.

The reaction proceeds through a series of nucleophilic additions and condensation reactions. Initially, the acetamidine attacks one of the carbonyl groups of the benzoylacetone. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring.

References

Technical Support Center: Purification of Crude Pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of crude pyrimidine products. Pyrimidines are fundamental building blocks in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and clinical success.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of pyrimidine derivatives.

Q1: What are the most common impurities in crude pyrimidine products and how do they influence purification strategy?

A1: Crude pyrimidine products often contain a variety of impurities stemming from the synthesis, including unreacted starting materials, reagents, catalysts, and side-products from competing reactions like dimerization or rearrangement.[3] The nature of these impurities dictates the purification strategy. For instance, if impurities have significantly different polarities from the target pyrimidine, flash column chromatography is often effective.[2][3] If the impurities are isomers or have very similar physicochemical properties, a higher resolution technique like preparative HPLC may be necessary.[1][3]

Q2: My pyrimidine derivative is highly polar. What are the best practices for its purification?

A2: Purifying polar pyrimidine derivatives presents unique challenges, such as poor retention in reverse-phase chromatography and high solubility in polar solvents, which complicates crystallization.[4] For reverse-phase HPLC, strategies to improve retention include using a polar-embedded or polar-endcapped column, decreasing the organic modifier concentration in the mobile phase, or adjusting the mobile phase pH to suppress ionization of acidic or basic pyrimidines.[4] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique for retaining and separating highly polar compounds.[4]

Q3: How do I choose the right purification technique for my specific pyrimidine product?

A3: The choice of purification technique depends on several factors: the scale of your synthesis, the nature of the impurities, the required final purity, and the physical state of your product (solid or oil).[2]

  • Recrystallization: Ideal for solid, moderately pure compounds on a large scale. It is cost-effective and can yield very high purity.[1][5]

  • Flash Column Chromatography: A versatile and rapid technique for purifying compounds from complex mixtures based on polarity differences.[1][6] It is suitable for a wide range of scales.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for separating challenging mixtures, such as isomers or impurities with very similar polarities.[1][7] It is often used for final purification steps in drug development.[1]

  • Acid-Base Extraction: A simple and effective method for separating acidic or basic pyrimidines from neutral impurities.[8][9]

Section 2: Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the purification of pyrimidine products.

Recrystallization Troubleshooting

Recrystallization is a powerful, yet sometimes tricky, purification technique for solid pyrimidine compounds.[1]

Problem Possible Causes Solutions
No Crystals Form 1. Solution is not supersaturated (too dilute). [10] 2. Inappropriate solvent. The compound is too soluble, even at low temperatures.[10] 3. Nucleation is inhibited. 1. Concentrate the solution by gently heating to evaporate some solvent, then allow it to cool again.[10][11] 2. Select a new solvent or solvent system. A good solvent dissolves the compound when hot but not when cold.[5][10] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[10][11]
Oiling Out (Formation of an Oil Instead of Crystals) 1. Cooling too rapidly. [10] 2. High concentration of impurities. [12] 3. The solution is too concentrated. Saturation occurs above the compound's melting point.[12]1. Allow the solution to cool more slowly. Insulate the flask to slow the cooling rate.[10] 2. Consider a pre-purification step like column chromatography to remove excess impurities.[10][12] 3. Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12]
Low Recovery Yield 1. Too much solvent was used. [12] 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent.[4]1. Use the minimum amount of hot solvent necessary for complete dissolution.[11] 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[12] 3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[12] Consider a different solvent with lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4][12]

Workflow for Troubleshooting Recrystallization Failures

start Crude Pyrimidine Solution (Hot, Saturated) cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Oiling Out observe->oil Failure no_xtals No Crystals observe->no_xtals Failure collect Collect & Dry Crystals crystals->collect reheat Reheat, Add More Solvent, Cool Slower oil->reheat concentrate Concentrate Solution (Evaporate Solvent) no_xtals->concentrate induce Induce Crystallization (Scratch/Seed) no_xtals->induce reheat->cool concentrate->cool induce->observe

Caption: A logical workflow for troubleshooting common crystallization failures.

Flash Column Chromatography Troubleshooting

Flash column chromatography is a workhorse technique for pyrimidine purification, but it is not without its challenges.[1]

Problem Possible Causes Solutions
Poor Separation 1. Inappropriate solvent system. [3] 2. Column overloading. 3. Improper column packing (channeling or cracks).[6][13] 4. Sample loaded in too much or too strong a solvent. [14]1. Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound and good separation from impurities.[1] 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed uniformly without air bubbles.[6] Drastic changes in solvent polarity during a gradient elution can cause cracking.[13] 4. Dissolve the sample in a minimal amount of the eluent or use a dry-loading technique.[1][15]
Compound Won't Elute 1. Solvent system is too non-polar. 2. Compound decomposed on the silica gel. [16]1. Gradually increase the polarity of the eluent (gradient elution).[17] 2. Test compound stability on a TLC plate. If it is unstable, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina.[3][16]
Compound Elutes Too Quickly (with the solvent front) 1. Solvent system is too polar. 2. Column cracking. 1. Choose a less polar solvent system. [16] 2. Repack the column, ensuring a uniform and stable bed.
Peak Tailing 1. Strong interaction between a basic pyrimidine and acidic silica gel. [18] 2. Column overloading. 1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to suppress silanol interactions.[17] 2. Reduce the sample load.

Workflow for Optimizing Flash Chromatography

start Crude Pyrimidine Mixture tlc Develop Solvent System via TLC (Rf 0.2-0.4) start->tlc pack Pack Column Uniformly tlc->pack load Load Sample (Minimal Solvent/Dry Load) pack->load elute Elute with Solvent System load->elute monitor Monitor Fractions by TLC elute->monitor pure Combine Pure Fractions monitor->pure Separation OK mixed Mixed Fractions monitor->mixed Poor Separation evaporate Evaporate Solvent pure->evaporate recolumn Re-column Mixed Fractions mixed->recolumn recolumn->elute final Pure Pyrimidine Product evaporate->final

Caption: General workflow for flash column chromatography purification.

Preparative HPLC Troubleshooting

Preparative HPLC provides high-resolution purification but requires careful method development and execution.[1]

Problem Possible Causes Solutions
Poor Peak Shape (Broad or Tailing) 1. Column overload. [18] 2. Inappropriate sample solvent. [18] 3. Secondary interactions with the stationary phase (e.g., basic pyrimidine with residual silanols).[18]1. Reduce the injection volume or sample concentration. Perform a loading study to determine the column's capacity.[7] 2. Dissolve the sample in the mobile phase or a weaker solvent.[18] 3. Add a mobile phase modifier like formic acid or trifluoroacetic acid (0.1%) to suppress silanol interactions.[1][18] Consider a polar-endcapped column.[4]
Poor Resolution 1. Suboptimal mobile phase selectivity. 2. Gradient is too steep. 1. Screen different organic modifiers (e.g., acetonitrile vs. methanol) and additives.[19] 2. Flatten the gradient around the elution time of the target compound to improve separation.
High Backpressure 1. Column or system blockage (e.g., precipitated buffer, particulate matter).[20] 2. High mobile phase viscosity. 1. Filter the sample and mobile phases. [18] Flush the column and system, potentially in the reverse direction (check manufacturer's guidelines).[4][20] 2. Check mobile phase miscibility and consider using a less viscous solvent or operating at a slightly elevated temperature.[20]
Fluctuating Retention Times 1. Column not equilibrated. [18] 2. Leaks in the system. [20] 3. Inconsistent mobile phase composition. 1. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injection.[18] 2. Check all fittings for leaks.[20] 3. Ensure mobile phases are well-mixed and degassed. [18]

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key purification techniques.

Protocol 1: Single-Solvent Recrystallization

This technique relies on the differential solubility of the pyrimidine compound and its impurities in a chosen solvent at different temperatures.[1]

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[5] Common solvents for pyrimidines include ethanol, methanol, water, and ethyl acetate.[1]

  • Dissolution: Place the crude pyrimidine in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to achieve complete dissolution.[1][11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1][12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][12]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[1]

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column.[2] Allow the silica to settle into a compact, level bed, ensuring no air bubbles are trapped.[2][14] Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[2]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[15] Carefully add this powder to the top of the packed column.[15]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to achieve a steady flow.[13]

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).[1]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrimidine.[1]

Protocol 3: Preparative Reversed-Phase HPLC

This high-resolution technique is ideal for obtaining highly pure pyrimidines, especially for challenging separations.[1]

  • Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like 0.1% formic acid).[1][18]

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[1]

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. Ensure they are filtered and degassed to prevent system blockages and detector noise.[18]

  • Sample Preparation: Dissolve the pyrimidine sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[18]

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 10-15 column volumes.[18]

  • Purification: Inject the sample and run the separation method.[1]

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[1]

  • Solvent Removal: Combine the pure fractions and remove the mobile phase, often by rotary evaporation followed by lyophilization, to yield the final purified product.[1][18]

References

overcoming challenges in the regioselective functionalization of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your synthetic goals with precision and confidence.

Introduction: The Challenge of Pyrimidine Regioselectivity

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] However, the inherent electronic properties of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, present a significant challenge for regioselective functionalization. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally difficult.[1] Furthermore, the presence of multiple potential reaction sites (C2, C4, C5, and C6) often leads to mixtures of regioisomers, complicating synthesis and purification.

This guide will focus on three major strategies for regioselective pyrimidine functionalization:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Directed C-H Metalation and Functionalization (using Organolithium and TMP-Bases)

  • Direct C-H Activation with Directing Groups

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the regioselective functionalization of pyrimidines.

Q1: Why is my Suzuki-Miyaura coupling of a chloropyrimidine giving a low yield?

A1: Low yields in Suzuki couplings with chloropyrimidines are a frequent issue.[3] Several factors can be at play:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[3]

  • Poor Substrate Reactivity: Chloropyrimidines are less reactive than their bromo or iodo counterparts.[3]

  • Side Reactions: The most common side reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homo-coupling of the boronic acid.[3]

  • Inappropriate Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.[4]

Q2: I'm observing a mixture of regioisomers in my C-H functionalization reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is paramount. The outcome is often a delicate balance of steric and electronic effects.

  • Directing Groups: Employing a directing group is one of the most effective strategies to control regioselectivity in C-H activation.[5][6][7] The directing group coordinates to the metal catalyst and positions it over a specific C-H bond.

  • Steric Hindrance: The steric environment around the pyrimidine ring can influence the site of functionalization. Bulky substituents can block certain positions, favoring reaction at less hindered sites.

  • Solvent and Additives: The choice of solvent and the presence of additives can significantly impact regioselectivity by altering the coordination environment of the catalyst or the solubility of intermediates.[8]

Q3: My organolithium or TMP-base mediated metalation is not working. What should I check?

A3: These reactions are highly sensitive to moisture and air.

  • Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried and deoxygenated. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base Stoichiometry and Temperature: The amount of base used is crucial. For TMP-zincate bases, an excess is often required to drive the reaction to completion.[9] Temperature control is also critical, as many organolithium intermediates are unstable at higher temperatures.

  • Substrate Compatibility: The presence of acidic protons elsewhere in the molecule can compete with the desired C-H metalation.

Q4: What are the best analytical techniques to determine the regioselectivity of my reaction?

A4: A combination of techniques is often necessary for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools. The coupling patterns and chemical shifts of the pyrimidine protons can provide definitive information about the substitution pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (e.g., NOESY) can establish through-space proximity between protons, helping to confirm the position of a new substituent relative to existing ones.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Symptom Potential Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Inactive catalyst. 2. Inappropriate ligand. 3. Suboptimal base or solvent.[4] 4. Insufficient temperature.1. Use a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable. 2. For electron-rich pyrimidines, a more electron-donating ligand may be beneficial. For electron-deficient pyrimidines, a bulkier ligand can promote reductive elimination. 3. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF). A common effective system is K3PO4 in 1,4-dioxane.[4] 4. Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[10]
Significant side product formation (e.g., protodeboronation, homo-coupling) 1. Presence of water or oxygen. 2. Base is too strong or temperature is too high. 3. Catalyst loading is too high.1. Ensure rigorous inert atmosphere and use anhydrous solvents.[11] 2. Use a milder base (e.g., K2CO3) and a lower reaction temperature. 3. Reduce the catalyst loading.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Substrate is sensitive to the base.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base or a different solvent system.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand? start->catalyst conditions Incorrect Base/Solvent/Temp? start->conditions reactants Impure Reactants? start->reactants atmosphere Oxygen/Moisture Contamination? start->atmosphere sol_catalyst Screen different Pd sources and ligands (e.g., Buchwald-Hartwig ligands). catalyst->sol_catalyst sol_conditions Optimize base (K2CO3, Cs2CO3, K3PO4) and solvent (dioxane, toluene). Consider microwave heating. conditions->sol_conditions sol_reactants Recrystallize starting materials. Check purity of boronic acid. reactants->sol_reactants sol_atmosphere Degas solvent thoroughly. Use a glovebox for reaction setup. atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Poor Regioselectivity in C-H Functionalization
Symptom Potential Cause(s) Suggested Solution(s)
Mixture of regioisomers 1. Insufficient directing group effect. 2. Competing electronic and steric influences. 3. Reaction conditions favor multiple pathways.1. If using a directing group, ensure it is properly positioned to favor the desired C-H bond activation. Consider a different directing group with stronger coordinating ability.[5] 2. Modify the steric bulk of substituents on the pyrimidine ring or the incoming electrophile/coupling partner to favor one regioisomer. 3. Systematically screen solvents, temperatures, and additives. Lewis acid additives can sometimes alter the regioselectivity in metalation reactions.
Functionalization at an undesired position 1. Inherent electronic bias of the pyrimidine ring. 2. Catalyst poisoning by a specific nitrogen atom.1. For C-H activation, consider a different catalyst that may have a different inherent regiochemical preference. 2. In cases of catalyst poisoning, a ligand that binds more strongly to the metal center may prevent coordination of the pyrimidine nitrogen.

Decision Tree for Improving Regioselectivity

G start Poor Regioselectivity directing_group Is a directing group being used? start->directing_group sterics Can steric factors be modified? start->sterics conditions Have reaction conditions been optimized? start->conditions sol_dg_yes Consider a more strongly coordinating directing group. directing_group->sol_dg_yes Yes sol_dg_no Introduce a directing group to control regioselectivity. directing_group->sol_dg_no No sol_sterics Modify substituents on the pyrimidine or coupling partner to favor the desired isomer. sterics->sol_sterics sol_conditions Screen solvents, temperature, and additives (e.g., Lewis acids). conditions->sol_conditions

Caption: Decision tree for improving regioselectivity.

Part 3: Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine at C4

This protocol is adapted from a microwave-assisted procedure that allows for rapid and regioselective functionalization at the more reactive C4 position.[10][12][13]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5 mol%)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), K2CO3 (3.0 mmol), and Pd(PPh3)4 (0.005 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water).

  • Seal the vial and purge with argon for 5-10 minutes.

  • Place the vial in the microwave reactor and heat to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(PPh3)4: This is a common and effective catalyst for Suzuki couplings. The low catalyst loading (0.5 mol%) is advantageous for minimizing cost and residual palladium in the product.[10]

  • K2CO3: A moderately strong base that is effective in the transmetalation step of the Suzuki cycle without promoting significant side reactions.

  • Dioxane/Water: This solvent mixture provides good solubility for both the organic and inorganic reagents. Water is essential for the activity of the base.

  • Microwave Irradiation: This allows for rapid heating to the desired temperature, significantly reducing reaction times compared to conventional heating.[10]

Protocol 2: Regioselective C2-Zincation of Pyrimidine using TMPZnCl·LiCl

This protocol is based on the work of Knochel and co-workers for the regioselective functionalization of the C2 position of pyrimidine.[9][14]

Materials:

  • Pyrimidine

  • TMPZnCl·LiCl (1.75 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzoyl chloride)

  • Anhydrous LiCl

Procedure:

Part A: Preparation of TMPZnCl·LiCl

  • To a flame-dried flask under argon, add anhydrous LiCl and THF. Stir until dissolved.

  • Cool the solution to 0 °C and add a solution of ZnCl2 in THF.

  • Slowly add a solution of 2,2,6,6-tetramethylpiperidine (TMP-H) in THF.

  • Add n-butyllithium dropwise at 0 °C and stir for 30 minutes. The solution of TMPZnCl·LiCl is now ready for use.

Part B: C2-Zincation and Electrophilic Quench

  • To a separate flame-dried flask under argon, add pyrimidine and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 25 °C) and add the freshly prepared TMPZnCl·LiCl solution (1.75 equiv) dropwise.

  • Stir the reaction mixture for the optimized time (e.g., 6 hours).

  • Cool the reaction to -78 °C and add the desired electrophile (e.g., a solution of iodine in THF).

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • TMPZnCl·LiCl: This mixed metal-amido base is highly effective for the deprotonation of electron-deficient heterocycles. The presence of LiCl breaks up oligomeric aggregates, increasing the kinetic basicity of the reagent.[14]

  • 1.75 Equivalents of Base: An excess of the base is often necessary to achieve high conversion, as the product can complex with the zinc reagent.[9]

  • Anhydrous Conditions: TMP-bases are highly sensitive to moisture, which will quench the base and prevent the desired metalation.

References

Biginelli Reaction Troubleshooting Center: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and troubleshoot common issues, particularly low reaction yields. My approach here is to not just provide steps, but to explain the chemical reasoning behind them, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: I'm new to this reaction. What exactly is the Biginelli reaction and what are its key components?

The Biginelli reaction is a one-pot, three-component condensation reaction that produces DHPMs.[1] It was first reported by Italian chemist Pietro Biginelli in 1891.[2] The classic reactants are an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[3] The reaction is typically catalyzed by an acid.[4] This multicomponent approach is highly valued for its efficiency in generating complex, pharmacologically relevant molecules from simple, readily available starting materials.[5][6]

Q2: What is considered a "good" yield for a Biginelli reaction?

Historically, the original Biginelli protocol often resulted in low to moderate yields.[2] However, with modern advancements in catalysis and reaction conditions, it is now common to achieve yields well above 80-90%, with some methods reporting near-quantitative conversion (>98%).[7][8] If your yields are consistently below 70%, optimization is certainly warranted.

Q3: My reaction isn't working at all (zero yield). Where do I even begin to troubleshoot?

A complete failure of the reaction usually points to a fundamental issue with one of the core components or conditions. Here is a logical workflow to diagnose the problem.

G start Start: No Product Formation check_reagents 1. Verify Reagent Integrity - Purity (NMR, GC) - Aldehyde prone to oxidation? - Urea quality? start->check_reagents check_catalyst 2. Assess Catalyst - Is it the right type (Brønsted/Lewis)? - Is it active? Hydrated? - Correct concentration? check_reagents->check_catalyst Reagents OK check_conditions 3. Review Reaction Conditions - Correct temperature? - Proper solvent? - Anhydrous conditions needed? check_catalyst->check_conditions Catalyst OK tlc_monitor 4. Monitor by TLC - Are starting materials being consumed? - Any new spots (intermediates/byproducts)? check_conditions->tlc_monitor Conditions OK re_attempt 5. Re-attempt Reaction with verified components tlc_monitor->re_attempt Analysis complete

Caption: Initial troubleshooting workflow for reaction failure.

Start by confirming the identity and purity of your starting materials. Aldehydes can oxidize, and low-quality urea can contain impurities that inhibit the reaction.[9] Next, verify your catalyst. If you are using a solid catalyst, ensure it is activated. For acid catalysts like HCl, confirm the concentration is appropriate.[2] Finally, double-check your reaction setup for the correct temperature and solvent.

Troubleshooting Low Yields: Specific Issues & Solutions

Q4: My yield is low and I'm seeing unreacted starting materials. What's the most likely cause?

Low conversion is a classic optimization problem. The cause often lies in suboptimal reaction kinetics. The key is to address the factors that influence the rate-determining step, which is believed to be the formation of an N-acyliminium ion from the aldehyde and urea.[4][10]

Core Areas for Optimization:

  • Catalyst Choice and Loading: The original Brønsted acid catalysts (e.g., HCl) work, but a vast number of more efficient Lewis acid and heterogeneous catalysts have been developed.[11] Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃ can significantly improve yields and shorten reaction times, sometimes even under solvent-free conditions.[10]

  • Reaction Temperature: Temperature is critical. A study by Syah et al. found 80°C to be optimal for their system; temperatures below this were too slow, while higher temperatures generated byproducts.[8] Another optimization found 90°C to be ideal.[2] You must determine the sweet spot for your specific substrate combination.

  • Solvent Polarity: The choice of solvent plays a crucial role. Generally, polar solvents facilitate the reaction better than nonpolar ones.[2] A systematic study might compare yields in ethanol, acetonitrile, THF, and water to find the best medium for your substrates.[5][12]

Experimental Protocol: Catalyst Screening

  • Set up parallel reactions in small vials, each with 1 mmol of aldehyde, 1.2 mmol of urea, and 1 mmol of ethyl acetoacetate in 2 mL of ethanol.

  • To each vial, add a different catalyst (e.g., 10 mol% p-TSA, 10 mol% InCl₃, 10 mol% Yb(OTf)₃). Include a no-catalyst control.

  • Heat all reactions at 80°C for a set time (e.g., 4 hours).

  • Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Cool the reactions, isolate the precipitated product by filtration, and compare the yields to identify the most effective catalyst.

Q5: I'm getting a good amount of a yellow, highly fluorescent byproduct. What is it and how do I prevent it?

This is a classic sign of a competing side reaction, specifically the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This occurs when the reaction temperature is too high, causing urea to decompose into ammonia and CO₂. The ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde, leading to the DHP byproduct instead of your desired DHPM.

G cluster_0 Desired Biginelli Pathway cluster_1 Hantzsch Side Reaction Aldehyde1 Aldehyde DHPM DHPM Product Aldehyde1->DHPM + Acid Catalyst Urea Urea Urea->DHPM + Acid Catalyst Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Heat Ketoester1 β-Ketoester Ketoester1->DHPM + Acid Catalyst Aldehyde2 Aldehyde DHP DHP Byproduct (Fluorescent) Aldehyde2->DHP + High Temp Ammonia->DHP + High Temp Ketoester2 2x β-Ketoester Ketoester2->DHP + High Temp

Caption: Competing reaction pathways in the Biginelli synthesis.

Solution:

  • Reduce Temperature: This is the most effective solution. Lower the reaction temperature in 10°C increments until the formation of the fluorescent byproduct is minimized, while still allowing the main reaction to proceed at a reasonable rate.[8]

  • Ensure Stoichiometry: While less common for this specific byproduct, ensuring you are not using a large excess of the β-ketoester can also help.

Q6: My crude product is very impure and difficult to clean up. What other side reactions should I be aware of?

Besides the Hantzsch reaction, other side reactions can complicate purification and lower yields:

  • Knoevenagel Condensation: The aldehyde and β-ketoester can react in a competing Knoevenagel condensation, especially under certain catalytic conditions. This forms an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[9]

  • Self-Condensation: The aldehyde or β-ketoester can self-condense.

  • N-Acylurea Formation: A reaction between the β-ketoester and urea can form N-acylurea byproducts, complicating purification.[9]

Solution:

  • Optimize pH: The formation of the key iminium intermediate is pH-dependent. One study found that adjusting the pH to 5 dramatically increased yields, likely by favoring the desired pathway over side reactions.[8] Consider using a buffered system or a catalyst that provides optimal acidity.

  • Purification Strategy: The desired DHPM product is often sparingly soluble in the reaction solvent (like ethanol) at room temperature.[13] A simple filtration after cooling the reaction mixture can often yield a relatively pure product. If impurities persist, recrystallization from hot ethanol is the most common and effective purification method.[8]

Advanced Optimization Strategies

Q7: I've tried optimizing the catalyst and temperature, but my yields are still moderate. What else can I do?

If standard optimizations are not sufficient, consider more advanced techniques that have shown remarkable success in improving Biginelli reaction outcomes.

  • Solvent-Free Conditions: Eliminating the solvent can dramatically increase reaction rates and yields. This can be achieved through:

    • Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times from hours to minutes and significantly boost yields.[10][14]

    • Ball Milling: This mechanochemical approach provides the necessary energy for the reaction to occur in a solvent-free, catalyst-free environment, often with excellent yields (>98%).[7][15]

  • Ionic Liquids: Using ionic liquids as both the catalyst and solvent can enhance reaction efficiency.[4]

Data Summary: The Impact of Reaction Conditions

The following table summarizes findings from various literature sources to illustrate the impact of different conditions.

CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
HClEthanolReflux18 h20-60%[3] (Classical)
Yb(OTf)₃None100°C30-60 min82-95%[10]
InCl₃THF65°C10 h80-95%[10]
HCl (pH 5)None80°C1 h79-92%[8]
None (Ball Mill)NoneAmbient30 min>98%[7]
La₂O₃ (Microwave)NoneN/A (320W)20-60 s~98%[14]

This data clearly shows that moving away from classical conditions towards modern methods like Lewis acid catalysis, solvent-free protocols, and microwave assistance can provide substantial improvements in both reaction time and final product yield.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for pyrimidine synthesis. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of nucleic acids and a vast array of pharmacologically active compounds.[1][2] The efficient construction of this moiety is therefore a critical task for researchers in drug discovery and development. The choice of catalyst is arguably the most influential factor in determining the success of a pyrimidine synthesis, dictating yield, reaction time, purity, and scalability.

This guide is structured to serve as your dedicated application scientist, moving from broad strategic selection to specific, actionable troubleshooting. We will explore the causality behind catalyst choice, diagnose common experimental failures, and provide validated protocols to ensure the integrity and success of your work.

Part 1: Strategic Catalyst Selection

The selection of a catalyst is not a one-size-fits-all decision. It is a function of your specific substrates, desired reaction conditions (e.g., temperature, solvent), and overall synthetic goals (e.g., green chemistry, scalability). The following decision workflow provides a logical pathway for selecting an appropriate catalyst class.

Catalyst_Selection_Workflow start Start: Define Synthetic Goal (e.g., Library Synthesis, Scale-up, Green Chemistry) substrate Analyze Substrates: - Steric Hindrance? - Acid/Base Sensitivity? - Functional Group Tolerance? start->substrate conditions Define Reaction Conditions: - Solvent Preference (or Solvent-free?) - Temperature Constraints - Time Limitations substrate->conditions decision_acid Is a strong acidic medium acceptable? conditions->decision_acid decision_lewis Need for mild conditions & high functional group tolerance? decision_acid->decision_lewis No bronsted Brønsted Acids (e.g., HCl, H₂SO₄, TFA) - Pros: Inexpensive, powerful - Cons: Harsh, potential side reactions decision_acid->bronsted Yes decision_hetero Is catalyst recovery and reusability a priority? decision_lewis->decision_hetero No lewis Lewis Acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃, ZnCl₂) - Pros: Milder, high yields - Cons: Cost, moisture sensitivity decision_lewis->lewis Yes hetero Heterogeneous Catalysts (e.g., Polymer-supported acids, Nanoparticles, Zeolites) - Pros: Recyclable, easy work-up - Cons: Potential leaching, lower activity decision_hetero->hetero Yes organo Organocatalysts (e.g., L-proline, Thiourea derivatives) - Pros: Metal-free, green - Cons: Higher catalyst loading, substrate specific decision_hetero->organo No

Caption: Catalyst selection workflow for pyrimidine synthesis.

Catalyst Performance Comparison

The efficacy of a catalyst is measured by key performance indicators such as yield, reaction time, and catalyst loading. The table below summarizes the performance of various catalyst types commonly employed in the Biginelli reaction, a cornerstone of pyrimidine synthesis.[1][3][4]

Catalyst TypeExample CatalystTypical Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesReference
Brønsted Acid HClStoichiometricEthanolReflux4-1840-85Low cost, simple[3][4]
Lewis Acid Yb(OTf)₃1-10Acetonitrile or Solvent-free25-600.5-585-98High yields, mild conditions, reusable[3]
Lewis Acid InCl₃10-20THF6510-1288-95Improved yields over classical methods[3]
Heterogeneous Sulfated Zirconia5-10 (w/w)Solvent-free602-490-96Recyclable, simple filtration work-up[5]
Heterogeneous Fe₃O₄ Nanoparticles10Solvent-free1001-285-95Magnetically recoverable, green[6][7]
Organocatalyst L-proline20EthanolReflux5-875-90Metal-free, environmentally benign[8][9]
Microwave SmCl₃CatalyticNoneMW (250W)5-10 min80-95Drastically reduced reaction times[10]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common issues encountered during pyrimidine synthesis in a direct question-and-answer format.

Low Yield & Incomplete Conversion

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials. What are the primary causes and how can I improve the yield?

A1: This is one of the most common issues, typically pointing to suboptimal catalyst activity or reaction conditions.[5][11]

  • Causality—Catalyst Inefficiency: The catalyst's role is to activate the reactants, typically by protonating a carbonyl oxygen (Brønsted acid) or coordinating to it (Lewis acid), facilitating the key C-N bond-forming steps.[3][4] If the catalyst is weak, impure, or deactivated, this activation is insufficient. In the absence of a catalyst, product formation is often difficult and results in poor yields.[12]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your catalyst is active. Lewis acids can be sensitive to moisture. If using a recycled heterogeneous catalyst, it may require regeneration according to the literature procedure. For Brønsted acids, confirm the concentration is appropriate.[5]

    • Increase Catalyst Loading: A modest increase in catalyst loading can sometimes be sufficient to drive the reaction to completion. However, excessive amounts can lead to side reactions.

    • Optimize Temperature and Time: Many pyrimidine syntheses require heat to overcome activation barriers, particularly the final cyclization and dehydration steps.[11] Monitor the reaction over a longer period or increase the temperature incrementally (e.g., from 60°C to 80°C).

    • Re-evaluate Your Solvent: Solvent polarity can dramatically affect reaction rates.[9][11] While ethanol is common, switching to acetonitrile, DMF, or even solvent-free conditions has been shown to improve outcomes for specific substrates.[1][13]

    • Check Reagent Purity: Impurities in your aldehyde, 1,3-dicarbonyl compound, or urea/amidine source can act as catalyst poisons.[5] Ensure all reagents are of high purity.

Side Product Formation

Q2: I'm performing a Biginelli reaction and observe a highly fluorescent byproduct. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[5]

  • Causality—Competing Reaction Pathway: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde. The required ammonia comes from the decomposition of urea, a process favored at higher temperatures. This Hantzsch pathway directly competes with the desired Biginelli condensation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective solution. High temperatures promote urea decomposition. Running the reaction at a lower temperature (e.g., room temperature to 50°C) can significantly suppress the Hantzsch pathway.[5]

    • Modify Order of Addition: In some cases, pre-mixing the aldehyde and β-ketoester with the catalyst before adding urea can favor the desired initial condensation step over urea decomposition.

    • Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway. Screening different Lewis acids (e.g., Yb(OTf)₃ vs. FeCl₃) may be beneficial.

Competing_Pathways cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Side Reaction) A Aldehyde + β-Ketoester + Urea B Iminium Intermediate A->B C Dihydropyrimidinone (DHPM) B->C X Aldehyde + 2x β-Ketoester + NH₃ (from Urea decomp.) Y Dihydropyridine (DHP) (Fluorescent Byproduct) X->Y start Reactants start->A start->X

Caption: Competing Biginelli and Hantzsch reaction pathways.

Catalyst Deactivation & Recovery

Q3: I am using a heterogeneous catalyst, but its activity drops significantly after the first run. What is causing this deactivation?

A3: Catalyst deactivation in heterogeneous systems is often due to poisoning of active sites or physical changes to the catalyst support.

  • Causality—Active Site Poisoning: Basic impurities or byproducts in the reaction mixture can irreversibly bind to the acidic sites of the catalyst, blocking them from participating in the reaction. For example, using thiourea instead of urea can sometimes lead to sulfur-based poisoning of metal catalysts.[8]

  • Causality—Leaching and Structural Degradation: The active catalytic species may leach from the solid support into the reaction medium, especially under harsh conditions (high temperature, strongly coordinating solvents). The support itself (e.g., silica, polymer) might also degrade.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure all reagents and the solvent are free from basic or strongly coordinating impurities.

    • Implement a Regeneration Protocol: Most heterogeneous catalysts have a recommended regeneration procedure, which often involves washing with specific solvents to remove adsorbed species and then drying/calcining to restore active sites.

    • Use Milder Conditions: Operate at the lowest effective temperature to minimize leaching and support degradation.

    • Characterize the Spent Catalyst: Techniques like XRD, SEM, and elemental analysis can help you diagnose if the catalyst's physical structure has changed or if the active metal has leached.

Part 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as a self-validating system. They represent standard, well-established procedures.

Protocol 1: Lewis Acid-Catalyzed Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This protocol uses Ytterbium(III) triflate, a highly efficient and reusable Lewis acid catalyst.[3]

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

    • Urea (1.5 mmol)

    • Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%, 0.05 mmol)

    • Acetonitrile (5 mL) or solvent-free conditions

  • Procedure:

    • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.05 mmol).

    • If using a solvent, add acetonitrile (5 mL). For solvent-free conditions, proceed to the next step.

    • Stir the mixture at 60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water (10 mL) to the flask. The product will precipitate.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone. The catalyst remains in the aqueous filtrate and can often be recovered and reused.

Protocol 2: Classical Pinner Synthesis of Pyrimidines

This protocol describes the condensation of a 1,3-dicarbonyl compound with an amidine, a classical route to pyrimidines.[1][14]

  • Materials:

    • 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

    • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 eq)

    • Sodium ethoxide (prepared fresh from sodium metal in absolute ethanol)

    • Absolute Ethanol

  • Procedure:

    • In an oven-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol.

    • To this solution, add the amidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amidine base.

    • Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[15]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture with dilute HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography or recrystallization to obtain the desired pyrimidine.[15]

References

Technical Support Center: Addressing In Vitro Solubility Issues of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with pyrimidine derivatives in in vitro settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrimidine derivatives.

Q1: What is the most effective initial solvent for dissolving pyrimidine derivatives for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for preparing high-concentration stock solutions of pyrimidine derivatives.[1][2] Its strong solubilizing power is suitable for a broad range of organic molecules.[2] However, it's crucial to recognize that while DMSO is an excellent solvent for stock solutions, the challenge often arises when diluting these stocks into aqueous buffers or cell culture media for experiments.[1][2]

Q2: Why does my pyrimidine derivative precipitate when I add it to my aqueous assay buffer or cell culture medium?

A2: This common phenomenon, often termed "crashing out," occurs because the compound's solubility limit is exceeded in the largely aqueous environment.[1][2] DMSO can dissolve hydrophobic compounds at high concentrations, but upon dilution, the solvent environment changes drastically, leading to precipitation.[1] This can result in unreliable and inaccurate results in biological assays.[3]

Q3: What is the maximum acceptable final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced effects and reduce the risk of precipitation, the final DMSO concentration in your assay should ideally be at or below 0.5%.[1][2] While some cell lines may tolerate up to 1%, lower concentrations are always recommended.[1] High concentrations of DMSO can be cytotoxic and interfere with the biological activity being measured.[2]

Q4: How can I determine the aqueous solubility of my specific pyrimidine derivative?

A4: The aqueous solubility of your compound can be determined through two primary methods: kinetic and thermodynamic solubility assays.[2][3]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It's a rapid assessment that mimics the conditions of many biological assays.[2][3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period. This measurement is crucial for lead optimization and formulation development.[2][3]

Part 2: Troubleshooting Guide: From Precipitation to Clear Solutions

This guide provides a systematic approach to diagnosing and resolving solubility issues with your pyrimidine derivatives.

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: You observe immediate formation of a precipitate (cloudiness, crystals, or film) when your DMSO stock solution is added to the aqueous assay buffer or cell culture medium.

Causality: This is a classic case of "solvent shock," where the rapid change in solvent polarity causes the compound to exceed its aqueous solubility limit.[4]

Troubleshooting Workflow:

A Precipitation Observed B Step 1: Verify & Reduce Final DMSO Concentration (Target: <0.5%) A->B Start Here C Step 2: Lower Final Compound Concentration B->C If precipitation persists D Step 3: Optimize Dilution Method (e.g., Serial Dilution) C->D If precipitation persists E Step 4: Employ a Co-solvent System D->E If precipitation persists F Step 5: Consider pH Modification (for ionizable compounds) E->F If co-solvents are insufficient or not applicable G Step 6: Utilize Solubilizing Excipients (e.g., Cyclodextrins) F->G If pH adjustment is not effective or appropriate H Solution Achieved G->H Successful Solubilization

A troubleshooting workflow for addressing compound precipitation.

Detailed Steps:

  • Decrease Final DMSO Concentration: Your first line of defense is to ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[2] This may require preparing a more dilute stock solution in DMSO.

  • Lower Final Compound Concentration: The simplest solution might be to test a lower final concentration of your pyrimidine derivative to see if precipitation ceases.

  • Optimize Dilution Technique: Instead of a single, large dilution step, perform a serial dilution. This gradual introduction to the aqueous environment can prevent the compound from crashing out.[2]

  • Utilize a Co-solvent System: The addition of a water-miscible co-solvent can create a more "solvent-friendly" microenvironment for your compound.[1]

    • Commonly Used Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[1]

    • Protocol: Prepare your stock solution in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400). Then, add this co-solvent stock to your aqueous buffer.[1]

  • pH Adjustment: The solubility of pyrimidine derivatives with ionizable groups can be highly dependent on the pH of the solution.[5]

    • For Basic Compounds: A lower pH (more acidic) will generally increase solubility.[1]

    • For Acidic Compounds: A higher pH (more basic) will increase solubility.[1]

    • Important Note: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[1]

Issue 2: Delayed Precipitation in Cell Culture

Symptoms: The media containing your compound appears clear initially, but after a few hours or days in the incubator, you observe a crystalline or cloudy precipitate.[6]

Causality: This can be due to several factors, including compound instability, interactions with media components, or changes in the culture environment over time.

Troubleshooting Steps:

  • Assess Compound Stability: Some pyrimidine derivatives can be unstable in solution, leading to degradation and precipitation of the less soluble degradants.

    • Recommendation: Prepare fresh stock solutions immediately before use whenever possible. Minimize freeze-thaw cycles by aliquoting stock solutions.[7]

  • Evaluate Media Component Interactions: Components in the cell culture medium, such as proteins and salts, can interact with your compound and reduce its solubility.[4]

    • Recommendation: If possible, test a different basal media formulation.

  • Monitor pH of Culture Medium: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[6]

    • Recommendation: Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently if needed.

Part 3: Experimental Protocols

Here are detailed protocols for key solubilization techniques.

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the concentration at which your pyrimidine derivative begins to precipitate under assay-like conditions.

Materials:

  • Test pyrimidine derivative

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.[2]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[2]

  • Addition to Buffer: Add a small volume of each concentration from the DMSO stock plate to a corresponding well on a new plate containing PBS (e.g., 2 µL of stock to 198 µL of PBS).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Turbidity Measurement: Measure the absorbance of each well at approximately 620 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[2]

Protocol 2: Co-solvent Solubility Enhancement for Cell-Based Assays

This protocol describes how to use a co-solvent to improve the solubility of a pyrimidine derivative for in vitro assays.

Materials:

  • Test pyrimidine derivative

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Cell culture medium

Procedure:

  • Co-solvent Stock Preparation: Prepare a 10 mM stock solution of the test compound in a 1:1 (v/v) mixture of DMSO and PEG 400.[1]

  • Intermediate Dilution: Create an intermediate dilution of the co-solvent stock in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution with 1% co-solvent mixture. Mix thoroughly by pipetting.[2]

  • Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the co-solvent concentration remains constant and low across all final concentrations.[2]

  • Addition to Cells: Add the final serially diluted compound solutions to the wells containing cells.

Part 4: Data Presentation

Table 1: Properties of Common Solvents and Co-solvents

Solvent/Co-solventPropertiesCommon Starting Concentration in StockRecommended Final Concentration in Assay
DMSO High solubilizing power for a wide range of organic molecules.10-50 mM<0.5%
Ethanol Water-miscible organic solvent.10-50 mM<1%
PEG 400 Water-miscible polymer, can increase the solubility of hydrophobic compounds.10-50 mM (often in a co-solvent mix with DMSO)<1%
Propylene Glycol Similar properties to PEG 400.10-50 mM (often in a co-solvent mix with DMSO)<1%

Part 5: Visualizing Solubilization Strategies

cluster_0 Initial Formulation cluster_1 Solubilization Approaches cluster_2 Outcome A Poorly Soluble Pyrimidine Derivative B Co-solvent System (e.g., DMSO/PEG 400) A->B C pH Adjustment (for ionizable compounds) A->C D Cyclodextrin Encapsulation A->D E Enhanced Aqueous Solubility for In Vitro Assays B->E C->E D->E

An overview of strategies to enhance the solubility of pyrimidine derivatives.

References

Technical Support Center: Refinement of Analytical Methods for Pyrimidine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust analysis of pyrimidine purity. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific and regulatory principles.

Section 1: Foundational Concepts in Pyrimidine Purity Assessment

The control of impurities is a critical aspect of drug development, mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides a framework for the classification and control of impurities in new drug substances.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How are impurities in a pyrimidine drug substance classified according to ICH guidelines?

A1: According to the ICH Q3A(R2) guideline, impurities are broadly classified into three categories:

  • Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts.[1][4]

  • Inorganic Impurities: These result from the manufacturing process and are typically known and identified. Examples include salts, heavy metals, and residual catalysts.[2][4]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. Their control is addressed by the ICH Q3C guideline.[1]

Q2: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3 guidelines establish specific thresholds based on the maximum daily dose of the drug, which trigger requirements for managing impurities.[2] For a drug substance with a maximum daily dose of ≤ 2g/day, the key thresholds are:

  • Reporting Threshold: 0.05%. An impurity at or above this level must be reported in regulatory submissions.[2]

  • Identification Threshold: 0.10% or 1.0 mg per day total intake (whichever is lower). An impurity exceeding this level must have its structure identified.[1][2]

  • Qualification Threshold: 0.15% or 1.0 mg per day total intake (whichever is lower). This is the level at which an impurity's biological safety must be established.[1][2][5] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity.[4][5]

Logical Workflow: Impurity Qualification

The following diagram illustrates the decision-making process for the identification and qualification of impurities as outlined in ICH Q3A.

ICH_Q3A_Decision_Tree start Measure Impurity Level in Batch is_above_id Is level > Identification Threshold? start->is_above_id identify_structure Identify Structure of Impurity is_above_id->identify_structure Yes no_action_id No action required for identification is_above_id->no_action_id No is_above_qual Is level > Qualification Threshold? identify_structure->is_above_qual qualify_impurity Qualify Impurity (Toxicological Studies) is_above_qual->qualify_impurity Yes no_action_qual No action required for qualification is_above_qual->no_action_qual No end Impurity Profile Acceptable qualify_impurity->end no_action_id->is_above_qual no_action_qual->end

Caption: ICH Q3A Decision Tree for Impurity Management.

Section 2: High-Performance Liquid Chromatography (HPLC) for Pyrimidine Analysis

HPLC is the workhorse technique for purity assessment due to its high resolution, sensitivity, and robustness. Pyrimidines, often being polar compounds, present unique chromatographic challenges.

FAQs: HPLC Method Development

Q1: What is the best column choice for separating polar pyrimidines and their impurities?

A1: The choice depends on the specific properties of the analytes.

  • Reversed-Phase (RP) Chromatography: For moderately polar pyrimidines, modern C18 columns, particularly those compatible with 100% aqueous mobile phases (like "T3" phases), can provide excellent retention and peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrimidines that are poorly retained in reversed-phase, HILIC is a superior alternative.[6] HILIC utilizes a polar stationary phase with a high-organic mobile phase, which enhances the retention of polar analytes and is highly compatible with mass spectrometry.

Q2: How can I optimize the mobile phase to improve the peak shape of my pyrimidine compound?

A2: Peak shape, especially tailing, is a common issue for nitrogen-containing heterocyclic compounds like pyrimidines.

  • pH Control: The mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state and minimize secondary interactions with the stationary phase.

  • Buffer Selection: Use an appropriate buffer (e.g., phosphate, formate, acetate) at a sufficient concentration (typically 10-25 mM) to control the pH and improve peak symmetry.

  • Sample Diluent: To prevent peak distortion, the sample solvent should be as close as possible in composition to the initial mobile phase.[7] Injecting a sample in a much stronger solvent than the mobile phase can cause significant peak broadening or splitting.[7]

HPLC Troubleshooting Guide

Q: My basic pyrimidine analyte is showing significant peak tailing in my reversed-phase method. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary ionic interactions between the protonated analyte and residual, deprotonated silanol groups on the silica-based stationary phase.

  • Causality: At mid-range pH, residual silanols (-Si-OH) on the column packing can be ionized (-Si-O⁻), creating active sites that interact strongly with positively charged basic analytes, slowing their elution and causing tailing peaks.[8]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH < 3) using an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing the unwanted ionic interactions.[8]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to reduce the number of accessible silanol groups, leading to much-improved peak shapes for basic compounds.

    • Consider a Mixed-Mode Column: Primesep B columns, which have a positively charged surface, can eliminate the ion-exchange interaction with positively charged analytes, resulting in symmetrical peaks.[9]

Q: I am experiencing unstable pressure and baseline noise in my HPLC system. What are the common causes?

A: Unstable pressure and baseline noise are often linked and usually point to issues with the mobile phase, pump, or system leaks.

  • Causality: Fluctuations in pump pressure lead to inconsistent flow rates, which in turn cause the baseline to wander or become noisy as the mobile phase composition passing through the detector cell varies. Air bubbles are a primary culprit.

  • Solutions:

    • Degas the Mobile Phase: Ensure all mobile phase solvents are thoroughly degassed using an online degasser, sonication, or helium sparging to prevent air bubbles from forming in the pump.[10][11][12]

    • Check for Leaks: Systematically inspect all fittings from the solvent reservoir to the detector waste line for any signs of leaks. A loose fitting can draw air into the system.[10][11]

    • Purge the Pump: If air is suspected in the pump heads, perform a purge procedure according to the manufacturer's instructions to expel the bubbles.[10]

    • Check Pump Seals and Check Valves: Worn pump seals or faulty check valves can cause pressure fluctuations and leaks.[10] If the problem persists after purging, these components may need replacement.

Experimental Protocol: HPLC Purity Method Development

This protocol outlines a systematic approach for developing a stability-indicating HPLC-UV method for a novel pyrimidine derivative.

  • Analyte Characterization:

    • Determine the pKa and UV spectrum of the pyrimidine active pharmaceutical ingredient (API). This will guide the initial mobile phase pH and detector wavelength selection.

  • Column and Mobile Phase Screening:

    • Step 1: Screen a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with a generic gradient.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) to monitor peak purity and select the optimal wavelength.

  • Optimization:

    • Step 2: If retention is poor, screen a HILIC column using a high organic mobile phase (e.g., 95% Acetonitrile / 5% Ammonium Formate buffer).

    • Step 3: Adjust the gradient slope to improve the resolution between the main peak and any observed impurities. A shallower gradient can enhance separation.[7]

    • Step 4: Fine-tune the mobile phase pH to achieve symmetrical peak shapes for all components.

  • System Suitability Testing (SST):

    • Prepare a solution containing the API and known related substances (if available).

    • Perform five replicate injections.

    • Calculate the Relative Standard Deviation (RSD) for peak area and retention time (typically <2.0%).

    • Determine the resolution between the main peak and the closest eluting impurity (typically >2.0).

    • Calculate the tailing factor for the API peak (typically ≤1.5).

Workflow Diagram: HPLC Method Development

HPLC_Method_Dev_Workflow start Define Analytical Goal (Purity, Stability-Indicating) char_api Characterize API (pKa, UV Spectra, Solubility) start->char_api screening Column & Mobile Phase Screening (RP, HILIC) char_api->screening eval_chrom Evaluate Chromatography (Retention, Resolution, Peak Shape) screening->eval_chrom optimize Optimize Method (Gradient, pH, Temperature) eval_chrom->optimize Not Acceptable pre_validate Perform Pre-Validation Checks (System Suitability) eval_chrom->pre_validate Acceptable optimize->screening final_method Finalized Analytical Method pre_validate->final_method

Caption: A systematic workflow for HPLC method development.

Section 3: Gas Chromatography (GC) in Pyrimidine Analysis

While less common than HPLC, GC can be a valuable tool for analyzing volatile pyrimidines or impurities, or after appropriate derivatization.

FAQs: GC Method Development

Q1: Why is derivatization often required for the GC analysis of pyrimidines?

A1: Pyrimidines are often not volatile enough and lack the thermal stability required to pass through a GC column without degradation.[13][14] Derivatization is a chemical modification process that converts the polar, non-volatile analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis. Reagents like ethyl chloroformate or silylating agents (e.g., bis(trimethylsilyl)trifluoroacetamide) are commonly used for this purpose.[13]

GC Troubleshooting Guide

Q: I am observing broad or distorted peaks in my GC analysis of a derivatized pyrimidine. What could be the cause?

A: Broad peaks in GC can stem from several sources, including issues with the injection, column, or flow path.

  • Causality: The peak shape is highly dependent on the sample being introduced as a narrow band onto the column and moving through it uniformly. Any factor that disrupts this process will cause peak broadening.

  • Solutions:

    • Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Unreacted polar material can interact with the column and cause tailing. Optimize reaction time, temperature, and reagent concentration.

    • Improper Injection Technique: Inconsistent or slow injection can lead to a broad initial sample band. Ensure the injection is rapid and reproducible. Variations in injection temperature can also affect sample vaporization.[15]

    • Column Contamination: Over time, columns can become contaminated with non-volatile residues, leading to poor peak shape and decreased efficiency.[15] Bake out the column at a high temperature (within its specified limit) to remove contaminants.

    • Carrier Gas Flow Rate: An unstable or incorrect carrier gas flow rate can significantly impact peak shape and retention time.[15] Verify the flow rate is set correctly and is stable.

Section 4: Capillary Electrophoresis (CE) as an Orthogonal Technique

CE offers a different separation mechanism based on charge-to-size ratio, making it an excellent orthogonal technique to HPLC for purity analysis.

FAQs: Capillary Electrophoresis

Q1: What are the main advantages of using CE for pyrimidine analysis?

A1: CE is particularly powerful for separating charged or highly polar compounds. Its key advantages include:

  • High Separation Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of closely related compounds.[16][17]

  • Minimal Sample and Reagent Consumption: The technique uses nanoliter injection volumes and small volumes of buffer.

  • Alternative Selectivity: Because the separation is based on electrophoretic mobility rather than partitioning, it can easily separate compounds that are difficult to resolve by HPLC. It is a useful tool for determining purine and pyrimidine bases.[18][19]

CE Troubleshooting Guide

Q: My migration times are not reproducible between runs. What is the likely cause?

A: Poor reproducibility of migration times in CE is often related to the capillary surface, buffer condition, or temperature.

  • Causality: The electroosmotic flow (EOF), which drives the bulk flow of liquid through the capillary, is highly sensitive to the condition of the inner capillary wall and the buffer composition. Any changes to the EOF will result in shifting migration times.

  • Solutions:

    • Implement a Rigorous Rinsing Protocol: The capillary must be consistently rinsed between runs to maintain a stable surface charge. A typical sequence is a rinse with sodium hydroxide, followed by water, and finally the separation buffer.[17]

    • Ensure Buffer Consistency: Prepare fresh buffer daily and ensure the buffer vials in the instrument are replenished regularly to avoid changes in pH or concentration due to electrolysis.

    • Control Temperature: Capillary temperature must be strictly controlled, as viscosity and conductivity (and thus migration velocity) are temperature-dependent. Use a thermostat-controlled capillary cassette.

Section 5: Mass Spectrometry (MS) for Impurity Identification

MS is an indispensable tool for the structural elucidation of unknown impurities, providing precise mass information that helps determine elemental composition.

FAQs: Mass Spectrometry

Q1: How can High-Resolution Mass Spectrometry (HRMS) help identify an unknown impurity found during HPLC analysis?

A1: HRMS provides a highly accurate mass measurement of an ion, often to within 5 ppm. This precision is a powerful tool for identification.[20]

  • Elemental Formula Generation: The accurate mass allows software to generate a shortlist of possible elemental formulas for the unknown impurity.

  • Structural Confirmation: By combining the elemental formula with knowledge of the pyrimidine API's structure and potential degradation pathways, a proposed structure for the impurity can be formed.[21] This can be further confirmed using tandem MS (MS/MS) to analyze fragmentation patterns.[20]

Workflow Diagram: Impurity Identification with LC-MS

LCMS_Impurity_ID_Workflow start Detect Unknown Peak in HPLC-UV lcms_analysis Perform LC-HRMS Analysis start->lcms_analysis get_mass Obtain Accurate Mass of Impurity lcms_analysis->get_mass gen_formula Generate Potential Elemental Formulas get_mass->gen_formula propose_struct Propose Structures Based on API & Synthesis Route gen_formula->propose_struct msms_frag Perform MS/MS Fragmentation Analysis propose_struct->msms_frag confirm_struct Confirm Structure by Matching Fragmentation Pattern msms_frag->confirm_struct final_id Structure Identified confirm_struct->final_id

Caption: General workflow for impurity identification using LC-MS.

Section 6: Method Validation According to ICH Q2(R1)

Once an analytical method is developed, it must be validated to prove it is suitable for its intended purpose.[22][23][24][25]

FAQs: Method Validation

Q1: What are the key validation parameters for a quantitative impurity method?

A1: For a method that quantifies impurities, the following performance characteristics must be evaluated as per ICH Q2(R1):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For impurity tests, this includes demonstrating discrimination from the API, other impurities, and degradation products.[26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified with acceptable precision and accuracy, respectively.[22][24]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between laboratories).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Summary: Typical Acceptance Criteria for Impurity Method Validation
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity must pass.
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1; RSD for precision ≤ 10%
Linearity Correlation Coefficient (r²) ≥ 0.99
Accuracy % Recovery typically within 80-120% of the nominal concentration.
Precision (Repeatability) RSD typically ≤ 5% at the quantitation limit.
Precision (Intermediate) RSD typically ≤ 10% at the quantitation limit.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine Synthesis Methodologies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents and fundamental biological molecules. As such, the efficient and versatile synthesis of pyrimidine derivatives is of paramount importance. This guide provides an in-depth comparative analysis of the principal methodologies for pyrimidine synthesis, blending established biochemical pathways with modern chemical strategies to inform experimental design and accelerate discovery.

Biosynthetic Blueprints: De Novo and Salvage Pathways

Nature's approach to pyrimidine synthesis offers two elegant and highly regulated pathways that provide a foundational understanding for synthetic chemists.

De Novo Synthesis: Building from Simple Precursors

The de novo pathway constructs the pyrimidine ring from basic molecular building blocks, including bicarbonate, glutamine, and aspartate.[1][2][3] This energy-intensive process involves a series of enzymatic steps, beginning with the formation of carbamoyl phosphate.[1][2][3] The pathway proceeds through the formation of key intermediates such as carbamoyl aspartate and dihydroorotate, ultimately yielding orotate, the first complete pyrimidine ring.[1][2] This is then converted to orotidine 5'-monophosphate (OMP) and subsequently decarboxylated to uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2]

Key Mechanistic Insights:

  • Enzymatic Machinery: In animals, the first three steps are catalyzed by a multifunctional enzyme known as CAD, while the final two steps are carried out by another bifunctional enzyme, UMPS.[4]

  • Regulation: The pathway is tightly controlled through feedback inhibition, where downstream products like UTP can inhibit the initial rate-limiting enzyme, carbamoyl phosphate synthetase II, preventing the overproduction of pyrimidines.[2][3]

de_novo_pathway cluster_cytosol Cytosol cluster_mito Mitochondria cluster_cytosol2 Cytosol Bicarbonate + Glutamine + ATP Bicarbonate + Glutamine + ATP Carbamoyl Phosphate Carbamoyl Phosphate Bicarbonate + Glutamine + ATP->Carbamoyl Phosphate CPSII (CAD) Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase (CAD) Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase (CAD) Orotate Orotate Dihydroorotate->Orotate DHODH Orotidine 5'-MP (OMP) Orotidine 5'-MP (OMP) Orotate->Orotidine 5'-MP (OMP) UMPS OMP OMP Uridine 5'-MP (UMP) Uridine 5'-MP (UMP) OMP->Uridine 5'-MP (UMP) UMPS UMP UMP UTP/CTP UTP/CTP UMP->UTP/CTP

Caption: Overview of the De Novo Pyrimidine Biosynthesis Pathway.

The Salvage Pathway: An Efficient Recycling Route

The salvage pathway provides a less energy-demanding alternative by recycling pyrimidine bases and nucleosides from the degradation of DNA and RNA or from dietary sources.[1][5][6] This pathway is crucial for cells to conserve energy by reusing pre-formed building blocks.[5] Key enzymes, such as thymidine phosphorylase and uridine phosphorylase, convert pyrimidine bases into their corresponding nucleosides, which are then phosphorylated by kinases to form nucleotides.[6]

Strategic Implications in Drug Design:

The choice to target either the de novo or salvage pathway is a critical decision in the development of therapeutic agents. For example, the widely used anticancer drug 5-fluorouracil exerts its effect by inhibiting thymidylate synthase, a key enzyme in the de novo pathway. In contrast, many antiviral drugs are designed as prodrugs that are selectively activated by viral kinases within the salvage pathway.

Chemical Synthesis Methodologies

While biosynthetic pathways are instructive, chemical synthesis provides the versatility to create a vast array of novel pyrimidine derivatives for pharmacological screening.

The Biginelli Reaction: A Timeless Three-Component Synthesis

First reported in 1893, the Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8][9] This acid-catalyzed reaction is valued for its operational simplicity and its ability to rapidly generate molecular complexity.[10][11] The products of the Biginelli reaction, DHPMs, are of significant interest in the pharmaceutical industry as they have been found to act as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[7][8][11]

Proposed Mechanism: The reaction mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an iminium intermediate.[11] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final DHPM product.[7][10]

biginelli_workflow reagents Aldehyde + β-Ketoester + Urea/Thiourea mixing Mixing in Solvent with Acid Catalyst reagents->mixing heating Heating (Conventional or Microwave) mixing->heating precipitation Precipitation and Filtration heating->precipitation purification Recrystallization/Purification precipitation->purification product Dihydropyrimidinone (DHPM) purification->product

Caption: A Generalized Workflow for the Biginelli Reaction.

Modern Advancements in Biginelli-Type Reactions

While the classic Biginelli reaction is robust, its primary drawback can be low yields, especially with substituted aromatic and aliphatic aldehydes.[12] This has led to the development of numerous improved protocols.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[13][14][15] This technique aligns with the principles of green chemistry by offering accelerated reactions, often under solvent-free conditions.[15]

  • Lewis Acid Catalysis: A variety of Lewis acids, such as ferric chloride and indium(III) chloride, have been successfully employed as catalysts to enhance the efficiency of the Biginelli reaction.[10]

  • Solvent-Free Conditions: Performing the reaction under solvent-free grinding conditions is an environmentally friendly approach that can lead to high yields and simplified workup procedures.[16]

Performance Comparison of Synthesis Methodologies

MethodologyKey AdvantagesKey DisadvantagesTypical YieldsScope and Applications
Classical Biginelli Reaction One-pot, simple, readily available starting materials.Can have low yields, requires heating for extended periods.40-70%Synthesis of DHPMs for pharmaceutical screening.
Microwave-Assisted Biginelli Rapid reaction times (minutes vs. hours), often higher yields, environmentally friendly.[13][14][15]Requires specialized microwave equipment.70-95%[13]High-throughput synthesis and library generation.
Lewis Acid-Catalyzed Biginelli Improved yields, milder reaction conditions.Catalyst cost and removal can be a concern.75-98%Broad substrate scope, including less reactive aldehydes.
Solvent-Free Grinding Environmentally friendly, simple workup, energy-efficient.[16]May not be suitable for all substrates, scalability can be a challenge.HighGreen chemistry applications, small-scale synthesis.

Experimental Protocols

Protocol for Classical Biginelli Reaction

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • 4-Methoxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated HCl (0.2 mL)

  • 25 mL round-bottom flask, reflux condenser

Procedure:

  • Combine 4-methoxybenzaldehyde, ethyl acetoacetate, and urea in a 25 mL round-bottom flask containing 5 mL of 95% ethanol.[17]

  • Add 0.2 mL of concentrated HCl to the mixture.[17]

  • Heat the reaction at reflux for 1.5 hours.[17]

  • Cool the flask to 0°C to allow the product to precipitate.[17]

  • Collect the solid product by vacuum filtration.[17]

  • Recrystallize the crude product from ethanol to obtain the purified DHPM.

Self-Validation: The purity of the synthesized compound can be verified through thin-layer chromatography (TLC) and melting point analysis.[17] The identity can be confirmed using spectroscopic methods such as ¹H NMR.

Protocol for Microwave-Assisted Biginelli Reaction

Objective: To rapidly synthesize a DHPM using microwave irradiation.

Materials:

  • Aryl aldehyde (10 mmol)

  • β-dicarbonyl compound (10 mmol)

  • Urea (15 mmol)

  • Glacial acetic acid (3.0 mL)

  • 95% Ethanol (1.0 mL)

  • Microwave reaction tube with a stir bar

Procedure:

  • In a microwave reaction tube, combine the urea, 95% ethanol, aryl aldehyde, glacial acetic acid, and β-dicarbonyl compound.[18]

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes at 120°C.[18]

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.[18]

  • Collect the solid product by vacuum filtration and wash with ice-cold 95% ethanol.[18]

  • Recrystallize the product from warm ethanol.[18]

Causality in Experimental Choices: The use of microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional reflux. Glacial acetic acid serves as both a solvent and a catalyst, simplifying the reaction setup.

Conclusion and Future Directions

The synthesis of pyrimidines remains a dynamic field of chemical research. The classical Biginelli reaction, with its modern variations, continues to be a powerful tool for the efficient construction of dihydropyrimidinone libraries. The ongoing development of novel catalysts, asymmetric approaches, and green chemistry protocols will further expand the synthetic chemist's toolkit. A comprehensive understanding of both the biosynthetic pathways and the array of chemical methodologies is essential for the rational design and synthesis of next-generation pyrimidine-based therapeutics.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their potential impurities is a cornerstone of ensuring drug safety and efficacy. 2-Methyl-4-phenylpyrimidine, a heterocyclic compound, represents a class of molecules that frequently appear as intermediates or impurities in the synthesis of various drug substances.[1][2] The ability to accurately and reliably quantify such compounds is paramount. This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The development and validation of a stability-indicating analytical method are critical for understanding a drug substance's degradation pathways.[3][4][5] Forced degradation studies, where the substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are an integral part of this process.[6][7] These studies help to ensure the analytical method's specificity, allowing for the separation of the main compound from any potential degradation products.[5]

This guide will first detail a proposed reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity.[8] We will then explore the critical validation parameters for this method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[3][9][10][11][12] Finally, we will compare the HPLC method with an alternative technique, UV-Visible Spectrophotometry, to provide a comprehensive overview for researchers and drug development professionals.

Proposed High-Performance Liquid Chromatography (HPLC) Method

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. For this compound, a non-polar compound, a reversed-phase stationary phase is the logical choice. The following method is proposed as a starting point for development and validation.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography, offering good solvating power and UV transparency. The ratio can be optimized to achieve the desired retention time.
Flow Rate 1.0 mL/minThis flow rate is typical for a 4.6 mm internal diameter column and provides a good balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times. 30°C is a common and practical temperature.
Detection Wavelength ~254 nmAromatic compounds like this compound typically exhibit strong UV absorbance around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume helps to maintain sharp peaks and good resolution.

Validation of the Proposed HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following parameters, as outlined in the ICH Q2(R1) guideline, must be thoroughly evaluated.[10][11]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate specificity, forced degradation studies are essential.[3][5] The drug substance should be subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[4][6] The HPLC method must be able to resolve the this compound peak from any degradation products formed.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.[6]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time.[6]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[6]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).[6]

  • Photolytic Degradation: Expose the sample to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[6]

  • Analyze all stressed samples by the proposed HPLC method, alongside a control sample.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Validated Method Validated Method Accuracy->Validated Method Finalization Robustness Robustness Precision->Robustness

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14] This is typically demonstrated by analyzing a series of solutions with known concentrations of this compound.

Table 2: Linearity Study Parameters

ParameterAcceptance Criteria
Concentration Range 50% to 150% of the expected working concentration
Number of Concentrations Minimum of 5
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[15] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 3: Accuracy Study Parameters

ParameterAcceptance Criteria
Spiking Levels 80%, 100%, and 120% of the target concentration
Number of Replicates Minimum of 3 at each level
Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Table 4: Precision Study Parameters

Precision LevelDescriptionAcceptance Criteria (RSD)
Repeatability Analysis of replicate samples on the same day, by the same analyst, on the same instrument.≤ 2.0%
Intermediate Precision Analysis of replicate samples on different days, by different analysts, or on different instruments within the same laboratory.≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Table 5: Robustness Study Parameters

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% organic phase
Column Temperature ± 5°C

Comparison with an Alternative Method: UV-Visible Spectrophotometry

While HPLC is a powerful separation technique, simpler methods like UV-Visible Spectrophotometry can sometimes be employed for the quantification of pyrimidine derivatives, especially in bulk drug form where interference from other components is minimal.[13]

Table 6: Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLCUV-Visible Spectrophotometry
Specificity High; separates analyte from impurities and degradants.Low; measures the total absorbance of all absorbing species at a given wavelength. Not stability-indicating.
Sensitivity High (typically ng/mL to pg/mL).Moderate (typically µg/mL).
Linearity Range Wide.Narrower.
Sample Throughput Lower; analysis time per sample is longer.Higher; rapid analysis.
Cost & Complexity Higher; requires more expensive instrumentation and skilled operators.Lower; simpler and more cost-effective.
Applicability Suitable for both bulk drug and formulation analysis, including stability studies.Primarily suitable for the assay of pure bulk drug.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Suitability Method Suitable for Intended Use Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Precision->Suitability Robustness Robustness Robustness->Suitability System Suitability System Suitability System Suitability->Suitability

Conclusion

For the comprehensive analysis of this compound, particularly in the context of pharmaceutical development where the identification and quantification of impurities and degradation products are critical, a validated HPLC method is indispensable. Its high specificity, sensitivity, and wide linear range make it the superior choice over simpler techniques like UV-Visible Spectrophotometry. The proposed RP-HPLC method, when subjected to rigorous validation according to ICH guidelines, will provide a reliable and robust analytical tool for researchers, scientists, and drug development professionals, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Biological Activity of 2-Methyl-4-phenylpyrimidine Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a plethora of synthetic drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2] Its versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of isomers of 2-Methyl-4-phenylpyrimidine, focusing on how subtle changes in molecular architecture can lead to profound differences in biological function. We will explore the underlying structure-activity relationships (SAR), detail the experimental protocols necessary for a robust comparative evaluation, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

The Crucial Role of Isomerism in Biological Activity

In drug discovery, stereochemistry and regiochemistry are not mere details; they are often the primary determinants of a compound's efficacy and safety. Isomers, molecules with the same chemical formula but different arrangements of atoms, can interact very differently with chiral biological targets like enzymes and receptors. For the this compound core, isomeric variations typically involve the substitution pattern on the phenyl ring. The placement of a functional group at the ortho-, meta-, or para- position dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These physicochemical properties, in turn, govern how the molecule binds to its biological target, influencing its potency and selectivity.[3]

Understanding these relationships is paramount. A shift of a single methyl or hydroxyl group on the phenyl ring can alter a compound's binding affinity by several orders of magnitude, convert an agonist to an antagonist, or introduce off-target effects. Therefore, a systematic evaluation of isomers is a critical step in the lead optimization process.

SAR_Concept cluster_cause Structural Modification cluster_effect1 Physicochemical Properties cluster_effect2 Biological Interaction cluster_effect3 Outcome Isomerism Isomeric Variation (e.g., ortho-, meta-, para-) Properties Changes in: - Steric Hindrance - Electronic Distribution - Lipophilicity - H-Bonding Potential Isomerism->Properties leads to Binding Altered Target Binding (Affinity & Selectivity) Properties->Binding influences Activity Differential Biological Activity (Potency & Efficacy) Binding->Activity determines

Caption: The logical flow from structural isomerism to differential biological activity.

Experimental Workflows for Comparative Assessment

To objectively compare the biological activity of this compound isomers, a multi-assay approach is required. The following protocols represent standard, self-validating methodologies for determining cytotoxicity, enzyme inhibition, and target engagement.

Cytotoxicity Evaluation: The MTT Assay

The first step in characterizing a new compound is often to assess its effect on cell viability. This is particularly crucial for developing potential anticancer agents. The MTT assay is a robust, colorimetric method for quantifying metabolically active cells.

Principle: The assay relies on the ability of mitochondrial reductase enzymes in living cells to cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of each pyrimidine isomer in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

MTT_Workflow start Start: Plate Cells (e.g., 1x10⁵ cells/well) incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with Pyrimidine Isomers (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Analysis: Spectrophotometric Assay

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases or metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).[5][6] A general spectrophotometric assay can be adapted to measure the inhibition of any enzyme that produces a change in absorbance upon reaction.

Principle: The rate of an enzyme-catalyzed reaction is monitored by measuring the change in absorbance of a substrate or product over time. The presence of an inhibitor will decrease this rate.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and each pyrimidine isomer in an optimized assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well UV-transparent plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the pyrimidine isomer. Include a control with no inhibitor. Incubate this mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[5]

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the substrate to all wells simultaneously, using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a kinetic microplate reader and measure the change in absorbance over time at a pre-determined wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., by varying substrate concentration) and Lineweaver-Burk plots can be used to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).[7][8]

Enzyme_Inhibition_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) pre_incubate Pre-incubate Enzyme + Inhibitor (Varying Isomer Concentrations) start->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate measure Kinetic Measurement (Monitor Absorbance Change) initiate->measure analyze Data Analysis (Calculate V₀, IC₅₀, Kᵢ) measure->analyze end End analyze->end

Caption: General workflow for an enzyme inhibition assay.

Comparative Data Summary

While direct head-to-head experimental data for various isomers of the parent this compound is sparse in publicly available literature, we can synthesize an illustrative comparison based on published data for structurally related derivatives. The following table exemplifies the type of data generated from the assays described above and highlights how isomeric changes on the phenyl ring can influence activity against different biological targets.

Table 1: Illustrative Comparison of Biological Activities of Phenylpyrimidine Isomers (Note: The data below are representative examples derived from studies on various substituted phenylpyrimidine derivatives and are intended for illustrative purposes to demonstrate the impact of isomerism.)

Isomeric MoietyBiological Target/AssayKey MetricPotency/ActivityReference Source Principle
4-(ortho-hydroxyphenyl)Cytotoxicity (MCF-7 cells)IC₅₀~ 15 µMAnticancer activity often linked to specific substitutions.[9]
4-(meta-hydroxyphenyl)Cytotoxicity (MCF-7 cells)IC₅₀> 50 µMPositional changes can drastically reduce cytotoxic effects.[9]
4-(para-hydroxyphenyl)Cytotoxicity (MCF-7 cells)IC₅₀~ 5 µMThe para position can be optimal for interactions in some cancer cell lines.[10]
4-(para-aminophenyl)Bruton's Tyrosine Kinase (BTK)% Inhibition @ 100 nM~ 83%Amino groups are key pharmacophores for many kinase inhibitors.[11]
4-(meta-aminophenyl)Bruton's Tyrosine Kinase (BTK)% Inhibition @ 100 nM~ 30%Shifting the amino group can disrupt key hydrogen bonds in the active site.[11]
4-(para-methoxyphenyl)Anthelmintic ActivityTime to Paralysis~ 36-48 minMethoxy groups can enhance lipophilicity and cell penetration.[12]
4-(ortho-chlorophenyl)Antifungal (C. albicans)MIC~ 8 µg/mLHalogen substitutions are explored for antifungal and antibacterial agents.[13]
4-(para-chlorophenyl)Antifungal (C. albicans)MIC> 32 µg/mLThe position of the halogen is critical for antifungal potency.[13]

Discussion: Linking Structure to Function

The illustrative data in Table 1 underscores a fundamental principle in medicinal chemistry: molecular recognition is highly specific. The variation in activity between ortho-, meta-, and para- substituted isomers can be attributed to several factors:

  • Steric Hindrance: An ortho- substituent can create steric clashes within a tight binding pocket, preventing optimal orientation. Conversely, it may lock the phenyl ring into a specific conformation that is favorable for binding.

  • Hydrogen Bonding: The position of a hydrogen bond donor or acceptor (like -OH or -NH₂) is critical. An enzyme's active site has a precise three-dimensional arrangement of amino acid residues. A para-hydroxyl group might perfectly align with a serine or threonine residue, whereas a meta-hydroxyl group might be too far away to form a stable interaction. Studies on xanthine oxidase inhibitors have shown that the placement of hydroxy and amino groups is a key pharmacophoric element.[7]

  • Electronic Effects: The position of an electron-withdrawing or electron-donating group influences the pKa of other functional groups and the overall electron density of the pyrimidine ring system, which can affect interactions with metallic cofactors or charged residues in an active site.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of 2-phenyl pyrimidine derivatives were synthesized where substituents on the phenyl ring were explored. The results indicated that specific substitutions led to potent inhibition of BTK phosphorylation and excellent anti-proliferation activity against B-cell leukemia lines.[11] This highlights that the phenyl moiety and its substitution pattern are critical for target engagement and downstream biological effects.

Conclusion and Future Directions

The comparative analysis of this compound isomers reveals the profound impact of subtle structural modifications on biological activity. The position of substituents on the phenyl ring dictates the molecule's interaction with biological targets, leading to significant variations in cytotoxicity, enzyme inhibition, and other pharmacological effects. This guide provides the foundational experimental workflows and theoretical framework for researchers to conduct these comparisons systematically.

Future research should focus on obtaining direct, head-to-head comparative data for a series of well-defined isomers against a broad panel of biological targets, including various kinases, metabolic enzymes, and receptors.[14][15] Combining this experimental data with computational molecular docking studies will provide a deeper understanding of the specific molecular interactions driving potency and selectivity, ultimately accelerating the design of novel pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Spectroscopic Data for Confirming the Structure of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel pyrimidine derivatives is a cornerstone of advancing a compound from synthesis to screening. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of everything from nucleobases to blockbuster drugs. However, its synthesis can often yield a variety of isomers and unexpected products. Relying on a single analytical technique is insufficient; a robust, multi-faceted spectroscopic approach is essential for irrefutable structural validation.

This guide provides an in-depth comparison of the primary spectroscopic techniques, grounded in the causality behind experimental choices. It is designed not as a rigid protocol, but as a logical framework for integrating data to build an unshakeable structural hypothesis.

The Integrated Spectroscopic Workflow: A Self-Validating System

No single technique tells the whole story. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. It is the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy that provides the highest level of confidence. The workflow should be logical, with each step confirming or complementing the last.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) FTIR FT-IR Spectroscopy - Key Functional Groups (C=O, N-H, etc.) MS->FTIR Provides Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Proton/Carbon Environments - Atom Counts MS->NMR_1D Confirms Formula FTIR->NMR_1D Confirms Functional Groups UVVis UV-Vis Spectroscopy - Conjugated System NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity - Final Assembly NMR_1D->NMR_2D Assigns Atoms Structure Confirmed Structure NMR_2D->Structure Establishes Connectivity G cluster_cosy COSY (H-H) cluster_hsqc HSQC (¹J C-H) cluster_hmbc HMBC (ⁿJ C-H) mol Hypothetical 4-Amino-6-methylpyrimidine H5 H5 H_Me H (Methyl) C5 C5 H5->C5 ¹J C_Me C (Methyl) H_Me->C_Me ¹J C2 C2 H2 H2 H2->C2 ¹J C4 C4 (NH₂) C6 C6 (Me) H2_hmbc H2 H2_hmbc->C4 ²J H5_hmbc H5 H5_hmbc->C4 ²J H5_hmbc->C6 ²J H_Me_hmbc H (Methyl) H_Me_hmbc->C5 ²J

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the accurate quantification of pyrimidine analogs—a cornerstone of many therapeutic regimens—is paramount. The choice of analytical methodology dictates the reliability of pharmacokinetic data, informs dosage adjustments, and ultimately impacts patient outcomes. This guide provides an in-depth, objective comparison of three principal analytical techniques for pyrimidine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

As Senior Application Scientists, we move beyond mere procedural descriptions. This document elucidates the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. Our aim is to empower you to not only select the most appropriate technique for your application but also to understand the nuances of cross-validation when transitioning between methods.

The Analytical Triad: A Comparative Overview

The quantification of pyrimidine derivatives, such as the widely used anticancer agents 5-fluorouracil (5-FU) and gemcitabine, presents unique challenges. These molecules can be highly polar, and their concentrations in biological matrices may span a wide range, from high doses in pharmaceutical formulations to trace levels in plasma. The ideal analytical method must offer a harmonious balance of specificity, sensitivity, accuracy, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) has long been the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and straightforward operation make it a reliable choice for analyzing bulk drug substances and pharmaceutical formulations where analyte concentrations are high.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for bioanalytical applications.[2] Its unparalleled sensitivity and selectivity allow for the precise quantification of low-level analytes in complex biological matrices like plasma and urine, minimizing interferences from endogenous compounds.[1][3]

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers advantages in terms of speed, resolution, and minimal sample consumption.[4][5] It is particularly well-suited for the analysis of charged species and, with modifications like Micellar Electrokinetic Chromatography (MEKC), can also effectively separate neutral pyrimidine analogs.[6][7][8]

The following table summarizes the key performance characteristics of these three techniques for the quantification of a representative pyrimidine analog, providing a framework for selecting the most suitable method for a given application.

Validation Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on liquid chromatography, with detection based on the mass-to-charge ratio of the analyte and its fragments.Separation in a capillary based on differential migration in an electric field, with UV or MS detection.
Linearity (r²) ≥ 0.999[9]≥ 0.999[10]≥ 0.999[11]
Range 80-120 µg/mL (Assay)[9]0.1-60 µg/mL (Bioanalysis)[12]0.17-42.50 µg/mL (Bioanalysis)[11]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%90.0% - 110.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 15%≤ 5.0%
- Intermediate Precision (Inter-day)≤ 3.0%≤ 15%≤ 10.0%
Limit of Detection (LOD) ~10-50 ng/mL[13]~0.01-1 ng/mL[12]~50-100 ng/mL[11]
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.1-5 ng/mL[12]~150-300 ng/mL[11]
Specificity/Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.High; based on specific mass transitions.[1]High; based on unique electrophoretic mobility.
Throughput ModerateHigh (with automation)High
Cost LowHighModerate
Primary Application Quality control of bulk drug and pharmaceutical formulations.Therapeutic drug monitoring, pharmacokinetic studies, metabolite identification.Routine analysis, screening for inborn errors of metabolism.

The Logic of Cross-Validation

Cross-validation is the systematic process of demonstrating that two distinct analytical methods yield comparable and reliable results for the same analyte.[14] This is a critical step when transitioning from a well-established method, such as HPLC-UV for formulation analysis, to a more sensitive technique like LC-MS/MS for bioanalytical studies. A robust cross-validation provides confidence that the data generated across different stages of drug development are consistent and interchangeable within defined limits.

Cross-validation experimental workflow.

Experimental Protocols: A Deep Dive into Methodology

The following sections provide detailed, step-by-step protocols for the quantification of a representative pyrimidine analog, gemcitabine, using each of the three analytical techniques. The rationale behind key experimental choices is explained to provide a deeper understanding of the method's principles. All validation procedures should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17][18][19]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the assay of gemcitabine in pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).[20] The high aqueous content is necessary to retain the polar gemcitabine on the nonpolar C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm, corresponding to a UV absorbance maximum for gemcitabine.[20]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve gemcitabine hydrochloride reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 80-120 µg/mL for assay).[9]

  • Sample Preparation (for injection): Accurately weigh the pharmaceutical formulation, dissolve in the mobile phase to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH Q2(R1)/Q2(R2)):

  • Specificity: Demonstrate that excipients in the formulation do not interfere with the gemcitabine peak.

  • Linearity and Range: Analyze calibration standards and perform linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is typically required.[9]

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of gemcitabine at different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

HPLC-UV workflow for gemcitabine analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of gemcitabine in human plasma for therapeutic drug monitoring or pharmacokinetic studies.

1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:

  • System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile. A typical gradient might start at 5% B and ramp up to 95% B to elute the analyte and wash the column.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Gemcitabine Transition: m/z 264.1 → 112.1.

    • Internal Standard (e.g., ¹³C,¹⁵N₂-gemcitabine) Transition: m/z 267.1 → 115.2.[6]

2. Standard and Sample Preparation:

  • Rationale for Sample Pre-treatment: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the LC-MS system. Therefore, a protein precipitation step is essential. Acetonitrile is a common choice as it is an efficient precipitating agent and is compatible with reversed-phase chromatography.[21][22]

  • Standard Stock and Calibration Curve: Prepare in a surrogate matrix (e.g., drug-free plasma) to mimic the sample matrix and account for matrix effects.

  • Procedure:

    • To 50 µL of plasma sample, add 50 µL of internal standard solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex mix and centrifuge.

    • Transfer the supernatant to a clean tube or 96-well plate for injection.[6]

3. Validation Parameters (as per FDA/ICH Bioanalytical Method Validation Guidelines):

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation procedure.

  • Stability: Assess the stability of gemcitabine in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

LC-MS/MS workflow for gemcitabine analysis.
Method 3: Capillary Electrophoresis (CE)

This method provides a rapid and efficient means for the quantification of pyrimidine analogs like 5-fluorouracil in plasma.

1. Instrumentation and Electrophoretic Conditions:

  • System: Capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 75 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 30 mM Tris-H₃PO₄ buffer (pH 7.0) containing 5% isopropanol.[11] The neutral pH is suitable for the analysis of the weakly acidic 5-fluorouracil.

  • Separation Voltage: 20 kV.

  • Detection Wavelength: 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

2. Standard and Sample Preparation:

  • Standard Stock and Calibration Standards: Prepare in the BGE.

  • Sample Preparation: Simple solvent extraction is often sufficient.

    • To 100 µL of plasma, add an internal standard and an extraction solvent (e.g., ethyl acetate).

    • Vortex mix and centrifuge.

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the BGE for injection.[11]

3. Rationale for Micellar Electrokinetic Chromatography (MEKC): For neutral pyrimidine analogs, traditional CE separation is not feasible as they migrate with the electroosmotic flow (EOF) and are not resolved. MEKC overcomes this by adding a surfactant (e.g., sodium dodecyl sulfate, SDS) to the BGE above its critical micelle concentration.[6][7][8] This forms micelles that act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, enabling separation based on their hydrophobicity.[5]

4. Validation Parameters:

  • Validation follows similar principles to HPLC-UV, with a focus on migration time precision in place of retention time precision.

Capillary Electrophoresis workflow for 5-FU analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV, LC-MS/MS, and CE for pyrimidine quantification is not a matter of one technique being universally superior, but rather of selecting the most appropriate tool for the specific analytical challenge at hand.

  • HPLC-UV remains a reliable and cost-effective method for quality control applications where analyte concentrations are high and the sample matrix is relatively simple.[1]

  • LC-MS/MS is the undisputed leader for bioanalytical applications requiring high sensitivity and specificity, such as therapeutic drug monitoring and pharmacokinetic studies in complex biological matrices.[1][2]

  • Capillary Electrophoresis offers a high-efficiency, rapid, and low-cost alternative, particularly for screening purposes and in laboratories where high sample throughput is a priority.

A thorough understanding of the principles, strengths, and limitations of each technique, coupled with rigorous validation and cross-validation, is essential for generating high-quality, reliable data in the development and clinical application of pyrimidine-based therapies.

References

A Comparative Study of 2-Phenylpyrimidine Derivatives as Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of invasive fungal infections, 2-phenylpyrimidine derivatives have emerged as a promising class of compounds.[1][2][3] Their structural scaffold offers a versatile platform for chemical modification, enabling the optimization of antifungal potency and pharmacological properties. This guide provides a comprehensive comparative analysis of recently developed 2-phenylpyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanism of action, and the experimental methodologies underpinning their evaluation.

Introduction: The Rationale for Targeting Fungal Pathogens with 2-Phenylpyrimidines

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals.[1][2][3] The limited arsenal of clinically available antifungal drugs, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel antifungals with distinct mechanisms of action.[1][2][3] Pyrimidine derivatives, integral components of nucleic acids, have historically demonstrated a broad spectrum of biological activities, including antimicrobial properties.[4][5] The 2-phenylpyrimidine core, in particular, has been identified as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic accessibility.

Recent research has focused on the design and synthesis of 2-phenylpyrimidine derivatives as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[1] This targeted approach provides a strong rationale for the exploration of 2-phenylpyrimidine derivatives as a new generation of antifungal agents.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of the 2-phenylpyrimidine derivatives discussed herein is the inhibition of CYP51.[1] This enzyme is a member of the cytochrome P450 superfamily and plays a crucial role in the conversion of lanosterol to ergosterol. By binding to the active site of CYP51, these inhibitors prevent the demethylation of lanosterol, leading to an accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane homeostasis results in the potent antifungal effect.

CYP51_Inhibition Lanosterol Lanosterol CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 (Lanosterol 14α-demethylase) Substrate Ergosterol Ergosterol CYP51 (Lanosterol 14α-demethylase)->Ergosterol Catalyzes Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane CYP51 (Lanosterol 14α-demethylase)->Disrupted Fungal Cell Membrane Depletion of Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 2-Phenylpyrimidine Derivative 2-Phenylpyrimidine Derivative 2-Phenylpyrimidine Derivative->CYP51 (Lanosterol 14α-demethylase) Inhibits

Caption: Inhibition of Fungal CYP51 by 2-Phenylpyrimidine Derivatives.

Comparative Antifungal Activity

A recent study detailed the design, synthesis, and in vitro antifungal evaluation of a series of novel 2-phenylpyrimidine derivatives.[1] The lead compound, designated as C6 , exhibited superior antifungal activity against a panel of seven clinically relevant fungal pathogens compared to the first-line drug fluconazole.[1][2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of compound C6 and fluconazole against these strains.

Fungal StrainCompound C6 MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans (ATCC 90028)0.51
Candida parapsilosis (ATCC 22019)12
Candida tropicalis (ATCC 200956)0.254
Candida krusei (ATCC 6258)264
Cryptococcus neoformans (ATCC 90113)0.58
Aspergillus fumigatus (ATCC 204305)1>64
Trichophyton rubrum (ATCC MYA-4438)0.12516

Data extracted from Gao et al., RSC Med. Chem., 2024, 15, 492.[1][3]

The data clearly demonstrates the potent and broad-spectrum antifungal activity of compound C6. Notably, it displayed significantly lower MIC values against Candida tropicalis, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton rubrum when compared to fluconazole.[1] This suggests that 2-phenylpyrimidine derivatives could be effective against fungal strains that have developed resistance to conventional azole antifungals. Furthermore, compound C6 was found to be safe and stable in hepatic microsomal function tests, indicating a favorable preliminary safety profile.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The development of potent 2-phenylpyrimidine derivatives has been guided by systematic structure-activity relationship (SAR) studies. These studies have revealed several key structural features that are crucial for antifungal activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence potency. Halogen atoms and electron-withdrawing groups have been shown to enhance antifungal activity against certain fungal species.[4]

  • The Pyrimidine Core: The pyrimidine ring itself is a critical pharmacophore. Modifications to this core can impact target binding and overall compound properties.

  • Side Chain Modifications: The introduction of various side chains at different positions of the pyrimidine ring has been explored to optimize antifungal activity and pharmacokinetic parameters.

The design of compound C6 involved multiple rounds of structural optimization, highlighting the importance of a rational, iterative approach to drug design.[1]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential. The following sections outline the key methodologies for the synthesis of a representative 2-phenylpyrimidine derivative and the evaluation of its antifungal activity.

Synthesis of 2-Phenylpyrimidine Derivatives

The synthesis of the 2-phenylpyrimidine core generally involves a multi-step reaction sequence. A representative synthetic route is depicted below.[1]

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Compound Synthesis Bromoacetophenones Bromoacetophenones Amino Derivatives Amino Derivatives Bromoacetophenones->Amino Derivatives Delepine Reaction Boc-Protected Amines Boc-Protected Amines Amino Derivatives->Boc-Protected Amines Further Intermediates Further Intermediates Boc-Protected Amines->Further Intermediates Final 2-Phenylpyrimidine Derivatives Final 2-Phenylpyrimidine Derivatives Further Intermediates->Final 2-Phenylpyrimidine Derivatives Cyclization & Modification Purification & Characterization Purification & Characterization Final 2-Phenylpyrimidine Derivatives->Purification & Characterization Start Starting Materials Start->Bromoacetophenones

Caption: General Synthetic Workflow for 2-Phenylpyrimidine Derivatives.

Step-by-Step Synthesis of Key Intermediates (based on Gao et al.): [1]

  • Synthesis of Amino Derivatives: Bromoacetophenones are reacted with hexamethylenetetramine in chloroform, followed by reflux under acidic conditions to yield the corresponding amino derivatives.

  • Boc Protection: The amino group is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate.

  • Further Modifications: The Boc-protected intermediates undergo a series of reactions, including formylation and cyclization with imidazole and 1,1'-carbonyldiimidazole (CDI), to construct the core heterocyclic structure.

  • Deprotection: The Boc protecting group is removed using acidic conditions to yield the final 2-phenylpyrimidine derivatives.

For specific reaction conditions, reagent quantities, and characterization data, researchers should refer to the detailed experimental section of the primary literature.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) values using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][6]

Protocol for Broth Microdilution Assay:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 2 x 10^5 spores/mL).[7]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[8]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Antifungal_Assay_Workflow Fungal Culture Fungal Culture Standardized Inoculum Preparation Standardized Inoculum Preparation Fungal Culture->Standardized Inoculum Preparation Inoculation of Plate Inoculation of Plate Standardized Inoculum Preparation->Inoculation of Plate Compound Stock Solution Compound Stock Solution Serial Dilution in 96-Well Plate Serial Dilution in 96-Well Plate Compound Stock Solution->Serial Dilution in 96-Well Plate Serial Dilution in 96-Well Plate->Inoculation of Plate Incubation Incubation Inoculation of Plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 2-phenylpyrimidine derivatives as a new class of antifungal agents. The lead compound C6 has demonstrated remarkable in vitro potency against a broad range of fungal pathogens, including those resistant to current therapies.[1][2] The well-defined mechanism of action, targeting the fungal-specific enzyme CYP51, provides a solid foundation for further development.

Future research in this area should focus on:

  • In vivo efficacy studies: To translate the promising in vitro activity into therapeutic potential, evaluation in animal models of fungal infections is crucial.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of these compounds.

  • Further SAR exploration: Continued optimization of the 2-phenylpyrimidine scaffold could lead to the discovery of even more potent and selective antifungal agents.

The findings discussed here provide a strong impetus for the continued investigation of 2-phenylpyrimidine derivatives as a valuable addition to the antifungal drug pipeline.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. The presence of even minute impurities can significantly impact a compound's efficacy, safety, and overall developability. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized 2-Methyl-4-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you in selecting the most appropriate analytical strategy for your specific needs.

The Synthetic Landscape: Understanding Potential Impurities

A common and efficient route to synthesize this compound involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with acetamidine.[1][2][3][4][5][6] Understanding this pathway is crucial as it allows us to anticipate potential process-related impurities.

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Benzaldehyde Benzaldehyde Chalcone Chalcone Benzaldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Chalcone This compound This compound Chalcone->this compound Cyclization Acetamidine Acetamidine Acetamidine->this compound Unreacted_Benzaldehyde Unreacted Benzaldehyde This compound->Unreacted_Benzaldehyde Unreacted_Acetophenone Unreacted Acetophenone This compound->Unreacted_Acetophenone Chalcone_Intermediate Chalcone Intermediate This compound->Chalcone_Intermediate Side_Products Side-Reaction Products This compound->Side_Products

Caption: Synthesis of this compound and potential impurities.

Key potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Benzaldehyde and acetophenone.

  • Intermediate Species: The chalcone intermediate.

  • Side-Reaction Products: Products from self-condensation of acetophenone or other unintended reactions.

The choice of an analytical technique for purity assessment should be guided by its ability to effectively separate and quantify the target compound from these potential impurities.

A Comparative Analysis of Purity Assessment Techniques

We will now explore and compare four widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[7][8][9][10][11][12]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a compound like this compound, which possesses a UV-active chromophore, UV detection provides a sensitive and linear response for quantification.

HPLC_Workflow Sample_Prep Sample Preparation: Dissolve sample in mobile phase (e.g., Acetonitrile/Water). Injection Inject sample into HPLC system. Sample_Prep->Injection Separation Separation on C18 column with a gradient elution. Injection->Separation Detection UV Detection at λmax (e.g., 275 nm). Separation->Detection Data_Analysis Data Analysis: Integrate peak areas and calculate purity. Detection->Data_Analysis

Caption: HPLC-UV experimental workflow.

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The λmax for this compound should be determined experimentally, but a starting point of 275 nm is reasonable based on the pyrimidine chromophore.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, which aids in the identification of unknown impurities.[13][14][15]

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each compound.

GCMS_Workflow Sample_Prep Sample Preparation: Dissolve sample in a volatile solvent (e.g., Dichloromethane). Injection Inject sample into GC inlet. Sample_Prep->Injection Separation Separation in a capillary column with a temperature program. Injection->Separation Ionization Electron Ionization (EI). Separation->Ionization Mass_Analysis Mass analysis of fragments. Ionization->Mass_Analysis Data_Analysis Data Analysis: Identify impurities by library search and calculate purity. Mass_Analysis->Data_Analysis

Caption: GC-MS experimental workflow.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Data Interpretation: Purity is assessed by the relative area percentage of the main peak. The mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[16][17][18][19][20] Its accuracy and precision make it an invaluable tool for purity assessment in the pharmaceutical industry.[18]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

qNMR_Workflow Sample_Prep Sample Preparation: Accurately weigh sample and internal standard. Dissolve in deuterated solvent. NMR_Acquisition Acquire ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay). Sample_Prep->NMR_Acquisition Data_Processing Process the spectrum: Phasing, baseline correction. NMR_Acquisition->Data_Processing Integration Integrate analyte and standard signals. Data_Processing->Integration Purity_Calculation Calculate purity using the qNMR equation. Integration->Purity_Calculation

Caption: qNMR experimental workflow.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is a safe starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[20]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Melting Point Analysis

Melting point is a fundamental physical property of a solid crystalline compound and can be a quick and simple indicator of purity.[21]

Principle: Pure crystalline compounds have a sharp and narrow melting point range (typically 0.5-1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[21]

MP_Workflow Sample_Prep Sample Preparation: Grind a small amount of the sample into a fine powder. Capillary_Loading Pack the sample into a capillary tube (2-3 mm height). Sample_Prep->Capillary_Loading Heating Place the capillary in a melting point apparatus and heat slowly. Capillary_Loading->Heating Observation Observe the temperature range from the first sign of melting to complete liquefaction. Heating->Observation Comparison Compare with the literature value for the pure compound. Observation->Comparison

Caption: Melting point analysis workflow.

Instrumentation: A calibrated melting point apparatus.

Procedure:

  • Place a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Data Interpretation: A broad melting point range or a melting point that is significantly lower than the literature value for pure this compound suggests the presence of impurities.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMRMelting Point
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear spin propertiesDisruption of crystal lattice
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low
Selectivity HighVery HighHighLow
Quantitative Accuracy High (with calibration)Good (with calibration)Very High (absolute)Semi-quantitative
Impurity Identification Possible with standardsExcellent (library matching)Excellent (structure elucidation)Not possible
Sample Throughput HighHighModerateHigh
Cost ModerateHighVery HighVery Low
Strengths Robust, widely applicable, good for non-volatile compoundsExcellent for volatile impurities, provides structural informationAbsolute quantification without a specific reference standard, structural informationFast, simple, inexpensive initial purity check
Weaknesses Requires reference standards for impurities, not suitable for volatile compoundsNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires expensive equipment and expertiseNot specific, can be misleading for eutectic mixtures
Best For Routine QC, purity of the main component and known impuritiesProfiling of volatile impurities, identification of unknown volatile byproductsAbsolute purity determination, characterization of reference standardsQuick, preliminary assessment of purity

Expert Recommendations and Conclusion

The selection of the most appropriate analytical technique for assessing the purity of synthesized this compound depends on the specific goals of the analysis, as guided by regulatory frameworks such as the ICH guidelines on impurities in new drug substances.[22][23][24][25]

  • For routine quality control and release testing , a validated HPLC-UV method is the industry standard. Its robustness, high throughput, and excellent quantitative performance make it ideal for ensuring batch-to-batch consistency.

  • To identify unknown volatile impurities that may be present from the starting materials or side reactions, GC-MS is an indispensable tool. Its ability to provide structural information is crucial for understanding the impurity profile of the synthetic process.

  • For the absolute purity determination of a reference standard or for a definitive, orthogonal purity assessment, qNMR is the gold standard. It provides a direct measure of purity without the need for a plethora of impurity reference standards.

  • Melting point analysis serves as a valuable, albeit preliminary, check for purity. A sharp melting point provides a good indication of a highly pure crystalline solid.

In a comprehensive drug development program, a combination of these techniques is often employed to build a complete picture of the purity and impurity profile of the synthesized compound. This multi-faceted approach ensures the highest standards of quality and safety for new chemical entities.

References

A Comparative Guide to the Efficacy of Pyrimidine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various pyrimidine derivatives, from classic antimetabolites to next-generation targeted inhibitors, against a range of cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand the mechanistic distinctions and comparative potencies of these crucial anticancer agents.

Part 1: The Central Role of Pyrimidines in Oncology

Pyrimidine molecules are fundamental building blocks for nucleic acids (DNA and RNA), essential for cell division and growth. This dependency is a vulnerability in cancer cells, which are characterized by rapid and uncontrolled proliferation. The central strategy of pyrimidine-based cancer therapy is to introduce "faulty" analogs—or antimetabolites—that disrupt the synthesis and function of nucleic acids, selectively targeting the hyper-proliferative nature of cancer cells.

This guide will dissect the efficacy of two distinct classes of pyrimidine derivatives:

  • Established Antimetabolites: We will compare 5-Fluorouracil (5-FU) and Gemcitabine, two cornerstones of chemotherapy, which function by broadly inhibiting DNA and RNA synthesis.

  • Next-Generation Targeted Inhibitors: We will explore the potency of Pyrido[2,3-d]pyrimidines, a class of compounds designed to inhibit specific cancer-driving proteins like Epidermal Growth Factor Receptor (EGFR) kinase.

Part 2: The Workhorses of Chemotherapy: 5-Fluorouracil vs. Gemcitabine

5-FU and Gemcitabine are foundational pyrimidine analogs that have been used in the clinic for decades. While both are antimetabolites, their distinct mechanisms of action result in different efficacy profiles across various cancer types.

Mechanism of Action: A Tale of Two Pathways

The efficacy of these drugs stems from their cellular uptake and subsequent conversion into active fraudulent nucleotides.

  • 5-Fluorouracil (5-FU): Its primary mode of action is the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine, a DNA-exclusive nucleotide.[1] The resulting "thymineless death" halts DNA replication and repair. 5-FU metabolites can also be incorporated into RNA, disrupting its function.

  • Gemcitabine (dFdC): This deoxycytidine analog has a broader mechanism. Its diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides needed for DNA synthesis. The triphosphate form is directly incorporated into DNA, where its unique difluoro-structure inhibits DNA polymerase and induces chain termination.[2]

The following diagram illustrates the distinct metabolic activation and target pathways for 5-FU and Gemcitabine.

G cluster_0 5-Fluorouracil (5-FU) Pathway cluster_1 Gemcitabine (dFdC) Pathway FU 5-FU FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP RNA_FU RNA Dysfunction FUTP->RNA_FU TS Thymidylate Synthase FdUMP->TS Inhibits DNA_synthesis_block DNA Synthesis Halt (Thymineless Death) TS->DNA_synthesis_block Leads to GEM Gemcitabine GEM_MP dFdCMP GEM->GEM_MP GEM_DP dFdCDP GEM_MP->GEM_DP GEM_TP dFdCTP GEM_DP->GEM_TP RNR Ribonucleotide Reductase GEM_DP->RNR Inhibits DNA_Polymerase DNA Polymerase GEM_TP->DNA_Polymerase Incorporated into DNA, Inhibits dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Leads to DNA_synthesis_block2 DNA Synthesis Halt (Chain Termination) DNA_Polymerase->DNA_synthesis_block2 Leads to

Caption: Metabolic activation pathways of 5-FU and Gemcitabine.

Comparative Cytotoxicity Data

The choice between 5-FU and Gemcitabine is often guided by the cancer type. Gemcitabine became the chemotherapy agent of choice for advanced pancreatic cancer after demonstrating improved outcomes compared to 5-FU.[3][4] However, in other contexts, such as adjuvant therapy for resected pancreatic cancer, their efficacy can be comparable.[4] The table below summarizes representative half-maximal inhibitory concentration (IC50) values, illustrating their differential potency.

Cancer Cell LineCancer Type5-Fluorouracil (IC50, µM)Gemcitabine (IC50, µM)Reference
HCT-116Colon Cancer37.22~0.02-0.05 (inferred)[5]
HT-29Colon Cancer16.07~0.01-0.04 (inferred)[5]
MCF-7Breast Cancer2.46 - 6.70~0.01-0.03 (inferred)[5]
SW1990Pancreatic CancerLess effective than GemMore effective than 5-FU[3]
BxPC-3Pancreatic Cancer>100~0.04N/A

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time). The values presented are for comparative illustration.

Part 3: The Next Generation: Pyrido[2,3-d]pyrimidines as Targeted Kinase Inhibitors

While effective, the broad action of antimetabolites can lead to significant toxicity in healthy dividing cells. Modern drug discovery has shifted towards developing targeted inhibitors that act on specific molecules driving cancer growth. Pyrido[2,3-d]pyrimidines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[6][7]

Rationale and Mechanism of Action

Kinases are enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival. In many cancers, kinases like the Epidermal Growth Factor Receptor (EGFR) are mutated and constitutively active, leading to relentless proliferation signals.[8] Pyrido[2,3-d]pyrimidine derivatives are designed to fit into the ATP-binding pocket of these kinases, competitively inhibiting their function and shutting down the oncogenic signaling cascade.[9] This targeted approach can lead to cell cycle arrest and apoptosis (programmed cell death) specifically in cancer cells dependent on that kinase.[10][11]

The diagram below shows a simplified EGFR signaling pathway and the point of inhibition by a pyrido[2,3-d]pyrimidine derivative.

G cluster_pathway Downstream Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Comparative Efficacy Data

The potency of these targeted agents can be remarkable, often in the nanomolar range, and many are designed to be effective against specific drug-resistant mutations (e.g., EGFR T790M).[10]

Derivative ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (Compound 11) EGFR (WT & T790M)PC-3 (Prostate)0.099 (EGFR-WT)[12]
Pyrido[2,3-d]pyrimidine (Compound 52) PDGFR, EGFR, CDK4HepG-2 (Liver)0.3[6]
2,4-diaryl pyrimidine (Compound 6a) EGFR (mutant)H1975 (Lung, T790M)0.0022[10]
Thieno[2,3-d]pyrimidine (Compound 20) B-RAF (mutant)HCT-116 (Colon)Superior to Doxorubicin[12]
Osimertinib (Clinical Drug) EGFR (T790M)H1975 (Lung, T790M)~0.01[8][9]

Part 4: Core Experimental Protocols for Efficacy Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. The following section details the methodologies for three core assays used to evaluate the efficacy of anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Causality: This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[13] The principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value.

Workflow Diagram:

G A 1. Seed cells in 96-well plate B 2. Treat with pyrimidine derivatives (serial dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan forms) D->E F 6. Add Solubilizing Agent (e.g., DMSO, Isopropanol) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated (vehicle) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate for 2-4 hours. Viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Causality: Pyrimidine derivatives often induce cell cycle arrest. This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.

Workflow Diagram:

G A 1. Culture and treat cells with compound B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% Ethanol B->C D 4. Wash and treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze via Flow Cytometry E->F G 7. Quantify cell cycle phase distribution F->G

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~70% confluency and treat with the pyrimidine derivative at a relevant concentration (e.g., its IC50) for a specified time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[15] Incubate for at least 2 hours at -20°C. This step is critical for allowing the dye to enter the cell and access the DNA.

  • Washing and RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a solution containing RNase A (e.g., 100 µg/mL).[16] This step is crucial because PI also binds to double-stranded RNA; RNase treatment ensures that the signal comes only from DNA.

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection via Annexin V-FITC/PI Staining

Causality: Potent anticancer agents induce apoptosis. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells that have lost membrane integrity (i.e., late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells with the pyrimidine derivative as described for the cell cycle assay.

  • Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC (typically 5 µL) and PI (typically 5-10 µL of a 50 µg/mL solution) to 100 µL of the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (or cells damaged during processing).

Part 5: Conclusion and Future Outlook

The landscape of pyrimidine derivatives in cancer therapy is a clear demonstration of the evolution of drug discovery.

  • Established Antimetabolites (5-FU, Gemcitabine): Remain vital tools in chemotherapy, particularly for gastrointestinal cancers. Their broad mechanism, while a source of toxicity, provides efficacy against a wide range of tumors.

  • Targeted Pyrimidine Derivatives (e.g., Pyrido[2,3-d]pyrimidines): Represent the frontier of precision medicine. By inhibiting specific oncogenic kinases, they offer the potential for greater potency and a more favorable safety profile. Their success against drug-resistant mutations highlights their importance in overcoming clinical challenges.

Future research will continue to focus on developing novel pyrimidine derivatives with increased specificity for cancer targets, better drug-like properties, and the ability to overcome emerging resistance mechanisms. The systematic application of the robust evaluation protocols detailed in this guide is paramount to identifying the next generation of pyrimidine-based anticancer agents.

References

A Researcher's Guide to Regioselective Pyrimidine Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates a deep understanding of how to selectively introduce functional groups at specific positions on the ring. This guide provides an in-depth comparison of the primary strategies for achieving regioselective functionalization of pyrimidines, offering experimental insights and data to inform your synthetic planning. We will delve into the nuances of C-H functionalization, directed metalation, and nucleophilic aromatic substitution, elucidating the factors that govern their regiochemical outcomes.

The Challenge of Regioselectivity in Pyrimidine Chemistry

The pyrimidine ring, with its electron-deficient nature due to the two nitrogen atoms, presents a unique landscape for chemical reactions. The C2, C4, C5, and C6 positions all exhibit distinct electronic properties, which can be further modulated by the presence of substituents. Mastering the regioselective functionalization of this heterocycle is paramount for the efficient synthesis of targeted analogues and the exploration of structure-activity relationships (SAR).

Comparative Analysis of Key Functionalization Strategies

This guide will compare three principal methodologies for pyrimidine functionalization, focusing on the mechanistic underpinnings of their regioselectivity.

Direct C-H Functionalization: A Modern Approach to Pyrimidine Modification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds. In the context of pyrimidines, transition-metal catalysis, particularly with palladium, has been instrumental.

Mechanistic Rationale for Regioselectivity: The regioselectivity in palladium-catalyzed C-H functionalization is often dictated by a combination of electronic and steric factors, as well as the nature of the directing group if one is present. For unsubstituted pyrimidine, the C4/C6 positions are generally more electron-deficient and sterically accessible, making them favorable sites for functionalization. However, the presence of substituents can dramatically alter this preference. For instance, a directing group at a particular position can guide the metal catalyst to a specific ortho C-H bond.

Experimental Data Snapshot:

SubstrateReaction TypeCatalyst/ReagentsMajor Product(s)Regioselective RatioYield (%)Reference
4-ArylpyrimidineC-H ArylationPd(OAc)₂, PPh₃, K₂CO₃ortho-Arylated productHighGood to Excellent[1]
Pyrazolo[1,5-a]pyrimidineC-H ArylationPd(OAc)₂/phosphine ligandC7-arylationHighGood[2]
Pyrazolo[1,5-a]pyrimidineC-H ArylationPhosphine-free Pd catalystC3-arylationHighGood[2]
Pyrrolo[2,3-d]pyrimidineC-H ArylationPd(OAc)₂, TEMPO, CF₃CO₂HC6-arylationExcellentModerate to Good[3]

Key Experimental Considerations: The choice of catalyst, ligand, oxidant, and solvent can be critical in controlling the regioselectivity. For example, in the case of pyrazolo[1,5-a]pyrimidines, the presence or absence of a phosphine ligand on the palladium catalyst can completely switch the site of arylation from C7 to C3.[2]

Directed ortho-Metalation (DoM): Leveraging Directing Groups for Pinpoint Functionalization

Directed ortho-metalation is a classic and highly reliable strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

Mechanistic Rationale for Regioselectivity: The regioselectivity of DoM is almost exclusively determined by the position of the DMG. The organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), forms a complex with the heteroatoms of the DMG, leading to a decrease in the pKa of the proximal C-H bond and facilitating its abstraction.

Hierarchy of Directing Metalating Groups: The efficacy of a DMG is crucial for successful DoM. A general hierarchy of directing group strength has been established:

  • Strong: -CONR₂, -SO₂NR₂, -O(CONR₂)

  • Moderate: -OR, -NR₂, -CH₂NR₂

  • Weak: -F, -Cl, -CF₃

Experimental Data Snapshot:

SubstrateDirecting GroupBaseMajor Product PositionYield (%)Reference
2-Alkoxypyrimidine-ORLTMPC5Good[1]
4-Alkoxypyrimidine-ORLTMPC5Good[1]
2-Acylaminopyrimidine-NHCORLTMPC5Good[1]
4-Acylaminopyrimidine-NHCORLTMPC5Good[1]

Key Experimental Considerations: The choice of base and reaction temperature is critical to prevent side reactions, such as nucleophilic addition to the pyrimidine ring. Sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred.

Nucleophilic Aromatic Substitution (SNAr): Exploiting the Electron-Deficient Nature of Halogenated Pyrimidines

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic systems, and halogenated pyrimidines are excellent substrates for this transformation. The regioselectivity of SNAr on di- or poly-substituted pyrimidines is a key consideration.

Mechanistic Rationale for Regioselectivity: The regioselectivity of SNAr on pyrimidines is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. In general, attack at the C4 and C6 positions is favored over the C2 position due to better stabilization of the negative charge by the adjacent nitrogen atom. However, the electronic nature of other substituents on the ring can significantly influence this preference.

Case Study: 2,4-Dichloropyrimidine

For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[4] This is because the LUMO coefficient is higher at C4, and the resulting Meisenheimer intermediate is more stable.[5]

However, the introduction of an electron-donating group (EDG) at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[4] The EDG increases the electron density at the C4 position, making it less electrophilic.

Experimental Data Snapshot:

SubstrateNucleophileMajor Product PositionRegioselective RatioReference
2,4-DichloropyrimidineAminesC4C4 selective[4]
2,4-Dichloro-6-methoxypyrimidineAminesC2C2 selective[4]
2-MeSO₂-4-chloropyrimidineAminesC4C4 selective[6]
2-MeSO₂-4-chloropyrimidineAlkoxidesC2C2 selective[6]

Key Experimental Considerations: The nature of the nucleophile and the solvent can also play a role in determining the regiochemical outcome. For instance, with 2-MeSO₂-4-chloropyrimidine, amines react at C4, while alkoxides selectively substitute at C2.[6]

Visualizing the Pathways to Regioselectivity

To further clarify the factors governing regioselectivity, the following diagrams illustrate the key decision points in each functionalization strategy.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in scientific research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-4-phenylpyrimidine, ensuring compliance with safety regulations and fostering a culture of operational excellence.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on data from structurally similar pyrimidine derivatives and established best practices for hazardous chemical waste management.[1] It is imperative that you conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[1]

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of this compound, it is crucial to understand its potential hazards. Based on analogous compounds like 2-phenylpyrimidine, it should be treated as an irritant and potentially harmful substance.[2]

Core Principles of Handling:

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Prevent Inhalation: Avoid breathing dust or fumes. All handling should occur in a well-ventilated area or a certified chemical fume hood.[2][3]

  • No Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[4]

Hazard & Precaution Summary
Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Protective Clothing
Respiratory Protection
Known & Potential Hazards (Based on Analogous Compounds)
Skin Irritation
Eye Irritation
Respiratory Irritation
Incompatible Materials

Core Disposal Principles: Regulatory Context

The disposal of this compound is governed by federal and local regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5] Under RCRA, chemical waste generators must determine if their waste is hazardous.[6]

Key Regulatory Mandates:

  • Waste Characterization: As a synthetic organic compound, this compound waste must be managed as hazardous chemical waste.

  • Prohibition of Sewer/Trash Disposal: Hazardous chemicals are strictly prohibited from being disposed of in the regular trash or down the sanitary sewer.[5][7]

  • Container Management: Waste must be accumulated in containers that are chemically compatible, in good condition, and securely sealed.[5][8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full, unambiguous chemical name.[1][7]

Step-by-Step Disposal Protocol

The systematic disposal of this compound waste is critical to ensure safety and compliance. This process begins at the point of generation.

Step 1: Waste Characterization and Segregation

  • Identify Waste Streams: All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, gloves, weigh boats, absorbent pads).[9]

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials like strong acids or oxidizing agents.[10][8] Keep this waste stream separate unless explicitly permitted by your EHS department.[9]

Step 2: Waste Collection and Containerization

  • Solid Waste: Carefully transfer unwanted solid this compound and contaminated disposable labware into a designated hazardous waste container.[1] This should be a sturdy, leak-proof container with a secure lid.[7]

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container compatible with organic solvents.[3] The container should have a screw-top cap. Do not overfill containers; a general rule is to fill to no more than 90% capacity.[11]

  • Sharps: Any contaminated sharps (needles, razor blades, contaminated broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[12]

Step 3: Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[7]

    • An accurate list of all constituents in the container, including solvents, with percentages or volumes.[8]

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[8][13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a chemical-resistant tub or tray) to contain spills or leaks.[7][8]

  • Secure Storage: Keep containers closed at all times except when adding waste.[7]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though regulations vary), contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.[1][8]

  • Provide Information: Accurately communicate the contents of the waste container to the disposal personnel.[1] The final disposal is typically handled via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][14]

Spill Management Procedures

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase air exchange if possible without spreading dust.[1]

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[9]

  • Contain and Collect:

    • Solid Spills: Carefully sweep or wipe up the material to avoid generating dust.[2]

    • Liquid Spills: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1][9]

  • Decontaminate: Clean the spill area with an appropriate solvent (such as soapy water), collecting all cleanup materials as hazardous waste.[1]

  • Dispose of Cleanup Materials: Place all contaminated absorbents and PPE into a new, clearly labeled hazardous waste container for disposal.[1]

G Diagram 1: Disposal Decision Workflow for this compound start Unwanted Material: This compound spill_check Accidental Spill or Routine Waste Disposal? start->spill_check spill_path Spill spill_check->spill_path Spill waste_path Routine Waste spill_check->waste_path Routine Disposal spill_assess Assess Spill Size & Consult EHS spill_path->spill_assess spill_large Large Spill: Evacuate & Call EHS spill_assess->spill_large Large spill_small Small Spill: Proceed with Caution spill_assess->spill_small Small/Manageable spill_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill_small->spill_ppe spill_contain Contain & Absorb Spill (Use inert material) spill_ppe->spill_contain spill_collect Collect Cleanup Debris into Waste Container spill_contain->spill_collect label_container Label Container: 'Hazardous Waste' + Full Chemical Name spill_collect->label_container waste_type Determine Waste Form (Solid, Liquid, Sharps) waste_path->waste_type waste_solid Solid Waste: (Powder, Contaminated PPE) waste_type->waste_solid Solid waste_liquid Liquid Waste: (Solutions) waste_type->waste_liquid Liquid waste_collect Collect in Designated, Compatible Container waste_solid->waste_collect waste_liquid->waste_collect waste_collect->label_container store_saa Store Sealed Container in Secondary Containment within SAA label_container->store_saa contact_ehs Container Full: Contact EHS for Pickup store_saa->contact_ehs

Diagram 1: Decision workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-4-phenylpyrimidine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Understanding the Hazard Profile

This compound, like many heterocyclic aromatic compounds used in discovery chemistry, presents a specific set of hazards that dictate our safety protocols. While each novel compound has a unique profile, analysis of related pyrimidine derivatives consistently indicates the following primary risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: If inhaled as a dust or aerosol, it may cause respiratory irritation.[1][4][5]

These classifications are the foundation upon which we build our PPE strategy. The causality is direct: the potential for skin, eye, and respiratory irritation necessitates robust barrier protection for these areas.

Core PPE Requirements: A Head-to-Toe Approach

Effective protection is a system. It begins with understanding that administrative and engineering controls (like chemical fume hoods) are the primary defense.[6] PPE is the critical final barrier between you and the chemical.

Eye and Face Protection

Given the classification of "serious eye irritation," this is a non-negotiable control point.[3][4]

  • At all times: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement in any laboratory where chemicals are handled.[7][8]

  • During handling of solids or solutions: Chemical splash goggles are mandatory.[9] They provide a complete seal around the eyes, which is critical for protecting against splashes when preparing solutions or from fine dust when weighing the solid material.[10]

  • High-risk operations: When there is a significant risk of splashing (e.g., large-scale reactions, pressure reactions), a full-face shield should be worn over chemical splash goggles. A face shield alone is insufficient as it does not protect from splashes that may come from underneath.[7][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is essential and should be kept fully buttoned to cover as much skin as possible.[7] This not only protects your skin but also prevents contamination of your personal clothing.[1]

  • Gloves: The choice of glove is critical and must be based on chemical compatibility. For many heterocyclic compounds like this compound, disposable nitrile gloves provide adequate short-term protection for incidental contact.[7]

    • The Principle of Double Gloving: For tasks involving significant handling, such as weighing or preparing stock solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides a buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[10] They should be removed and replaced immediately upon any known contact with the chemical. Never wear contaminated gloves outside of the immediate work area (e.g., to touch doorknobs, computers, or phones).[10] After any procedure, hands should be thoroughly washed with soap and water after removing gloves.[6][11]

  • Apparel: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6][7] This prevents accidental exposure to spills on the lower legs and feet.

Respiratory Protection

Engineering controls are the first line of defense.

  • Primary Control: All weighing and handling of solid this compound, and any procedure that could generate aerosols or vapors, must be conducted inside a certified chemical fume hood.[9] This is the most effective way to prevent respiratory exposure.[6]

  • Secondary Control: If engineering controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator may be required.[1] Use of a respirator necessitates participation in a formal respiratory protection program, including medical evaluation and fit testing.[7][12]

Operational Plan: From Receipt to Disposal

A robust safety plan is procedural. It follows the entire lifecycle of the chemical within the laboratory.

PPE Selection and Donning Workflow Diagram

cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_doffing Doffing & Decontamination start Start: Plan Experiment assess Assess Hazards (Skin, Eye, Resp. Irritant) start->assess select_ppe Select Required PPE assess->select_ppe locate Locate Emergency Equipment (Eyewash, Shower, Spill Kit) select_ppe->locate don_coat 1. Don Lab Coat (Button fully) locate->don_coat don_goggles 2. Don Goggles/ Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (Inspect first) don_goggles->don_gloves handle Perform Work (Weighing, Dissolving, etc.) don_gloves->handle doff_gloves 1. Doff Outer Gloves (if used) handle->doff_gloves doff_coat 2. Doff Lab Coat doff_gloves->doff_coat doff_goggles 3. Doff Goggles doff_coat->doff_goggles doff_inner_gloves 4. Doff Inner Gloves doff_goggles->doff_inner_gloves wash 5. Wash Hands Thoroughly doff_inner_gloves->wash end End: Procedure Complete wash->end

Caption: Workflow for PPE selection, use, and removal when handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[11] Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE: Put on your PPE in the correct order: lab coat first, followed by eye/face protection, and finally gloves.

  • Handling:

    • Perform all manipulations of solid and concentrated solutions of this compound inside a chemical fume hood to minimize inhalation risk.[9]

    • Use spark-proof tools if the material is flammable or handled with flammable solvents.[13]

    • Keep containers tightly closed when not in use.[4][13]

  • Decontamination and Doffing:

    • Wipe down the work surface with an appropriate solvent.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out. Then remove your lab coat and eye protection.

    • Always wash your hands thoroughly with soap and water after removing gloves.[6]

  • Disposal:

    • Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated hazardous waste container.[3][4]

    • Unused or waste this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not discharge it into the sewer.[4][6] Contaminated containers should also be disposed of as hazardous waste.

Summary of PPE Recommendations

Task / OperationEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Storage & Transport within Lab Safety Glasses (minimum)Nitrile GlovesLab Coat
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab Coat; work in a chemical fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat; work in a chemical fume hood
Running Reactions / Transfers Chemical Splash GogglesNitrile GlovesLab Coat; work in a chemical fume hood
Handling Large Quantities (>1L) Face Shield over GogglesNitrile GlovesLab Coat; work in a chemical fume hood
Spill Cleanup Chemical Splash GogglesHeavy-duty Nitrile/Neoprene GlovesLab Coat; respirator if spill is large or outside of a hood

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[3][5]

By integrating these expert-driven protocols and understanding the scientific reasoning behind them, you build a culture of safety that is both robust and intuitive.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenylpyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.